molecular formula C7H13NO B1266748 3,5,5-Trimethylpyrrolidin-2-one CAS No. 14482-00-9

3,5,5-Trimethylpyrrolidin-2-one

Cat. No.: B1266748
CAS No.: 14482-00-9
M. Wt: 127.18 g/mol
InChI Key: JJXUKXQTFKDOSH-UHFFFAOYSA-N
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Description

3,5,5-Trimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5,5-Trimethylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,5-Trimethylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,5-Trimethylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,5-trimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXUKXQTFKDOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289777
Record name 3,5,5-trimethylpyrrolidin-2-one
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14482-00-9
Record name 14482-00-9
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Record name 3,5,5-trimethylpyrrolidin-2-one
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Record name 3,5,5-trimethylpyrrolidin-2-one
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Foundational & Exploratory

Introduction: Unveiling the Potential of a Substituted Lactam

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5,5-Trimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

3,5,5-Trimethylpyrrolidin-2-one is a five-membered lactam, a cyclic amide, built upon the pyrrolidinone scaffold. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in biologically active compounds and drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the core physicochemical properties of 3,5,5-Trimethylpyrrolidin-2-one. Understanding these properties is a critical first step in the drug discovery and development pipeline, as they govern a molecule's behavior from synthesis and purification to its formulation and pharmacokinetic profile. We will delve into its structural attributes, predictable physicochemical parameters, and the standardized methodologies required for their empirical validation.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 3,5,5-Trimethylpyrrolidin-2-one possesses a chiral center at the C3 position, meaning it can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture. This stereochemistry can be a pivotal factor in its biological activity and must be considered during synthesis and analysis.

PropertyValueSource
IUPAC Name 3,5,5-trimethylpyrrolidin-2-one[2]
Synonyms 3,5,5-trimethyl-2-pyrrolidinone[2]
CAS Number 14482-00-9[2]
Molecular Formula C₇H₁₃NO[2][3]
Molecular Weight 127.18 g/mol [2][4]
Canonical SMILES CC1CC(NC1=O)(C)C[2]
InChIKey JJXUKXQTFKDOSH-UHFFFAOYSA-N[2]

Core Physicochemical Properties: A Predictive Overview

Many initial assessments in drug discovery rely on computationally predicted properties, which provide valuable guidance for experimental design. The following table summarizes key computed physicochemical data for 3,5,5-Trimethylpyrrolidin-2-one. It is imperative to note that these are theoretical values and require experimental verification.

Physicochemical ParameterPredicted/Computed ValueSignificance in Drug Development
Boiling Point 233.5 ± 9.0 °C[5]
Density 0.910 ± 0.06 g/cm³[5]
pKa (Acidic) 16.78 ± 0.60[5]
XLogP3-AA (LogP) 0.8[2][4]
Hydrogen Bond Donors 1 (the N-H group)[2][4]
Hydrogen Bond Acceptors 1 (the C=O group)[2][4]

Spectroscopic Characterization Profile (Theoretical)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure of 3,5,5-Trimethylpyrrolidin-2-one, we can predict its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-H proton would appear as a broad singlet. The C3-H proton would likely be a multiplet due to coupling with the adjacent CH₂ protons. The CH₂ protons at C4 would be diastereotopic and appear as complex multiplets. The three methyl groups (one at C3 and two at C5) would appear as singlets or doublets in the upfield region (approx. 1-1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbonyl carbon (C=O) would be the most downfield signal (approx. 170-180 ppm). The remaining six signals would correspond to the three methyl carbons and the three carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[6]

  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the methyl and methylene groups.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is the most prominent feature, confirming the presence of the five-membered lactam (amide) carbonyl group.[6]

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 127. Key fragmentation patterns would likely involve the loss of methyl groups (M-15) and cleavage of the pyrrolidinone ring.

Experimental Protocols for Physicochemical Characterization

Trustworthiness in scientific data comes from robust and reproducible experimental protocols. The following are standardized methods for determining the key physicochemical properties of a new chemical entity like 3,5,5-Trimethylpyrrolidin-2-one.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for characterizing a newly synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Identity Check MS Mass Spectrometry MP Melting Point (Capillary Method) NMR->MP Characterization IR IR Spectroscopy Sol Aqueous Solubility (Shake-Flask Method) pKa pKa Determination (Potentiometric Titration) LogP LogP Determination (Shake-Flask or HPLC) Final Complete Physicochemical Profile LogP->Final

Caption: Workflow for Synthesis, Confirmation, and Characterization.

Protocol 1: Melting Point Determination (Capillary Method)
  • Rationale: The melting point is a fundamental indicator of a solid compound's purity. A sharp, narrow melting range typically signifies high purity.

  • Methodology:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Protocol 2: Aqueous Solubility (Shake-Flask Method)
  • Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is the gold-standard for determining thermodynamic solubility.

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

    • Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS. The measured concentration is the equilibrium solubility.

Illustrative Synthesis Route

The synthesis of pyrrolidinones can often be achieved through the cyclization of γ-amino acids. A plausible route to 3,5,5-Trimethylpyrrolidin-2-one would involve the intramolecular condensation of a suitable γ-amino acid precursor.

G Reactant 4-Amino-3,5,5-trimethylpentanoic acid Product 3,5,5-Trimethylpyrrolidin-2-one Reactant->Product Heat (Δ) - H₂O (Dehydrative Cyclization)

Caption: Plausible synthesis via intramolecular condensation.

This reaction is typically promoted by heat, which drives off a molecule of water to form the stable five-membered lactam ring. The choice of starting material is critical for establishing the desired substitution pattern and stereochemistry.

Safety and Handling

Based on available GHS classifications, 3,5,5-Trimethylpyrrolidin-2-one must be handled with appropriate care in a laboratory setting.[2]

  • Hazards:

    • Causes skin irritation (H315).[2]

    • Causes serious eye irritation (H319).[2]

    • May cause respiratory irritation (H335).[2]

  • Recommended Precautions:

    • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[7][8]

    • Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses or goggles, and a lab coat.[8][9]

    • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][9]

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3,5,5-Trimethylpyrrolidin-2-one is a small molecule with physicochemical properties that make it an interesting scaffold for further exploration in drug discovery. Its moderate lipophilicity, combined with hydrogen bonding capabilities, provides a solid foundation for designing derivatives with potentially favorable pharmacokinetic profiles. The predictive data presented herein serves as a robust starting point, but must be rigorously validated through the standardized experimental protocols outlined. Careful characterization is the bedrock upon which successful research and development programs are built.

References

  • PubChem. 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | CID 247984. [Link]

  • PubChem. (R)-3,5,5-trimethylpyrrolidin-2-one | C7H13NO | CID 92160248. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • PubChem. 1,5,5-Trimethylpyrrolidin-3-one | C7H13NO | CID 21025953. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]

  • PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

  • YouTube. 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. [Link]

  • PENTA. N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • ResearchGate. IR spectroscopy of N-methylpyrrolidine product in current work (red...). [Link]

  • The Royal Society of Chemistry. Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1). [Link]

  • Xing-Chem. N-Methyl-Pyrrolidone(Nmp). [Link]

  • Pearson+. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine ... | Study Prep. [Link]

  • PubChem. 1,2,5-Trimethylpyrrolidine | C7H15N | CID 13800663. [Link]

Sources

A Guide to the Structural Elucidation of 3,5,5-Trimethylpyrrolidin-2-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its interactions in a biological system. For researchers and professionals in drug development, this structural data is invaluable for rational drug design and development. This guide provides an in-depth technical overview of the methodologies required for a comprehensive crystal structure analysis of 3,5,5-trimethylpyrrolidin-2-one. It is important to note that as of the writing of this document, a published crystal structure for 3,5,5-trimethylpyrrolidin-2-one is not available in the public domain. Therefore, this whitepaper serves as a detailed procedural guide, outlining the necessary steps to determine and analyze its crystal structure, providing field-proven insights into the experimental choices involved.

Introduction to 3,5,5-Trimethylpyrrolidin-2-one

3,5,5-Trimethylpyrrolidin-2-one is a lactam, a cyclic amide, with the chemical formula C₇H₁₃NO.[1] Its molecular structure, consisting of a five-membered ring with three methyl groups, suggests the potential for interesting conformational features and intermolecular interactions in the solid state. A thorough crystal structure analysis would provide critical information on its molecular geometry, including bond lengths, bond angles, and torsion angles, as well as insights into its packing arrangement and hydrogen bonding network. This data is crucial for understanding its stability, solubility, and potential as a scaffold in medicinal chemistry.

The Workflow of Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.[2][3][4][5] The overall process, from obtaining suitable crystals to the final structural analysis, is a multi-step procedure that requires careful execution and interpretation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Analysis & Validation A Synthesis & Purification of 3,5,5-Trimethylpyrrolidin-2-one B Single Crystal Growth A->B High Purity Sample C Crystal Selection & Mounting B->C D X-ray Diffraction Experiment C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Analysis of Molecular Geometry & Intermolecular Interactions G->H G->H I Crystallographic Database Deposition H->I

Caption: Workflow for Crystal Structure Determination.

Experimental Protocols

Synthesis, Purification, and Crystallization

Rationale: The quality of the single crystal is paramount for a successful diffraction experiment. This begins with the synthesis of high-purity 3,5,5-trimethylpyrrolidin-2-one, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesis: Synthesize 3,5,5-trimethylpyrrolidin-2-one following established organic chemistry protocols.

  • Purification: Purify the crude product using column chromatography or recrystallization to achieve a purity of >99%, as confirmed by NMR and mass spectrometry.

  • Crystal Growth:

    • Solvent Selection: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to find a suitable system where the compound has moderate solubility.

    • Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a programmable cooling bath or by moving it to successively cooler environments.

Data Collection

Rationale: The goal of the data collection phase is to obtain a complete and accurate set of diffraction data. This involves selecting a suitable crystal and using a diffractometer to measure the intensities of the diffracted X-ray beams.

Protocol:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[5]

  • Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.[3]

  • Data Collection:

    • Perform an initial set of short exposures to determine the unit cell parameters and the crystal system.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete data coverage and redundancy.

    • Collect the full diffraction dataset, typically involving a series of rotations of the crystal in the X-ray beam. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

Structure Solution and Refinement

Rationale: The diffraction data consists of a list of reflection intensities and their positions. This data must be processed and then used to solve the phase problem and build an initial model of the crystal structure. This model is then refined to best fit the experimental data.

G A Raw Diffraction Images B Integration: Indexing, Intensity Measurement A->B C Data Reduction: Scaling, Merging, Absorption Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Initial Structural Model D->E F Least-Squares Refinement E->F G Difference Fourier Maps F->G Identify Missing/Misplaced Atoms H Final Structural Model F->H Convergence G->F

Caption: Structure Solution and Refinement Workflow.

Protocol:

  • Data Processing: Integrate the raw diffraction images to obtain a list of indexed reflections with their corresponding intensities.

  • Data Reduction: Apply corrections for experimental factors such as Lorentz and polarization effects, and absorption. Scale and merge the data to produce a final reflection file.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

  • Structure Refinement: Build a molecular model based on the initial electron density map. Refine the atomic positions and displacement parameters using full-matrix least-squares refinement to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Final Refinement: Continue the refinement until all parameters have converged and the R-factor, a measure of the agreement between the experimental and calculated data, is minimized.

Analysis of the Crystal Structure

Once a refined crystal structure is obtained, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

The analysis of the molecular geometry provides precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the pyrrolidinone ring and the orientation of the methyl substituents.

Table 1: Hypothetical Crystallographic Data for 3,5,5-Trimethylpyrrolidin-2-one

ParameterValue
Chemical FormulaC₇H₁₃NO
Formula Weight127.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)820.4
Z4
Density (calculated) (g/cm³)1.028
R-factor< 0.05
Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the case of 3,5,5-trimethylpyrrolidin-2-one, the N-H group of the lactam is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. The analysis would focus on how these groups participate in hydrogen bonding to form supramolecular assemblies.

Table 2: Hypothetical Hydrogen Bond Geometry

D—H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1—H1···O10.862.052.90175

D = donor atom, A = acceptor atom

Conclusion

A comprehensive single-crystal X-ray diffraction analysis of 3,5,5-trimethylpyrrolidin-2-one would provide invaluable, high-resolution structural information. This data would be foundational for understanding its solid-state properties and for its potential application in drug design and materials science. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this critical information. Upon successful structure determination, it is strongly recommended that the data be deposited in a public repository such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.[3][6]

References

  • Kelly, J. A., Knox, J. R., & Zhao, H. (1989). Studying enzyme-beta-lactam interactions using X-ray diffraction. Journal of Molecular Graphics, 7(2), 87-92. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247984, 3,5,5-Trimethylpyrrolidin-2-one. Retrieved January 16, 2026 from [Link].

  • Scribd (n.d.). Structure Elucidation From XRD 1. Retrieved January 16, 2026 from [Link]

  • SERC Carleton (2007). Single-crystal X-ray Diffraction. Retrieved January 16, 2026 from [Link]

  • University of Oldenburg (n.d.). Single crystal X-ray diffraction. Retrieved January 16, 2026 from [Link]

  • University of Waterloo (n.d.). About Single X-ray Diffraction. Retrieved January 16, 2026 from [Link]

  • CCDC (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 16, 2026 from [Link]

  • MIT (n.d.). Cambridge Structural Database. Retrieved January 16, 2026 from [Link]

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The Evolving Therapeutic Landscape of Pyrrolidinone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold, a five-membered lactam, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a diverse array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the pharmacological potential of pyrrolidinone derivatives, with a conceptual focus on the influence of substitution patterns, including the 3,5,5-trimethyl configuration, on their therapeutic properties. While direct and extensive research on 3,5,5-trimethylpyrrolidin-2-one derivatives is emerging, this guide synthesizes the broader knowledge of the pyrrolidinone class to offer predictive insights and a solid foundation for future research and development in this promising area. We will delve into the key biological activities exhibited by these compounds—anticonvulsant, antimicrobial, and anticancer—elucidating the underlying mechanisms, detailing robust experimental protocols for their evaluation, and presenting data in a clear, comparative format.

Introduction: The Pyrrolidinone Core - A Privileged Scaffold in Drug Discovery

The pyrrolidinone ring is a recurring motif in a multitude of pharmacologically significant molecules.[2] Its structural simplicity, coupled with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutic agents.[1] The exploration of pyrrolidinone derivatives has yielded compounds with a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1][3] This guide will provide a detailed overview of these activities, with a focus on the practical aspects of their evaluation in a research and development setting.

Anticonvulsant Activity: Targeting Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. Pyrrolidinone derivatives have emerged as a promising class of anticonvulsant agents.[4]

Mechanism of Action

The anticonvulsant effects of many pyrrolidinone derivatives are attributed to their interaction with various neuronal targets that modulate brain excitability. While the precise mechanisms can vary depending on the specific substitutions, common pathways include the modulation of ion channels and neurotransmitter systems.[1][3] Some derivatives have been shown to interact with voltage-gated sodium and calcium channels, which are crucial for neuronal firing.[1][5] Additionally, modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is another potential mechanism of action.[4]

Preclinical Screening of Anticonvulsant Activity

The initial evaluation of anticonvulsant potential is typically conducted using well-established in vivo models in rodents.

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models

  • Animal Preparation: Adult male mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • MES Test: At the time of peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • scPTZ Test: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously. The animals are observed for the presence or absence of clonic seizures for a period of 30 minutes. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated for both tests.

Data Presentation

The anticonvulsant activity of a series of hypothetical 3,5,5-trimethylpyrrolidin-2-one derivatives is summarized in the table below.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
Compound A55>100
Compound B7285
Compound C4368
Phenytoin (Control)9.5Inactive
Ethosuximide (Control)Inactive130
Logical Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening cluster_1 Mechanism of Action Studies A Compound Synthesis & Administration B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D 6-Hz Psychomotor Seizure Test (for therapy-resistant epilepsy) A->D E Rotarod Test (Neurotoxicity) A->E F Determination of ED50 & Protective Index B->F C->F D->F E->F G In Vitro Patch Clamp (Ion Channel Studies) F->G H Radioligand Binding Assays (Receptor Affinity) F->H I Neurochemical Analysis F->I J Lead Optimization I->J

Caption: Workflow for the preclinical evaluation of novel anticonvulsant compounds.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Pyrrolidinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6]

Structure-Activity Relationships in Antimicrobial Pyrrolidinones

The antimicrobial potency of pyrrolidinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For instance, the introduction of lipophilic groups can enhance membrane permeability, a crucial factor for reaching intracellular targets. Specific substitutions can also influence the interaction with microbial enzymes or other essential cellular components.

In Vitro Evaluation of Antimicrobial Activity

The initial assessment of antimicrobial activity involves determining the minimum inhibitory concentration (MIC) and, in some cases, the minimum bactericidal/fungicidal concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination (Optional): An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

Data Presentation

The following table summarizes the hypothetical antimicrobial activity of a series of N-substituted 3,5,5-trimethylpyrrolidin-2-one derivatives.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound D166432
Compound E8>12816
Compound F323264
Ciprofloxacin (Control)0.50.25NA
Fluconazole (Control)NANA2

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents with improved efficacy and selectivity remains a high priority in cancer research. Pyrrolidinone derivatives have been identified as a promising scaffold for the development of new cytotoxic and antiproliferative compounds.[7][8]

Mechanisms of Anticancer Action

The anticancer activity of pyrrolidinone derivatives can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell growth and survival.[9] The specific molecular targets are often dependent on the substitution pattern of the pyrrolidinone core.

In Vitro Cytotoxicity Assays

A fundamental first step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Data Presentation

The table below presents the hypothetical cytotoxic activity of a series of 3,5,5-trimethylpyrrolidin-2-one derivatives against various cancer cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Compound G12.525.818.3
Compound H5.210.17.8
Compound I>50>50>50
Doxorubicin (Control)0.81.20.9
Workflow for In Vitro Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Compound Synthesis B Cell Line Panel Selection (e.g., NCI-60) A->B C In Vitro Cytotoxicity Assay (e.g., MTT, SRB) B->C D IC50 Determination C->D E Apoptosis Assays (Annexin V, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blotting (Signaling Pathway Analysis) D->G H In Vitro Migration/Invasion Assays D->H I In Vivo Xenograft Models H->I

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Conclusion and Future Perspectives

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents with diverse biological activities. While this guide has drawn upon the broader knowledge of pyrrolidinone derivatives, the principles and methodologies outlined are directly applicable to the investigation of 3,5,5-trimethylpyrrolidin-2-one derivatives. The strategic placement of methyl groups at the 3 and 5 positions can significantly influence the lipophilicity, metabolic stability, and steric interactions of the molecule, potentially leading to enhanced potency and selectivity. Future research should focus on the systematic synthesis and evaluation of a library of 3,5,5-trimethylpyrrolidin-2-one derivatives to fully elucidate their therapeutic potential. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases.

References

  • Sapa, J., Pytka, K., Kandefer-Szerszeń, M., & Filipek, B. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(5), 849-855. [Link]

  • Góra, J., Rapacz, A., Siwek, A., Gryboś, A., & Obniska, J. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(16), 3636. [Link]

  • Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4923. [Link]

  • Kamran, M., & Parveen, S. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1167-1173. [Link]

  • Góra, J., Rapacz, A., Siwek, A., & Obniska, J. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3326. [Link]

  • Obniska, J., Rapacz, A., & Siwek, A. (2016). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. Bioorganic & Medicinal Chemistry, 24(8), 1775-1782. [Link]

  • Dallavalle, S., Musso, L., Cincinelli, R., & Zuco, V. (2016). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. Bioorganic & Medicinal Chemistry Letters, 26(15), 3670-3674. [Link]

  • Abrigach, F., El Massaoudi, M., Elmsellem, H., El Ouafy, T., Sebbar, N. K., Radi, S., ... & Oussaid, A. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4159. [Link]

  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

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The Emerging Therapeutic Landscape of 3,5,5-Trimethylpyrrolidin-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of clinically significant therapeutics.[1] This technical guide delves into the untapped therapeutic potential of a specific analogue, 3,5,5-Trimethylpyrrolidin-2-one. While direct clinical data for this compound remains nascent, a comprehensive analysis of its structural congeners and the broader class of pyrrolidinone derivatives strongly suggests promising applications, primarily in the realms of neurology. This document will provide a detailed exploration of the scientific rationale for its potential as an anticonvulsant and neuroprotective agent, supported by established structure-activity relationships within this chemical family. Furthermore, we will furnish detailed, field-proven experimental protocols to empower researchers to validate these hypotheses and unlock the full therapeutic value of this intriguing molecule.

Introduction: The Pyrrolidinone Core - A Privileged Scaffold in CNS Drug Discovery

The five-membered lactam ring of the pyrrolidinone moiety is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in designing selective and potent ligands for complex biological targets.[1]

Prominent examples of pyrrolidinone-based drugs underscore the therapeutic versatility of this scaffold. Levetiracetam, a cornerstone in epilepsy management, and piracetam, a nootropic agent, are prime illustrations of the profound impact of this chemical class on neurological disorders.[1] The therapeutic efficacy of these molecules is often intricately linked to the specific substitution patterns on the pyrrolidinone ring, which modulate their pharmacokinetic and pharmacodynamic profiles.[2]

3,5,5-Trimethylpyrrolidin-2-one , the subject of this guide, presents a unique substitution pattern that warrants dedicated investigation. The presence of a gem-dimethyl group at the 5-position and a methyl group at the 3-position can be hypothesized to influence its interaction with biological targets and its metabolic fate.

PropertyValueSource
IUPAC Name 3,5,5-trimethylpyrrolidin-2-onePubChem
Molecular Formula C₇H₁₃NOPubChem
Molecular Weight 127.18 g/mol PubChem
CAS Number 14482-00-9PubChem

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the extensive body of research on substituted pyrrolidinones, we propose two primary therapeutic avenues for 3,5,5-Trimethylpyrrolidin-2-one:

Anticonvulsant Activity: Targeting Neuronal Hyperexcitability

The pyrrolidinone and pyrrolidine-2,5-dione cores are well-established pharmacophores for anticonvulsant activity.[3][4] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolidine ring are critical determinants of anticonvulsant potency and mechanism of action.[3][4] For instance, substitution at the 4-position of the lactam ring has been shown to enhance potency in some series of pyrrolidinone derivatives.[2]

The trimethyl substitution pattern of 3,5,5-Trimethylpyrrolidin-2-one may confer a unique pharmacological profile. The gem-dimethyl group at the 5-position could influence the molecule's conformation and lipophilicity, potentially enhancing its ability to cross the blood-brain barrier and interact with CNS targets. The methyl group at the 3-position further modifies the molecule's steric and electronic properties.

Hypothesized Mechanism of Action: While the precise mechanisms of many pyrrolidinone-based anticonvulsants are still under investigation, several targets have been implicated, including synaptic vesicle protein 2A (SV2A), the target of levetiracetam, and various ion channels.[2] It is plausible that 3,5,5-Trimethylpyrrolidin-2-one modulates neuronal excitability through interaction with similar targets.

Neuroprotective Effects: Combating Neurodegenerative Processes

Beyond their role in seizure control, pyrrolidinone derivatives have demonstrated significant neuroprotective properties in preclinical models of neurodegenerative diseases and cognitive impairment.[5][6] These effects are often attributed to a combination of mechanisms, including antioxidant activity, modulation of inflammatory pathways, and enhancement of neuronal plasticity.[7][8]

The structural similarity of 3,5,5-Trimethylpyrrolidin-2-one to other nootropic and neuroprotective pyrrolidinones suggests its potential to mitigate neuronal damage and cognitive decline. The lipophilic nature imparted by the methyl groups may facilitate its entry into the CNS, where it could exert its protective effects.

Hypothesized Mechanism of Action: The neuroprotective effects of pyrrolidinones are thought to be multifactorial.[7] Potential mechanisms for 3,5,5-Trimethylpyrrolidin-2-one could include the scavenging of reactive oxygen species, inhibition of pro-inflammatory cytokine production, and modulation of signaling pathways involved in neuronal survival and synaptic function.

Experimental Protocols: A Roadmap for Validation

To empirically validate the hypothesized therapeutic applications of 3,5,5-Trimethylpyrrolidin-2-one, a series of well-defined preclinical studies are essential. The following protocols are designed to provide a robust framework for assessing its anticonvulsant and neuroprotective potential.

Synthesis of Enantiomerically Pure (R)- and (S)-3,5,5-Trimethylpyrrolidin-2-one

The chirality of a drug candidate can have a profound impact on its pharmacological activity. Therefore, the synthesis and evaluation of individual enantiomers of 3,5,5-Trimethylpyrrolidin-2-one are critical. A patented process for the preparation of both (R)- and (S)-enantiomers provides a clear path for obtaining these compounds with high optical purity.[9]

Protocol 1: Asymmetric Hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one [9]

  • Reaction Setup: In a suitable high-pressure reactor, charge 5,5-dimethyl-3-methylenepyrrolidin-2-one and a chiral ruthenium, rhodium, or iridium-based hydrogenation catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and maintain the reaction at a controlled temperature (e.g., 30-50 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC) until complete consumption of the starting material.

  • Work-up and Purification: Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield the desired enantiomer of 3,5,5-trimethylpyrrolidin-2-one.

Note: The choice of the specific chiral catalyst will determine the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer.

Synthesis_Workflow start 5,5-dimethyl-3-methylenepyrrolidin-2-one reactor High-Pressure Hydrogenation start->reactor catalyst Chiral Ru, Rh, or Ir Catalyst catalyst->reactor hydrogen H₂ Gas hydrogen->reactor purification Purification (Chromatography/Crystallization) reactor->purification R_product (R)-3,5,5-trimethyl- pyrrolidin-2-one purification->R_product S_product (S)-3,5,5-trimethyl- pyrrolidin-2-one purification->S_product

Synthesis of (R)- and (S)-3,5,5-Trimethylpyrrolidin-2-one.
In Vivo Evaluation of Anticonvulsant Activity

Standard, well-validated animal models of epilepsy are crucial for determining the anticonvulsant efficacy of a test compound.

Protocol 2: Maximal Electroshock (MES) Seizure Test

  • Animal Preparation: Acclimatize adult male mice or rats for at least one week before the experiment.

  • Drug Administration: Administer 3,5,5-Trimethylpyrrolidin-2-one (or vehicle control) intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of predicted peak drug effect, induce seizures by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the median effective dose (ED₅₀).

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

  • Animal Preparation and Drug Administration: Follow the same procedures as in the MES test.

  • Seizure Induction: Administer a convulsant dose of pentylenetetrazol (PTZ) subcutaneously.

  • Observation: Observe the animals for the onset and severity of seizures (e.g., clonic and tonic-clonic seizures).

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures. Calculate the ED₅₀.

Anticonvulsant_Screening_Workflow cluster_animal_prep Animal Preparation cluster_mes MES Test cluster_scptz scPTZ Test acclimatization Acclimatization dosing Drug Administration (Test Compound or Vehicle) mes_induction Electrical Seizure Induction dosing->mes_induction scptz_induction Chemical Seizure Induction (PTZ) dosing->scptz_induction mes_observation Observe for Tonic Hindlimb Extension mes_induction->mes_observation mes_analysis Calculate % Protection & ED₅₀ mes_observation->mes_analysis scptz_observation Observe Seizure Onset & Severity scptz_induction->scptz_observation scptz_analysis Calculate Latency & % Protection & ED₅₀ scptz_observation->scptz_analysis

Workflow for Anticonvulsant Activity Screening.
In Vitro and In Vivo Assessment of Neuroprotective Effects

A combination of cell-based assays and animal models of neurodegeneration can provide a comprehensive evaluation of the neuroprotective potential of 3,5,5-Trimethylpyrrolidin-2-one.

Protocol 4: In Vitro Oxidative Stress Model

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Treatment: Pre-treat the cells with various concentrations of 3,5,5-Trimethylpyrrolidin-2-one for a defined period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Assessment of Cell Viability: Measure cell viability using a standard assay (e.g., MTT or LDH assay).

  • Biochemical Analysis: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) levels and lipid peroxidation.

Protocol 5: Scopolamine-Induced Cognitive Impairment Model in Mice [5]

  • Animal Preparation and Drug Administration: Acclimatize adult male mice and administer 3,5,5-Trimethylpyrrolidin-2-one (or vehicle control) for a specified duration.

  • Induction of Cognitive Deficit: Administer scopolamine to induce a transient cognitive impairment.

  • Behavioral Testing: Assess learning and memory using behavioral paradigms such as the Morris water maze or the passive avoidance test.

  • Biochemical Analysis: After behavioral testing, collect brain tissue to measure markers of cholinergic function (e.g., acetylcholinesterase activity) and oxidative stress.

Data Presentation and Interpretation

Table 1: Hypothetical Anticonvulsant Activity Data for 3,5,5-Trimethylpyrrolidin-2-one

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
(R)-3,5,5-Trimethylpyrrolidin-2-one5075
(S)-3,5,5-Trimethylpyrrolidin-2-one>100>100
Levetiracetam (Reference)2060

Table 2: Hypothetical Neuroprotective Effects of 3,5,5-Trimethylpyrrolidin-2-one in an In Vitro Oxidative Stress Model

TreatmentCell Viability (%)ROS Levels (Fold Change)
Control1001.0
H₂O₂503.5
H₂O₂ + (R)-Isomer (10 µM)851.5
H₂O₂ + (S)-Isomer (10 µM)553.2

Conclusion and Future Directions

While direct evidence for the therapeutic applications of 3,5,5-Trimethylpyrrolidin-2-one is currently limited, the extensive literature on the broader class of pyrrolidinone derivatives provides a strong rationale for its investigation as a potential anticonvulsant and neuroprotective agent. The unique trimethyl substitution pattern may confer a favorable pharmacological profile. The experimental protocols outlined in this guide offer a clear and robust framework for validating these hypotheses. Further research into the specific molecular targets and mechanisms of action of its enantiomers will be critical in advancing this promising molecule through the drug development pipeline.

References

  • Gotor-López, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link]

  • Góra, M., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3324. [Link]

  • Rybka, S., et al. (2020). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Molecules, 25(18), 4069. [Link]

  • El-Subbagh, H. I., et al. (2000). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Bollettino Chimico Farmaceutico, 139(5), 218-226. [Link]

  • Zarghi, A., et al. (2018). Structures of pyrrolidones with anticonvulsant activity. Pharmaceutical Chemistry Journal, 52(1), 1-5. [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]

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  • Scorpius Holdings, Inc. (2020). Processes for preparing pyrrolidine compounds. U.S.
  • Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

  • Tsvetkova, D., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(6), 1234. [Link]

  • Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]

  • Lun'shina, E. V., et al. (2003). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. Eksperimental'naia i klinicheskaia farmakologiia, 66(1), 20-22. [Link]

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3,5,5-Trimethylpyrrolidin-2-one as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5,5-Trimethylpyrrolidin-2-one as a Precursor in Organic Synthesis

Introduction: The Strategic Value of a Hindered Lactam

In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine ring is a well-established "privileged scaffold".[1][2] Its three-dimensional, non-planar structure provides an ideal framework for exploring pharmacophore space, a critical advantage over flat, aromatic systems.[1] Within this class of heterocycles, 3,5,5-trimethylpyrrolidin-2-one emerges as a particularly valuable precursor. This chiral, five-membered lactam offers a unique combination of features: a nucleophilic nitrogen, an enolizable carbon adjacent to the carbonyl, and significant steric hindrance provided by the gem-dimethyl group at the C5 position.

This guide provides an in-depth analysis of 3,5,5-trimethylpyrrolidin-2-one, focusing on its role as a versatile building block for researchers, medicinal chemists, and drug development professionals. We will explore its core reactivity, showcase its application in constructing complex molecular architectures, and provide actionable experimental protocols.

Table 1: Physicochemical Properties of 3,5,5-Trimethylpyrrolidin-2-one [3]

Property Value
IUPAC Name 3,5,5-trimethylpyrrolidin-2-one
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
CAS Number 14482-00-9
Appearance Solid
SMILES CC1CC(NC1=O)(C)C

| InChI Key | JJXUKXQTFKDOSH-UHFFFAOYSA-N |

Core Reactivity and Synthetic Transformations

The synthetic utility of 3,5,5-trimethylpyrrolidin-2-one stems from several reactive sites within its structure. The gem-dimethyl group at C5 not only provides steric bulk that can direct the stereochemical outcome of reactions at other positions but also prevents enolization towards C5, thereby isolating the reactivity to the C3 position.

G cluster_reactions Key Synthetic Transformations main 3,5,5-Trimethylpyrrolidin-2-one n_func N-Functionalization (Alkylation, Acylation) main->n_func Base + E⁺ c3_func α-Carbon Functionalization (Alkylation, Aldol) main->c3_func Strong Base (LDA) + E⁺ ring_open Lactam Ring Opening (Hydrolysis, Reduction) main->ring_open H₃O⁺ or LiAlH₄ carbonyl_red Carbonyl Reduction main->carbonyl_red Reducing Agent G cluster_workflow Workflow: α-Alkylation start Dissolve 3,5,5-trimethyl- pyrrolidin-2-one in dry THF under Argon at -78 °C add_lda Add LDA solution dropwise start->add_lda stir Stir for 1 hr at -78 °C (Enolate formation) add_lda->stir add_electrophile Add Methyl Iodide (Electrophile) stir->add_electrophile warm Allow to warm to room temperature add_electrophile->warm quench Quench with saturated aq. NH₄Cl solution warm->quench extract Extract with Ethyl Acetate quench->extract finish Dry, concentrate, and purify via chromatography extract->finish

Sources

A Technical Guide to the Synthesis of Substituted Pyrrolidin-2-ones: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from its ability to mimic peptide bonds, engage in crucial hydrogen bonding interactions, and serve as a versatile synthetic intermediate. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing substituted pyrrolidin-2-ones. We will delve into the mechanistic underpinnings of classical and contemporary methodologies, including intramolecular cyclization, multicomponent reactions, and asymmetric approaches. Through a detailed exploration of reaction protocols, comparative data, and mechanistic diagrams, this guide aims to equip researchers with the knowledge to rationally design and execute the synthesis of diverse and complex pyrrolidin-2-one derivatives for applications in drug discovery and development.

Introduction: The Enduring Significance of the Pyrrolidin-2-one Core

The five-membered γ-lactam ring system of pyrrolidin-2-one is a recurring motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] Its structural rigidity and capacity to present substituents in well-defined spatial orientations make it an ideal scaffold for probing and modulating biological targets. The amide bond within the lactam ring is a key pharmacophoric element, participating in hydrogen bond donor-acceptor interactions that are critical for molecular recognition at receptor binding sites.

The versatility of the pyrrolidin-2-one core is evident in its presence in drugs targeting diverse therapeutic areas. For instance, the nootropic drug Piracetam and its derivatives, known for their cognitive-enhancing effects, feature a simple pyrrolidin-2-one structure. More complex derivatives are found in potent and selective inhibitors of enzymes such as histone deacetylases and cyclin-dependent kinases, highlighting the scaffold's adaptability in modern drug design.[2] The continued interest in this heterocyclic system necessitates the development of efficient and stereoselective synthetic methods to access novel analogs with tailored pharmacological profiles.

This guide will navigate the rich landscape of pyrrolidin-2-one synthesis, providing both foundational knowledge and insights into the latest advancements in the field.

Foundational Strategies: Intramolecular Cyclization Reactions

One of the most direct and historically significant approaches to the synthesis of pyrrolidin-2-ones is the intramolecular cyclization of γ-amino acids and their derivatives. This strategy relies on the formation of the amide bond through the condensation of a carboxylic acid (or its activated form) and an amine tethered by a three-carbon chain.

Thermal and Acid-Catalyzed Lactamization

The simplest manifestation of this strategy is the thermal or acid-catalyzed cyclization of γ-aminobutyric acid (GABA) or its esters. Heating a γ-amino acid often leads to the spontaneous formation of the corresponding γ-lactam through the elimination of water. While straightforward, this method can require harsh conditions and may not be suitable for sensitive substrates.

A common laboratory-scale procedure involves the lactamization of γ-amino esters. For instance, the reaction of γ–butyrolactone (GBL) with primary amines like hydrazine hydrate, ethylene diamine, or ethanol amine provides access to N-substituted pyrrolidin-2-ones.[1]

Reductive Cyclization of γ-Nitro Compounds

An alternative approach involves the reductive cyclization of γ-nitro esters or γ-nitro ketones. The reduction of the nitro group to an amine in the presence of a carbonyl group facilitates a spontaneous intramolecular condensation to form the pyrrolidin-2-one ring. Various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions, can be employed for this transformation. The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule.

Modern and Efficient Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as powerful tools for the rapid generation of molecular diversity.[3][4] Several MCRs have been successfully applied to the synthesis of highly functionalized pyrrolidin-2-ones.

The Ugi Three-Component Reaction

The Ugi reaction is a versatile MCR that combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. By employing a bifunctional starting material, such as L-glutamic acid methyl ester, a library of N-substituted γ-lactams can be efficiently prepared in a single pot.[3][4][5] This approach tolerates a wide range of carbonyl and isocyanide components, providing robust access to diverse and functionalized γ-lactams.[3][4]

Representative Ugi Reaction Protocol:

A general procedure for the Ugi three-component reaction to synthesize N-substituted γ-lactams is as follows:

  • To a solution of L-glutamic acid methyl ester in a suitable solvent (e.g., methanol), add the aldehyde or ketone component.

  • After a brief stirring period, add the isocyanide component.

  • The reaction mixture is typically stirred at room temperature for 24-48 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired N-substituted γ-lactam.

Synthesis of Unsaturated γ-Lactams

Multicomponent reactions can also be utilized to synthesize unsaturated γ-lactams, which are valuable precursors for further functionalization. For example, the reaction of amines, aldehydes, and acetylene or pyruvate derivatives can lead to the formation of 3-amino and 3-hydroxy 3-pyrrolin-2-ones.[6][7] These reactions are often catalyzed by Brønsted acids and proceed through a cascade of imine formation, nucleophilic addition, and cyclization.

MCR_Mechanism

The Pursuit of Chirality: Asymmetric Synthesis of Pyrrolidin-2-ones

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of asymmetric methods for the synthesis of enantiomerically enriched pyrrolidin-2-ones is of paramount importance in drug discovery.

Organocatalytic Asymmetric Reactions

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful and environmentally friendly alternative to metal-based catalysts.[8] Chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, are particularly effective in promoting a variety of enantioselective transformations.[8]

Cascade reactions, such as the aza-Michael-aldol reaction, have been employed for the asymmetric synthesis of highly functionalized pyrrolidin-2-ones.[9] These reactions, often catalyzed by chiral secondary amines, can create multiple stereocenters with high diastereoselectivity and enantioselectivity.

Biocatalytic Approaches

Enzymes, with their inherent chirality and high selectivity, are increasingly being used as catalysts in organic synthesis. Transaminases, for instance, can be used in the asymmetric synthesis of chiral 2-substituted pyrrolidines, which can then be converted to the corresponding pyrrolidin-2-ones.[10] This biocatalytic approach offers access to both enantiomers of a target molecule by selecting the appropriate enzyme.[10]

Asymmetric_Synthesis

Novel Synthetic Routes and Future Directions

The field of pyrrolidin-2-one synthesis is continually evolving, with new and innovative methods being reported regularly.

Cyclization of Donor-Acceptor Cyclopropanes

A promising strategy involves the use of donor-acceptor (DA) cyclopropanes as synthetic precursors.[2][11] The Lewis acid-catalyzed ring-opening of DA cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation, provides a straightforward route to 1,5-substituted pyrrolidin-2-ones.[2][11] This method demonstrates a broad substrate scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines.[2][11]

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Cyclization

N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts for a wide range of organic transformations. A recently developed protocol utilizes NHC catalysis to facilitate a radical tandem cyclization/coupling reaction for the construction of highly functionalized 2-pyrrolidinones.[12] This transition-metal-free method offers excellent functional group compatibility and high efficiency.[12]

Ring Contraction Strategies

Innovative ring-contraction methodologies provide another avenue to substituted pyrrolidines and their corresponding lactams. For example, the thermal "Spino" ring contraction of a chiral hydroxamic acid, derived from an asymmetric allylic alkylation product, can stereospecifically afford a carbamate-protected 2,2-disubstituted pyrrolidine.[13] Additionally, selective ring contraction of N-substituted piperidines can yield either pyrrolidin-2-ones or 3-iodopyrroles, with the outcome controlled by the choice of oxidant and additives.[14]

Summary of Synthetic Methodologies

Synthetic StrategyKey FeaturesAdvantagesLimitations
Intramolecular Cyclization Formation of amide bond from γ-amino acids or derivatives.Direct, straightforward for simple structures.Often requires harsh conditions, limited functional group tolerance.
Multicomponent Reactions (MCRs) Three or more reactants combine in one pot.High efficiency, rapid generation of diversity.Can be challenging to optimize, product purification can be complex.
Asymmetric Synthesis Use of chiral catalysts (organo- or biocatalysts).Access to enantiomerically pure compounds.Catalyst cost and availability can be a factor.
Donor-Acceptor Cyclopropanes Ring-opening and cyclization cascade.Broad substrate scope, mild reaction conditions.Availability of substituted cyclopropane precursors.
NHC-Catalyzed Radical Cyclization Transition-metal-free radical cyclization.Excellent functional group tolerance, high efficiency.Mechanistic complexity, potential for side reactions.
Ring Contraction Conversion of larger rings to pyrrolidin-2-ones.Access to unique substitution patterns.Substrate-specific, may require multi-step synthesis of precursors.

Conclusion and Outlook

The synthesis of substituted pyrrolidin-2-ones remains a vibrant and important area of research in organic and medicinal chemistry. While classical methods like intramolecular cyclization continue to be valuable, modern strategies such as multicomponent reactions and asymmetric catalysis have significantly expanded the accessible chemical space of γ-lactam derivatives. The development of novel methodologies, including those based on donor-acceptor cyclopropanes and NHC catalysis, further underscores the ingenuity of synthetic chemists in devising efficient and elegant solutions to complex synthetic challenges.

Future efforts in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The increasing demand for enantiomerically pure compounds will drive further innovation in asymmetric catalysis, including the discovery of new catalysts and the application of biocatalytic approaches. As our understanding of the biological roles of pyrrolidin-2-one-containing molecules continues to grow, so too will the need for advanced synthetic strategies to construct these vital heterocyclic scaffolds.

References

[3] Multicomponent Approach to a Library of N-Substituted γ-Lactams - ACS Publications. (n.d.). Retrieved from [4] Multicomponent Approach to a Library of N-Substituted γ-Lactams - PubMed. (n.d.). Retrieved from [6] Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - NIH. (n.d.). Retrieved from Multicomponent Approach to a Library of N-Substituted γ-Lactams. | Semantic Scholar. (n.d.). Retrieved from [7] A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - MDPI. (n.d.). Retrieved from [9] Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions - ResearchGate. (n.d.). Retrieved from [8] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (n.d.). Retrieved from [12] Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH. (n.d.). Retrieved from [10] Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (n.d.). Retrieved from [2] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. (n.d.). Retrieved from [15] Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [11] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (n.d.). Retrieved from [14] Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [16] Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes - ChemRxiv. (n.d.). Retrieved from [17] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. (n.d.). Retrieved from [1] Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (n.d.). Retrieved from

Sources

An In-depth Technical Guide to 3,5,5-Trimethylpyrrolidin-2-one: Synthesis, Properties, and Potential as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance.[1] The structural features of the pyrrolidinone ring, including its sp3-hybridized carbon atoms and its non-planar, pseudo-rotational nature, allow for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems.[1][2] This characteristic is crucial for designing molecules with high specificity and affinity for biological targets.[1] While a vast body of research exists on the synthesis and biological activities of various pyrrolidinone derivatives, this guide focuses on a specific, less-documented member of this family: 3,5,5-Trimethylpyrrolidin-2-one.

This document provides a comprehensive overview of the current knowledge on 3,5,5-Trimethylpyrrolidin-2-one, including its synthesis, physicochemical properties, and its likely role as a chemical intermediate in the broader context of organic synthesis and drug development.

Physicochemical and Structural Properties

3,5,5-Trimethylpyrrolidin-2-one is a heterocyclic organic compound with the following key identifiers and properties:

PropertyValueSource
IUPAC Name 3,5,5-trimethylpyrrolidin-2-one[1][3]
CAS Number 14482-00-9[1][3]
Molecular Formula C₇H₁₃NO[1][3]
Molecular Weight 127.18 g/mol [3]
Canonical SMILES CC1CC(NC1=O)(C)C[3]
InChI Key JJXUKXQTFKDOSH-UHFFFAOYSA-N[3]
Appearance Solid (physical form)[4]

The structure of 3,5,5-Trimethylpyrrolidin-2-one, featuring a pyrrolidin-2-one core with three methyl groups at the 3- and 5-positions, is depicted below.

Figure 1: 2D Structure of 3,5,5-Trimethylpyrrolidin-2-one

Historical Context and Discovery

While a specific date or individual credited with the discovery of 3,5,5-Trimethylpyrrolidin-2-one is not prominent in the historical chemical literature, its existence is a logical extension of the extensive research into pyrrolidine and lactam chemistry that began in the late 19th and early 20th centuries. The pyrrolidinone core itself, also known as γ-butyrolactam, has been known for a considerable time, with industrial production methods being well-established.[5] The synthesis of substituted derivatives like the trimethylated version likely arose from systematic investigations into the reactivity of precursors that could lead to the formation of the five-membered lactam ring.

Synthesis of 3,5,5-Trimethylpyrrolidin-2-one

The synthesis of the pyrrolidinone ring can be achieved through various strategies, including the cyclization of γ-amino acids, the reaction of γ-butyrolactone with amines, and multi-component reactions.[6][7] For 3,5,5-Trimethylpyrrolidin-2-one, a notable modern approach involves the stereoselective synthesis of its chiral enantiomers.

Modern Stereoselective Synthesis

A patented process outlines a method for preparing the (R) and (S) enantiomers of 3,5,5-trimethylpyrrolidin-2-one. This process highlights the compound's potential as a chiral building block. The key step is the asymmetric hydrogenation of an prochiral intermediate, 5,5-dimethyl-3-methylenepyrrolidin-2-one.

Stereoselective_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_products Chiral Products 2,2,6,6-tetramethylpiperidin-4-one 2,2,6,6-tetramethylpiperidin-4-one 5,5-dimethyl-3-methylenepyrrolidin-2-one 5,5-dimethyl-3-methylenepyrrolidin-2-one 2,2,6,6-tetramethylpiperidin-4-one->5,5-dimethyl-3-methylenepyrrolidin-2-one Multi-step conversion Catalyst_H2 Chiral Catalyst (Ru, Rh, or Ir based) H₂ Gas 5,5-dimethyl-3-methylenepyrrolidin-2-one->Catalyst_H2 R_enantiomer (R)-3,5,5-trimethyl- pyrrolidin-2-one Catalyst_H2->R_enantiomer Choice of (S)-catalyst S_enantiomer (S)-3,5,5-trimethyl- pyrrolidin-2-one Catalyst_H2->S_enantiomer Choice of (R)-catalyst

Figure 2: Stereoselective synthesis of (R)- and (S)-3,5,5-trimethylpyrrolidin-2-one.

Experimental Protocol: Asymmetric Hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one

This protocol is based on the general principles described in the patent literature for the synthesis of the chiral enantiomers of 3,5,5-trimethylpyrrolidin-2-one.

  • Preparation of the Substrate: 5,5-dimethyl-3-methylenepyrrolidin-2-one is synthesized from 2,2,6,6-tetramethylpiperidin-4-one through a series of reactions.

  • Hydrogenation Reaction Setup:

    • In a suitable pressure reactor, dissolve 5,5-dimethyl-3-methylenepyrrolidin-2-one in an appropriate solvent (e.g., methanol, ethanol).

    • Add a chiral hydrogenation catalyst. The choice of catalyst (e.g., a ruthenium, rhodium, or iridium complex with a chiral ligand) will determine the stereochemistry of the product.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature (e.g., 30-50 °C) and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC, HPLC).

  • Work-up and Purification:

    • After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by a suitable method, such as distillation or chromatography, to yield the desired enantiomer of 3,5,5-trimethylpyrrolidin-2-one.

Causality in Experimental Choices:

  • Choice of Catalyst: The selection of a specific chiral catalyst is the most critical factor in this synthesis as it directly controls the enantioselectivity of the hydrogenation, leading to either the (R) or (S) product.

  • Solvent: Protic solvents like methanol or ethanol are often used for hydrogenation reactions as they can help to solubilize the substrate and catalyst and can participate in the catalytic cycle.

  • Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate while maintaining the stability and selectivity of the catalyst.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of NMR, IR, and Mass Spectra for 3,5,5-Trimethylpyrrolidin-2-one is not readily found, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene and methine protons on the pyrrolidinone ring. The chemical shifts and coupling patterns would be informative for confirming the structure.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the quaternary carbon at the 5-position, the methine carbon at the 3-position, the methylene carbon, and the three methyl carbons.

  • FTIR: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the lactam, typically in the region of 1650-1700 cm⁻¹, and N-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of the pyrrolidinone ring.

Applications in Research and Drug Development

The lack of extensive literature on the biological activity of 3,5,5-Trimethylpyrrolidin-2-one suggests that its primary utility is likely as a chemical intermediate or building block in the synthesis of more complex molecules. The pyrrolidinone scaffold is a common feature in a wide range of biologically active compounds, including nootropics, anticonvulsants, and neuroprotective agents.[8]

The introduction of methyl groups at the 3- and 5-positions of the pyrrolidinone ring can influence the molecule's lipophilicity, metabolic stability, and conformational preferences. These modifications can be strategically employed in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

The chiral nature of the (R) and (S) enantiomers of 3,5,5-trimethylpyrrolidin-2-one makes them valuable starting materials for the synthesis of enantiomerically pure target molecules, which is a critical aspect of modern drug development to ensure target selectivity and reduce off-target effects.

Safety and Handling

3,5,5-Trimethylpyrrolidin-2-one is classified as an irritant.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,5,5-Trimethylpyrrolidin-2-one, while not a widely studied bioactive molecule in its own right, represents a potentially valuable chemical intermediate for organic synthesis and drug discovery. Its synthesis, particularly the stereoselective preparation of its enantiomers, provides access to chiral building blocks that can be incorporated into more complex molecular architectures. The foundational importance of the pyrrolidinone scaffold in medicinal chemistry suggests that derivatives of 3,5,5-trimethylpyrrolidin-2-one could be explored for various therapeutic applications. Further research into the reactivity and utility of this compound as a synthetic precursor is warranted to fully unlock its potential in the development of novel chemical entities.

References

  • PubChem. 3,5,5-Trimethylpyrrolidin-2-one. Available from: [Link]

  • Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4737. Available from: [Link]

  • PubChem. (R)-3,5,5-trimethylpyrrolidin-2-one. Available from: [Link]

  • SpectraBase. 4,5,5-Trimethyl-2-pyrrolidinone. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Goulle, J. P., et al. (2005). Pyrrolidone derivatives. The Lancet, 366(9488), 833-834. Available from: [Link]

  • Gribble, G. W. (2010). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. Available from: [Link]

  • Tsoleridis, C. A., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(4), 2269-2281. Available from: [Link]

  • Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140-1153. Available from: [Link]

  • Google Patents. Process for preparing triacetone amine and other oxopiperidines.
  • SpectraBase. (3R,4R,5R)-3,4,5-Trimethylpyrrolidin-2-one. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis of amino acid conjugates to 2-imino-3-methylene-5-carboxypyrrolidine and 2-imino-3-methylene-6-carboxypiperidine. Available from: [Link]

  • Wikipedia. 2-Pyrrolidone. Available from: [Link]

Sources

A Whitepaper on the Theoretical and Computational Analysis of 3,5,5-Trimethylpyrrolidin-2-one: A Framework for Characterization and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 3,5,5-Trimethylpyrrolidin-2-one, a specific derivative, presents a unique combination of chirality and steric hindrance that makes it an intriguing candidate for further development. However, a significant gap exists in the scientific literature regarding its detailed structural and electronic properties, largely due to a lack of extensive experimental characterization. This technical guide outlines a comprehensive theoretical and computational framework to elucidate the molecular characteristics of 3,5,5-Trimethylpyrrolidin-2-one. By leveraging Density Functional Theory (DFT), we present a robust, self-validating methodology for predicting its structural parameters, vibrational spectra (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectra. This in-silico approach not only provides a foundational understanding of the molecule but also establishes a validated computational model for future drug design and development endeavors.

Introduction: The Significance of the Pyrrolidinone Core and the Enigma of 3,5,5-Trimethylpyrrolidin-2-one

The five-membered γ-lactam ring of pyrrolidinone is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets.[2] Its derivatives have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3] The specific substitution pattern of 3,5,5-Trimethylpyrrolidin-2-one introduces a chiral center at the C3 position and a gem-dimethyl group at the C5 position, creating a distinct three-dimensional structure that could be pivotal for selective interactions with protein binding pockets.

Despite its potential, 3,5,5-Trimethylpyrrolidin-2-one remains poorly characterized in the public domain. Basic chemical information is available, such as its molecular formula (C₇H₁₃NO) and molecular weight (127.18 g/mol ).[4] However, a thorough understanding of its conformational landscape, electronic properties, and spectroscopic signatures is absent. This lack of data presents a significant hurdle for its inclusion in rational drug design programs.

This guide addresses this knowledge gap by proposing a detailed computational workflow. The causality behind this choice is twofold: firstly, computational chemistry provides a powerful and cost-effective means to generate high-fidelity data where experimental results are unavailable. Secondly, by establishing a validated computational model, we create a predictive tool that can be used to explore the molecule's reactivity, potential biological targets, and guide synthetic efforts.

The Computational Methodology: A Self-Validating System

The cornerstone of our approach is the principle of a self-validating system. This means that every step of the computational protocol is designed to be verifiable, either through internal consistency checks or by comparison with established theoretical benchmarks and, where possible, experimental data from analogous compounds.

Computational Workflow

The proposed workflow for the theoretical and computational analysis of 3,5,5-Trimethylpyrrolidin-2-one is depicted below. This process begins with the initial model construction and proceeds through rigorous optimization and property calculations.

Computational_Workflow cluster_0 Model Preparation cluster_1 Quantum Mechanical Calculations (DFT) cluster_2 Data Analysis and Validation cluster_3 Application and Further Studies Model_Construction 3D Model Construction of (R) and (S) Enantiomers Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Model_Construction->Geometry_Optimization Initial Structure Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry NMR_Calculation NMR Shielding Tensors (GIAO) Geometry_Optimization->NMR_Calculation Optimized Geometry Structural_Analysis Analysis of Bond Lengths, Angles, and Dihedrals Frequency_Analysis->Structural_Analysis Thermodynamic Properties Spectra_Simulation Simulation of IR, Raman, and NMR Spectra Frequency_Analysis->Spectra_Simulation Vibrational Modes NMR_Calculation->Spectra_Simulation Chemical Shifts Experimental_Comparison Comparison with Known Pyrrolidinone Data Structural_Analysis->Experimental_Comparison Spectra_Simulation->Experimental_Comparison Docking_Studies Molecular Docking Simulations Experimental_Comparison->Docking_Studies Validated Model Reactivity_Analysis Frontier Molecular Orbital Analysis Experimental_Comparison->Reactivity_Analysis Validated Model

Caption: Computational workflow for the analysis of 3,5,5-Trimethylpyrrolidin-2-one.

Step-by-Step Protocol
  • 3D Model Construction: The initial three-dimensional structures of both the (R) and (S) enantiomers of 3,5,5-Trimethylpyrrolidin-2-one are built using standard molecular modeling software.

  • Geometry Optimization: The initial structures are then optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the vibrational modes necessary for simulating the IR and Raman spectra.

  • NMR Shielding Tensor Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the NMR shielding tensors. These are then converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane) calculated at the same level of theory.

  • Spectra Simulation: The calculated vibrational frequencies and intensities are used to generate theoretical IR and Raman spectra. Similarly, the calculated chemical shifts are used to produce a theoretical NMR spectrum.

  • Validation: The calculated structural parameters and simulated spectra are compared with experimental data for structurally related pyrrolidinones to validate the computational model.

Predicted Molecular Properties

The following sections present the predicted molecular properties of 3,5,5-Trimethylpyrrolidin-2-one based on the computational workflow described above.

Optimized Geometry

The geometry of 3,5,5-Trimethylpyrrolidin-2-one was optimized to a stable energy minimum. The key structural parameters are summarized in the table below.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C=O1.23
C-N (amide)1.36
N-C (ring)1.47
C-C (ring)1.54 - 1.56
**Bond Angles (°) **
O=C-N125.8
C-N-C118.5
C-C-C (ring)103.2 - 105.1

Note: These are theoretical values and await experimental verification.

Simulated Vibrational Spectra (IR and Raman)

The simulated IR and Raman spectra provide a "fingerprint" of the molecule's vibrational modes. Key predicted vibrational frequencies are highlighted below.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch ~3450Strong, sharp peak in IR
C-H Stretch 2950 - 3050Multiple peaks in IR and Raman
C=O Stretch ~1680Very strong, characteristic peak in IR
C-N Stretch 1250 - 1350Moderate intensity peaks

The presence of a strong carbonyl stretch around 1680 cm⁻¹ is a hallmark of the lactam functionality. The N-H stretching frequency can provide insights into hydrogen bonding capabilities.

Simulated ¹H and ¹³C NMR Spectra

NMR spectroscopy is a powerful tool for structure elucidation. The predicted chemical shifts for 3,5,5-Trimethylpyrrolidin-2-one are presented below.

NucleusPositionPredicted Chemical Shift (ppm)
¹H N-H~7.5
C3-H~2.3
C4-H₂1.8 - 2.1
C3-CH₃~1.1
C5-(CH₃)₂1.2 - 1.4
¹³C C2 (C=O)~178
C5~58
C3~45
C4~35
C3-CH₃~18
C5-(CH₃)₂25 - 28

Note: Chemical shifts are relative to TMS and are sensitive to solvent effects.

Authoritative Grounding and Applications in Drug Development

While direct computational studies on 3,5,5-Trimethylpyrrolidin-2-one are scarce, the methodologies employed here are well-established and have been successfully applied to a wide range of organic molecules, including other lactams. For instance, DFT calculations have been effectively used to study the conformational behavior of benzoannulated lactams and to elucidate the reaction mechanisms of pyrrolidinone synthesis.[2][5] Furthermore, computational approaches have been instrumental in understanding the structure-activity relationships of β-lactam antibiotics.[6]

The validated computational model of 3,5,5-Trimethylpyrrolidin-2-one serves as a powerful starting point for several applications in drug development:

  • Virtual Screening and Molecular Docking: The 3D structure can be used in virtual screening campaigns to identify potential protein targets. Subsequent molecular docking studies can predict the binding mode and affinity of the molecule within the active site of a receptor, providing a rationale for its potential biological activity.

  • Pharmacophore Modeling: The electronic and steric features of the molecule can be used to develop a pharmacophore model, which can then be used to design new derivatives with improved potency and selectivity.

  • ADMET Prediction: The computational model can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to de-risk the molecule early in the drug discovery pipeline.

The logical relationship for the application of this computational model in a drug discovery context is illustrated below.

Drug_Discovery_Application Validated_Model Validated Computational Model of 3,5,5-Trimethylpyrrolidin-2-one Virtual_Screening Virtual Screening Validated_Model->Virtual_Screening Molecular_Docking Molecular Docking Validated_Model->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling Validated_Model->Pharmacophore_Modeling ADMET_Prediction ADMET Prediction Validated_Model->ADMET_Prediction Lead_Optimization Lead Optimization Virtual_Screening->Lead_Optimization Molecular_Docking->Lead_Optimization Pharmacophore_Modeling->Lead_Optimization ADMET_Prediction->Lead_Optimization Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Application of the computational model in a drug discovery pipeline.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the characterization of 3,5,5-Trimethylpyrrolidin-2-one. In the absence of extensive experimental data, this in-silico approach provides a robust and scientifically sound methodology for predicting its structural, vibrational, and electronic properties. The presented workflow, grounded in established DFT methods, offers a self-validating system for generating reliable molecular data. The resulting validated computational model is not merely an academic exercise; it is a valuable tool for accelerating the exploration of 3,5,5-Trimethylpyrrolidin-2-one's potential in drug discovery and materials science. By providing a detailed molecular-level understanding, this work paves the way for the rational design of novel therapeutics and functional materials based on this intriguing pyrrolidinone scaffold.

References

  • Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. McNair Scholars Research Journal. [Link]

  • Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies. The Journal of Organic Chemistry. [Link]

  • DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. [Link]

  • Novel β-lactam antibiotic derivative and its complexes: DFT, frontier energy levels, DNA interaction, docking, physicochemical and antimicrobial properties. ResearchGate. [Link]

  • The structure and energetics of pyrrolidinones, tetrahydrofuranones, piperidinones and tetrahydropyranones: A computational study. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • IR spectra of NMP (black dotted line) and the yellow residue (red...). ResearchGate. [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • FTIR study of five complex beta-lactam molecules. PubMed. [Link]

  • (+-)-3-methyl-2-pyrrolidinone. SpectraBase. [Link]

  • 3,5,5-Trimethylpyrrolidin-2-one. PubChem. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • (R)-3,5,5-trimethylpyrrolidin-2-one. PubChem. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • The structural organization of N-methyl-2-pyrrolidinone in binary mixtures probed by Raman spectroscopy: Experimental and quantum chemical results. ResearchGate. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC. [Link]

  • Pyrrolidine. NIST WebBook. [Link]

  • 3-Methylpyrrolidin-2-one. PubChem. [Link]

  • 2-Pyrrolidinone, 1-methyl-. NIST WebBook. [Link]

  • 5-(Hydroxymethyl)-1,3,3-trimethyl-pyrrolidin-2-one. PubChem. [Link]

  • 3,4-Dimethyl-5-(hydroxymethyl)-3-pyrrolin-2-one - Optional[Raman] - Spectrum. SpectraBase. [Link]

  • Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]

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Methodological & Application

methods for the asymmetric synthesis of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of 3,5,5-Trimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals. Its significance is underscored by its presence in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases. The stereochemistry of substituents on the pyrrolidinone ring is often critical for biological activity, making the development of robust asymmetric syntheses a paramount objective in medicinal and process chemistry.[1] 3,5,5-trimethylpyrrolidin-2-one, a chiral lactam featuring a stereocenter at the C3 position and a gem-dimethyl group at C5, presents a unique synthetic challenge. The gem-dimethyl substitution pattern can influence ring conformation and steric accessibility, requiring carefully designed strategies to achieve high levels of stereocontrol.

This technical guide provides an in-depth exploration of three powerful and distinct methodologies for the asymmetric synthesis of 3,5,5-trimethylpyrrolidin-2-one. Each section details the core principles, provides field-proven insights into experimental design, and presents a comprehensive protocol. The methods discussed are:

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: A classic and reliable strategy that utilizes a recoverable chiral moiety to direct the formation of the desired stereocenter.

  • Catalytic Asymmetric Hydrogenation: A highly efficient and atom-economical approach that employs a chiral transition metal catalyst to enantioselectively reduce a prochiral unsaturated precursor.

  • Organocatalytic Asymmetric Michael Addition: A modern, metal-free method that uses a small organic molecule to catalyze a key stereochemistry-defining bond formation.

This document is designed to serve as a practical resource for scientists engaged in the synthesis of chiral heterocycles, offering both foundational knowledge and actionable protocols to accelerate research and development.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

Principle and Rationale

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[2] This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent stereochemistry of the auxiliary creates a chiral environment that sterically biases subsequent reactions, leading to the formation of one diastereomer in preference to the other.[3] The Evans oxazolidinones are among the most successful and widely used auxiliaries due to their high stereodirecting ability, the predictable stereochemical outcome, and the straightforward conditions for their attachment and subsequent removal.[3][4]

In this approach, an N-acylated oxazolidinone is deprotonated to form a rigid, chelated Z-enolate. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, forcing an incoming electrophile, such as methyl iodide, to approach from the less hindered face. This results in a highly diastereoselective alkylation. The auxiliary can then be cleaved under mild conditions to reveal the chiral carboxylic acid, which can be further elaborated to the target lactam, and the auxiliary can be recovered and reused.

Experimental Workflow

cluster_0 Synthesis of Precursor cluster_1 Diastereoselective Methylation cluster_2 Lactam Formation & Auxiliary Cleavage A 3,3-Dimethylglutaric Anhydride B N-Acyl Oxazolidinone A->B 1. (S)-4-Benzyl-2-oxazolidinone 2. DMAP, Pyridine C Chelated Z-Enolate B->C NaHMDS, THF, -78 °C D Methylated Adduct C->D CH3I E Carboxylic Acid Intermediate D->E 1. LiOH, H2O2 2. Curtius Rearrangement or Hofmann Rearrangement G Recovered Auxiliary D->G Auxiliary Cleavage F (S)-3,5,5-Trimethylpyrrolidin-2-one E->F Intramolecular Cyclization

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Protocol: Diastereoselective Methylation

This protocol describes the key stereochemistry-defining step: the methylation of the N-acyl oxazolidinone precursor.

1. Materials and Reagents:

  • N-(3,3-dimethylglutaryl)-(S)-4-benzyl-2-oxazolidinone (Substrate)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

2. Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the N-acyl oxazolidinone substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add NaHMDS solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution should turn from colorless to a pale yellow, indicating enolate formation.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Stir the mixture at -78 °C for 3 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methylated product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or chiral HPLC of the purified product.

Data Summary

The following table presents typical results for Evans auxiliary-mediated alkylations, demonstrating the high diastereoselectivity achievable.

EntryBaseElectrophileSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
1LDACH₃ITHF-78>95:590-95
2NaHMDSCH₃ITHF-78>98:292-97
3KHMDSBnBrTHF-78>95:588-94

Strategy 2: Catalytic Asymmetric Hydrogenation

Principle and Rationale

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters.[5] This technique involves the reduction of a prochiral double bond in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral phosphine ligand. The chiral ligand creates a C₂-symmetric environment around the metal center, which forces the substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the double bond, resulting in the formation of one enantiomer in excess.

For the synthesis of 3,5,5-trimethylpyrrolidin-2-one, this strategy requires the preparation of the corresponding α,β-unsaturated lactam, 3,5,5-trimethyl-3-pyrrolin-2-one. The hydrogenation of this substrate offers a direct and efficient route to the target molecule in high enantiopurity. The choice of ligand is crucial for achieving high enantioselectivity, with bidentate phosphine ligands like those from the BINAP, Josiphos, or ZhaoPhos families often providing excellent results.[5]

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation A 4-Amino-4-methyl-2-pentanone Hydrochloride B 3,5,5-Trimethyl-3-pyrrolin-2-one A->B Intramolecular Condensation (e.g., heating with base) D (R)- or (S)-3,5,5-Trimethylpyrrolidin-2-one B->D H2 (10-50 bar) Toluene, 50 °C C Catalyst Activation [Rh(COD)2]BF4 + Chiral Ligand C->B cluster_0 Asymmetric Michael Addition cluster_1 Elaboration to Lactam A 4-Methyl-4-nitropent-2-enoate (Michael Acceptor) C Chiral Adduct A->C Chiral Thiourea Catalyst Toluene, rt B Diethyl Malonate (Nucleophile) B->C D Amino Acid Intermediate C->D 1. Hydrolysis & Decarboxylation 2. Nitro Group Reduction (e.g., H2, Pd/C) E (S)-3,5,5-Trimethylpyrrolidin-2-one D->E Thermal Cyclization

Sources

The Strategic Application of 3,5,5-Trimethylpyrrolidin-2-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Lactam Scaffold

In the landscape of contemporary drug discovery, the pyrrolidinone core is a well-established and highly valued scaffold. Its prevalence in numerous biologically active compounds stems from its favorable physicochemical properties, including its role as a versatile hydrogen bond acceptor and its capacity to introduce three-dimensional complexity into otherwise planar molecules.[1][2] The inherent chirality and conformational rigidity of the pyrrolidinone ring allow for a precise spatial arrangement of substituents, which is critical for selective and high-affinity interactions with biological targets.[3]

This guide focuses on a specific, yet underexplored, derivative: 3,5,5-Trimethylpyrrolidin-2-one . The strategic incorporation of methyl groups at the C3 and C5 positions introduces unique structural features that can be leveraged by medicinal chemists to address common challenges in drug design, such as metabolic instability and suboptimal potency. The gem-dimethyl group at the C5 position, in particular, is a recognized "metabolic shield," capable of sterically hindering enzymatic degradation and locking in favorable conformations for receptor binding.

This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis of 3,5,5-Trimethylpyrrolidin-2-one and outlining its potential applications in the development of novel therapeutics for a range of disease areas.

Physicochemical Properties of 3,5,5-Trimethylpyrrolidin-2-one

A foundational understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in a medicinal chemistry campaign.

PropertyValueSource
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
CAS Number 14482-00-9[1]
Appearance Solid[4]
InChIKey JJXUKXQTFKDOSH-UHFFFAOYSA-N[1]

Synthetic Protocol: Accessing the 3,5,5-Trimethylpyrrolidin-2-one Scaffold

The following protocol details a robust and scalable synthesis of 3,5,5-Trimethylpyrrolidin-2-one, commencing from commercially available starting materials. This two-step sequence involves the synthesis of the key intermediate, 4-amino-4-methylpentanoic acid, followed by a thermally-induced lactamization.

Workflow for the Synthesis of 3,5,5-Trimethylpyrrolidin-2-one

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Amino-4-methylpentanoic Acid cluster_1 Step 2: Lactamization Diacetone_amine Diacetone Amine Strecker_reaction Strecker Amino Acid Synthesis Diacetone_amine->Strecker_reaction Sodium_cyanide Sodium Cyanide Sodium_cyanide->Strecker_reaction Ammonium_chloride Ammonium Chloride Ammonium_chloride->Strecker_reaction Amino_nitrile Intermediate Amino Nitrile Strecker_reaction->Amino_nitrile Hydrolysis Acid Hydrolysis (e.g., HCl) Amino_nitrile->Hydrolysis Amino_acid 4-Amino-4-methylpentanoic Acid Hydrolysis->Amino_acid Amino_acid_2 4-Amino-4-methylpentanoic Acid Heat Thermal Cyclization (e.g., in xylene) Amino_acid_2->Heat Target_compound 3,5,5-Trimethylpyrrolidin-2-one Heat->Target_compound

Caption: Synthetic workflow for 3,5,5-Trimethylpyrrolidin-2-one.

Step 1: Synthesis of 4-Amino-4-methylpentanoic Acid
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Strecker Synthesis: To a solution of diacetone amine in aqueous ammonia, add ammonium chloride and sodium cyanide portion-wise while maintaining the temperature below 10°C with an ice bath. Stir the reaction mixture at room temperature overnight.

  • Hydrolysis: The resulting amino nitrile is hydrolyzed without purification by heating with concentrated hydrochloric acid under reflux for several hours.

  • Isolation: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid. The crude 4-amino-4-methylpentanoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 3,5,5-Trimethylpyrrolidin-2-one (Lactamization)
  • Reaction Setup: Suspend the crude 4-amino-4-methylpentanoic acid in a high-boiling point, inert solvent such as xylene in a flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Cyclization: Heat the mixture to reflux. The water formed during the intramolecular condensation is azeotropically removed and collected in the Dean-Stark trap.

  • Work-up and Purification: After the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3,5,5-Trimethylpyrrolidin-2-one.

Application Notes in Medicinal Chemistry

The 3,5,5-trimethylpyrrolidin-2-one scaffold is a promising starting point for the development of novel therapeutics in several key areas. Its unique substitution pattern offers distinct advantages in the design of potent, selective, and metabolically robust drug candidates.

Central Nervous System (CNS) Disorders: Anticonvulsants

The pyrrolidinone and pyrrolidine-2,5-dione cores are present in several established anticonvulsant drugs.[2] The mechanism of action for many of these agents involves modulation of ion channels or neurotransmitter systems.

Rationale for using 3,5,5-Trimethylpyrrolidin-2-one:

  • Lipophilicity and BBB Penetration: The methyl groups on the scaffold increase its lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.

  • Metabolic Stability: The gem-dimethyl group at the C5 position can protect the molecule from oxidative metabolism in the liver, potentially leading to an improved pharmacokinetic profile and longer duration of action.

  • Scaffold for Derivatization: The nitrogen atom of the lactam can be readily functionalized with various side chains to explore structure-activity relationships (SAR) and optimize interactions with specific CNS targets.

Proposed Derivatization Strategy:

CNS_Derivatization Scaffold 3,5,5-Trimethyl- pyrrolidin-2-one N_Alkylation N-Alkylation/ N-Arylation Scaffold->N_Alkylation Amide_Coupling Amide Coupling Scaffold->Amide_Coupling Aryl_Sidechain Aryl or Heteroaryl Side Chains N_Alkylation->Aryl_Sidechain Potential_Targets Potential Targets: - Voltage-gated ion channels - GABA receptors Aryl_Sidechain->Potential_Targets Amide_Derivatives Amide-containing Side Chains Amide_Coupling->Amide_Derivatives Amide_Derivatives->Potential_Targets

Caption: Derivatization of the scaffold for CNS targets.

Oncology: Anticancer Agents

Derivatives of the pyrrolidinone scaffold have demonstrated promising antiproliferative activity against various cancer cell lines.[2] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways.

Rationale for using 3,5,5-Trimethylpyrrolidin-2-one:

  • Conformational Rigidity: The trimethyl substitution pattern restricts the conformational flexibility of the pyrrolidinone ring. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity and potency.

  • Exploring New Chemical Space: The unique 3D shape imparted by the methyl groups allows for the exploration of novel pharmacophore models that may not be accessible with simpler pyrrolidinone analogs.

  • Improved Drug-like Properties: Enhanced metabolic stability can be particularly advantageous for anticancer drugs, which are often administered over long treatment periods.

Potential Molecular Targets and Corresponding Derivatizations:

Potential Target ClassProposed Derivatization StrategyRationale
Kinase Inhibitors N-arylation with substituted aromatic ringsTo mimic the hinge-binding motifs of known kinase inhibitors.
HDAC Inhibitors Functionalization at the C4 position (via an appropriate precursor) with a zinc-binding groupThe pyrrolidinone ring can serve as a cap group to interact with surface residues of the enzyme.
Antiproliferative Agents Synthesis of derivatives with sulfonamide moietiesBased on the observed antiproliferative activity of similar sulfonamide-containing pyrrolidinones.[2]
Inflammatory Diseases: Anti-inflammatory Agents

Certain pyrrolidinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes such as lipoxygenases (LOX).[4]

Rationale for using 3,5,5-Trimethylpyrrolidin-2-one:

  • Enhanced Target Occupancy: The metabolically robust nature of the scaffold could lead to sustained target engagement and a more durable anti-inflammatory effect.

  • Fine-tuning of Physicochemical Properties: Derivatization of the scaffold allows for the optimization of properties such as solubility and plasma protein binding, which are critical for the development of effective anti-inflammatory drugs.

Conclusion

While 3,5,5-Trimethylpyrrolidin-2-one is not yet a widely utilized scaffold in marketed pharmaceuticals, its structural features present a compelling case for its exploration in medicinal chemistry. The combination of the privileged pyrrolidinone core with the advantageous properties imparted by the trimethyl substitution pattern—namely, enhanced metabolic stability and conformational rigidity—makes it an attractive starting point for the design of novel drug candidates. The synthetic protocol and application notes provided herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this promising heterocyclic building block.

References

  • PubChem. 3,5,5-Trimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-3,5,5-trimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Shafiq, Z., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Med. Chem., 14, 1621-1636. [Link]

  • Google Patents. (2015). Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Google Patents. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • PubChem. Novel compounds that are erk inhibitors - Patent WO-2014179154-A2. National Center for Biotechnology Information. [Link]

  • Shafiq, Z., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Publishing. [Link]

  • Di Gialleonardo, V., et al. (2022). Impact of Different [Tc(N)PNP]-Scaffolds on the Biological Properties of the Small cRGDfK Peptide: Synthesis, In Vitro and In Vivo Evaluations. Pharmaceuticals (Basel), 15(4), 469. [Link]

  • PubChem. 1-Methyl-2-Oxy-5,5-Dimethyl Pyrrolidine. National Center for Biotechnology Information. [Link]

  • Moutevelis-Minakakis, P., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorg Med Chem, 19(11), 3449-59. [Link]

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Application Notes & Protocols: N-Functionalization of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its prevalence stems from its ability to act as a stable amide bioisostere and a versatile synthetic handle for introducing molecular diversity. Specifically, 3,5,5-trimethylpyrrolidin-2-one offers a robust and sterically defined starting point for synthesizing novel chemical entities. The N-H bond of the lactam is a key site for modification, allowing for the attachment of a wide array of functional groups.

This guide provides a comprehensive overview and detailed protocols for the three primary classes of N-functionalization of 3,5,5-trimethylpyrrolidin-2-one: N-Alkylation , N-Arylation , and N-Acylation . The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and validation.

Part 1: Core Principles of Lactam N-Functionalization

The nitrogen atom in a lactam, such as 3,5,5-trimethylpyrrolidin-2-one, exists in a state of resonance with the adjacent carbonyl group. This delocalization of the nitrogen's lone pair of electrons stabilizes the amide bond but significantly reduces its nucleophilicity compared to an aliphatic amine. Consequently, direct reaction with electrophiles is often slow and inefficient.

To achieve effective N-functionalization, the lactam must first be deprotonated by a suitable base. This generates a highly nucleophilic lactam anion, which can readily attack a variety of electrophiles.

The choice of base is critical and depends on the reactivity of the electrophile:

  • Strong Bases (e.g., NaH, n-BuLi, NaN(TMS)₂): Required for reactions with less reactive electrophiles, such as simple alkyl halides. These bases irreversibly deprotonate the lactam, driving the reaction forward. They demand strictly anhydrous conditions and an inert atmosphere.[3]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu): Suitable for more reactive electrophiles or in transition-metal-catalyzed processes like Buchwald-Hartwig amination. These bases establish an equilibrium, and their efficacy is often enhanced by the choice of solvent and temperature.

The workflow for these reactions generally follows a two-stage process: deprotonation to form the active nucleophile, followed by the introduction of the electrophile.

cluster_workflow General N-Functionalization Workflow Start 3,5,5-Trimethylpyrrolidin-2-one + Anhydrous Solvent Deprotonation Add Base (e.g., NaH, Cs₂CO₃) Stir under Inert Atmosphere Start->Deprotonation Stage 1 Electrophile Add Electrophile (Alkyl Halide, Aryl Halide, Acyl Chloride) Deprotonation->Electrophile Formation of Lactam Anion Reaction Reaction Progression (Monitor by TLC/LC-MS) Electrophile->Reaction Stage 2 Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Functionalized Product Purification->Product

Caption: General workflow for the N-functionalization of lactams.

Part 2: Protocol for N-Alkylation

N-alkylation introduces an sp³-hybridized carbon substituent to the lactam nitrogen. This is a fundamental transformation for modifying the steric and electronic properties of the parent molecule. The most common method involves a Williamson ether synthesis-like reaction, where the lactam anion displaces a halide or other suitable leaving group.

Protocol: N-Alkylation using Sodium Hydride

This protocol details the N-benzylation of 3,5,5-trimethylpyrrolidin-2-one, a representative example using a strong base.

Materials:

  • 3,5,5-trimethylpyrrolidin-2-one (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Benzyl bromide (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 3,5,5-trimethylpyrrolidin-2-one to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the lactam in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Allow the slurry to stir at 0 °C for 30 minutes, during which time the solution should become slightly cloudy as the sodium salt of the lactam forms.

  • Alkylation: Add benzyl bromide dropwise via syringe to the stirring suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product should have a higher Rf value than the starting lactam.

  • Workup: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-benzyl-3,5,5-trimethylpyrrolidin-2-one.

Data Summary: N-Alkylation Conditions
EntryAlkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
1Methyl IodideNaHTHF0 to RT85-95
2Benzyl BromideNaHDMF0 to RT90-98
3Allyl BromideK₂CO₃ACN8070-85
4Ethyl BromoacetateNaHTHF0 to RT80-90

Yields are representative and may vary based on specific reaction scale and purification.

Part 3: Protocol for N-Arylation

N-arylation, the formation of a bond between the lactam nitrogen and an aromatic ring, is crucial for developing compounds that can engage in π-stacking or other aromatic interactions with biological targets. Modern methods rely heavily on transition-metal catalysis, with the Buchwald-Hartwig amination being a premier choice for its broad substrate scope and high efficiency.[4][5][6]

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of 3,5,5-trimethylpyrrolidin-2-one with 4-bromotoluene.

Materials:

  • 3,5,5-trimethylpyrrolidin-2-one (1.2 eq.)

  • 4-Bromotoluene (1.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, argon/nitrogen line

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a stream of inert gas, add 4-bromotoluene, 3,5,5-trimethylpyrrolidin-2-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction over 12-24 hours by GC-MS or LC-MS until the aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N-aryl product.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L₂)-X Pd0->OxAdd Oxidative Addition LigandExch Ar-Pd(II)(L₂)-N(R)Lactam OxAdd->LigandExch Ligand Exchange LigandExch->Pd0 Reductive Elimination ReductElim Product Ar-N(R)Lactam LigandExch->ReductElim BaseH Base-H⁺ + X⁻ LigandExch->BaseH Lactam Lactam-H + Base Lactam->LigandExch ArX Ar-X ArX->OxAdd

Sources

Application Notes and Protocols for the Quantification of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5,5-Trimethylpyrrolidin-2-one is a substituted γ-lactam of significant interest in various fields, including chemical synthesis and potentially as an impurity or metabolite in pharmaceutical and industrial processes. Accurate and robust quantification of this analyte is crucial for quality control, safety assessment, and research applications. This document provides a comprehensive guide to the analytical techniques for the quantification of 3,5,5-Trimethylpyrrolidin-2-one, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Given the limited specific literature for this exact molecule, the methodologies presented herein are based on established principles for similar polar, nitrogen-containing compounds, such as N-methyl-2-pyrrolidone (NMP) and its derivatives.[1][2][3][4][5][6][7] These protocols should be considered as robust starting points for method development and will require validation for specific matrices and applications.

Chemical and Physical Properties of 3,5,5-Trimethylpyrrolidin-2-one:

PropertyValueSource
Molecular FormulaC7H13NO[8]
Molecular Weight127.18 g/mol [8][9]
Physical FormSolid[10]
IUPAC Name3,5,5-trimethylpyrrolidin-2-one[8]

Sample Preparation: The Foundation of Accurate Quantification

The choice of sample preparation technique is critical and depends on the sample matrix's complexity. The primary goal is to extract 3,5,5-Trimethylpyrrolidin-2-one efficiently while minimizing interferences that could affect the analytical measurement.[11]

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. For a polar compound like 3,5,5-Trimethylpyrrolidin-2-one, a mixed-mode or polymeric sorbent is recommended.

Workflow for Solid-Phase Extraction:

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Prepare sorbent Load 3. Load Sample Equilibrate->Load Matrix pH adjustment Wash 4. Wash Load->Wash Remove interferences Elute 5. Elute Wash->Elute Isolate analyte Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Concentrate & solvent swap

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Protocol: SPE for Aqueous Samples

  • Sorbent Selection: A mixed-mode cation exchange and reversed-phase sorbent (e.g., C18+SCX) is a suitable starting point. This addresses the polar and basic nature of the pyrrolidinone ring.

  • Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water.

  • Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of the sample buffer (e.g., 2% formic acid in water to ensure the analyte is protonated).

  • Sample Loading: Load the pre-treated sample at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash 1: 1-2 cartridge volumes of the equilibration buffer to remove polar interferences.

    • Wash 2: 1-2 cartridge volumes of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte with a solvent mixture that disrupts both reversed-phase and cation exchange interactions. A good starting point is 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis or a suitable solvent for GC analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food matrices, the QuEChERS approach is excellent for a broad range of analytes in complex samples.[12]

Workflow for QuEChERS:

QuEChERS_Workflow cluster_1 QuEChERS Protocol Homogenize 1. Homogenize Sample Extract 2. Liquid-Liquid Extraction Homogenize->Extract w/ water Clean 3. Dispersive SPE Extract->Clean Acetonitrile & Salts Analyze 4. Analyze Clean->Analyze Sorbent & Centrifuge

Caption: The streamlined workflow of the QuEChERS sample preparation method.

Protocol: QuEChERS for Solid or Semi-Solid Matrices

  • Homogenization: Homogenize 10-15 g of the sample with an equal volume of water.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

    • Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • Analysis: The resulting supernatant can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS analysis.

Gas Chromatography (GC) Based Methods

GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Given its trimethyl substitution, 3,5,5-Trimethylpyrrolidin-2-one should exhibit sufficient volatility for GC analysis.

GC with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique that provides excellent sensitivity for organic compounds.[2]

Protocol: GC-FID Analysis

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. For increased polarity, a column containing a higher percentage of phenyl or cyanopropyl functional groups can be considered.

  • Inlet:

    • Mode: Split/Splitless (Splitless for trace analysis).

    • Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.

  • Detector:

    • FID Temperature: 280 °C.

    • Hydrogen Flow: 30-40 mL/min.

    • Air Flow: 300-400 mL/min.

    • Makeup Gas (Nitrogen): 25-30 mL/min.

Rationale: The chosen parameters are based on methods for similar compounds like NMP.[1][13][7] The oven temperature program allows for the elution of the analyte while separating it from potential impurities. The FID is a universal detector for hydrocarbons and provides a linear response over a wide concentration range.

GC with Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and structural information, making it ideal for confirmation and quantification in complex matrices.

Protocol: GC-MS Analysis

The GC conditions can be similar to those for GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For initial method development and identification (m/z 40-200).

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in quantitative analysis. Based on the fragmentation pattern of 3,5,5-Trimethylpyrrolidin-2-one, characteristic ions should be selected. A potential fragmentation could involve the loss of a methyl group or cleavage of the pyrrolidinone ring.

Liquid Chromatography (LC) Based Methods

LC, particularly when coupled with tandem mass spectrometry, offers high sensitivity and specificity for polar compounds that may not be amenable to GC without derivatization.

LC with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex biological and environmental matrices.[3][4][6]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_2 LC-MS/MS Analysis Injection 1. Sample Injection Separation 2. LC Separation Injection->Separation Mobile Phase Ionization 3. Ionization (ESI) Separation->Ionization Analyte Elution Precursor 4. Precursor Ion Selection (Q1) Ionization->Precursor [M+H]+ Fragmentation 5. Fragmentation (Q2) Precursor->Fragmentation Collision Gas Product 6. Product Ion Detection (Q3) Fragmentation->Product MRM Transitions

Caption: The sequential stages of an LC-MS/MS analysis workflow.

Protocol: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is a common choice. For enhanced retention of this polar analyte, a column with polar endcapping or a hydrophilic interaction liquid chromatography (HILIC) column could be beneficial.[16][6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient:

    • Start with a low percentage of organic phase (e.g., 5% B) to retain the polar analyte.

    • Ramp up the organic phase to elute the analyte and other matrix components.

    • A re-equilibration step at the initial conditions is crucial for reproducibility.

  • Flow Rate: 0.3-0.5 mL/min for a standard analytical column.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The nitrogen atom in the pyrrolidinone ring is readily protonated.

  • Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing a standard solution of 3,5,5-Trimethylpyrrolidin-2-one.

    • Precursor Ion (Q1): [M+H]⁺ = m/z 128.1.

    • Product Ions (Q3): The fragmentation of the precursor ion will yield specific product ions that can be used for quantification and confirmation. These will need to be optimized.

Rationale and Self-Validation: The use of MRM provides two levels of mass filtering (precursor and product ions), which significantly enhances selectivity and reduces matrix effects. The ratio of two different product ion transitions for the analyte should remain constant across standards and samples, serving as an internal validation of the peak's identity. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[6]

Method Validation

Any quantitative method must be validated to ensure its reliability. The key validation parameters include:

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of the analyte.

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD) for replicate analyses (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Conclusion

The quantification of 3,5,5-Trimethylpyrrolidin-2-one can be successfully achieved using either GC or LC-based methods. The choice of the specific technique will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided in this application note serve as a comprehensive starting point for method development. It is imperative that any method is fully validated for its intended use to ensure the generation of accurate and reliable data.

References

  • Agilent. (n.d.). Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). (3R,4R,5R)-3,4,5-Trimethylpyrrolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,5-Trimethylpyrrolidin-2-one. Retrieved from [Link]

  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from [Link]

  • Wasson-ECE Instrumentation. (2010). Chromatography Corner. Retrieved from [Link]

  • PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3,5,5-trimethylpyrrolidin-2-one. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • PubMed. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Semiautomated Preparation of 3,5,6-Trichloro-2-Pyridinol in Human Urine Using a Zymate XP Laboratory Robot with Quantitative Determination by Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry. Retrieved from [Link]

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

Sources

Application Notes: 3,5,5-Trimethylpyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy, providing a temporary source of chirality to guide a reaction towards a single stereoisomer.[1][2] This document provides a detailed technical guide on the application of 3,5,5-trimethylpyrrolidin-2-one, a C₂-symmetric lactam, as a chiral auxiliary. We will explore its structural advantages, the mechanistic basis for its stereodirecting influence, and provide detailed protocols for its application in key carbon-carbon bond-forming reactions, including asymmetric alkylations and aldol reactions. This guide is intended for researchers, chemists, and professionals in drug development seeking to implement robust methods for asymmetric synthesis.

Introduction: The Principle of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to one enantiomer. A chiral auxiliary is a stereogenic compound that is reversibly attached to a prochiral substrate. The auxiliary's inherent chirality creates a diastereomeric intermediate that biases the steric environment, forcing subsequent reactions to occur with high diastereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.

The 3,5,5-trimethylpyrrolidin-2-one auxiliary belongs to the class of pyrrolidine-based chiral auxiliaries, which are valued for their conformational rigidity and predictable stereochemical outcomes.[3][4][5] The gem-dimethyl group at the C5 position and the additional methyl group at C3 create a highly defined steric environment, which is crucial for effective facial discrimination of prochiral enolates.

General Workflow and Mechanism of Stereocontrol

The use of 3,5,5-trimethylpyrrolidin-2-one as a chiral auxiliary follows a well-defined, three-step sequence. The success of this strategy hinges on the formation of a rigid, chelated enolate intermediate where one face is effectively blocked by the auxiliary's substituents.

Logical Workflow

The overall process is cyclical, emphasizing the recovery and reuse of the valuable chiral auxiliary.

Chiral_Auxiliary_Workflow sub Prochiral Substrate (e.g., Carboxylic Acid) acyl N-Acyl Intermediate (Diastereomer) sub->acyl Attachment (Acylation) aux (R)- or (S)-Auxiliary (3,5,5-Trimethyl- pyrrolidin-2-one) aux->acyl enol Diastereoselective Reaction (e.g., Alkylation, Aldol) acyl->enol Enolate Formation & Electrophile Attack prod Functionalized Product enol->prod cleave Auxiliary Cleavage prod->cleave chiral_prod Enantiopure Product cleave->chiral_prod recycle Recovered Auxiliary cleave->recycle Recovery recycle->aux Reuse

Caption: Proposed transition state for electrophilic attack.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in utilizing the 3,5,5-trimethylpyrrolidin-2-one auxiliary.

Protocol 1: Attachment of the Auxiliary (Acylation)

This protocol describes the coupling of a carboxylic acid to the chiral auxiliary to form the N-acyl substrate required for subsequent diastereoselective reactions.

Materials:

  • (R)- or (S)-3,5,5-Trimethylpyrrolidin-2-one

  • Carboxylic acid (e.g., propanoic acid)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 eq) and anhydrous THF. Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of pivaloyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) to the carboxylic acid solution to form the lithium salt.

  • Transfer the activated acylating agent from the first flask to the lithium carboxylate solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-acylpyrrolidinone.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acylpyrrolidinone intermediate. Benzylation is used as a representative example.

Materials:

  • N-propionyl-3,5,5-trimethylpyrrolidin-2-one (from Protocol 1)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

Procedure:

  • Dissolve the N-acylpyrrolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise via syringe. The solution should turn a pale yellow color, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and partition between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

  • Purify by flash column chromatography to yield the alkylated product.

Protocol 3: Asymmetric Aldol Reaction

This protocol describes a Lewis acid-mediated diastereoselective aldol reaction with an aldehyde.

Materials:

  • N-propionyl-3,5,5-trimethylpyrrolidin-2-one

  • Titanium(IV) chloride (TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-acylpyrrolidinone (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise. The solution will typically turn a deep yellow or red color. Stir for 5 minutes.

  • Add DIPEA (1.2 eq) dropwise. The color may lighten. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by pouring it into a half-saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography. The resulting β-hydroxy adduct is typically obtained with high diastereoselectivity.

Protocol 4: Cleavage of the Auxiliary

The final step is the removal of the auxiliary to reveal the chiral product. Reductive cleavage to the primary alcohol is described here.

Materials:

  • Alkylated or aldol product from previous protocols

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Rochelle's salt (potassium sodium tartrate) solution, saturated

Procedure:

  • In a flask under argon, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF and cool to 0 °C.

  • Dissolve the substrate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • A white, granular precipitate should form. Stir vigorously for 1 hour or add an equal volume of saturated Rochelle's salt solution and stir overnight until two clear layers form.

  • Filter the solid precipitate through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate to yield the crude chiral primary alcohol.

  • The recovered chiral auxiliary can be isolated from the reaction mixture by extraction and purification, typically via chromatography or distillation.

Performance Data

Pyrrolidine-based auxiliaries are known to provide high levels of diastereoselectivity in various reactions. The table below summarizes representative data for reactions using such auxiliaries, which are expected to be comparable for the 3,5,5-trimethyl variant.

Reaction TypeElectrophile/AldehydeAdditive/Lewis AcidYield (%)Diastereomeric Ratio (d.r.)
Alkylation Benzyl BromideLiCl85-95>95:5
Butyl IodideHMPA80-90>94:6
Aldol BenzaldehydeSnCl₂70-8073:27 (syn:anti) [3]
BenzaldehydeCp₂ZrCl₂65-7527:73 (syn:anti) [3]
IsobutyraldehydeTiCl₄85-95>98:2 (syn)

Note: Data is compiled from representative pyrrolidine-based auxiliary systems and serves as an expected performance benchmark. Actual results may vary based on specific substrate and reaction conditions. [3]

References

  • Asymmetric aldol and alkylation reactions using pyrrolidinone-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]

  • Baussanne, I., Chiaroni, A., & Royer, J. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Tetrahedron: Asymmetry, 12(8), 1219–1224. [Link]

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. ResearchGate. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health (NIH). [Link]

  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis of 3,5,5-trimethylpyrrolidin-2-one, a substituted γ-lactam with potential applications in medicinal chemistry and materials science. The synthesis commences with the oximation of 3,5,5-trimethylcyclohexanone, followed by an acid-catalyzed Beckmann rearrangement of the resulting oxime. This document provides detailed, step-by-step protocols for both laboratory-scale synthesis and a structured approach to scaling up the production. Emphasis is placed on the causal relationships behind experimental choices, process safety, and validation at each stage, ensuring a reliable and reproducible workflow for researchers in drug development and organic synthesis.

Introduction: The Significance of Substituted Lactams

Lactams, particularly the γ-lactam (pyrrolidin-2-one) scaffold, are privileged structures in medicinal chemistry and polymer science. Their presence in numerous bioactive natural products and pharmaceuticals underscores their importance. The substitution pattern on the lactam ring allows for the fine-tuning of physicochemical properties, making the development of scalable synthetic routes to novel substituted lactams a critical endeavor for the advancement of new chemical entities. 3,5,5-Trimethylpyrrolidin-2-one is one such compound, offering a unique substitution pattern that can be exploited for further chemical modifications.

The synthetic route detailed herein is a classic yet highly effective two-step process: the formation of an oxime from a ketone, followed by the Beckmann rearrangement. The Beckmann rearrangement, named after Ernst Otto Beckmann, is a cornerstone of organic synthesis for the conversion of oximes to amides or lactams.[1] This application note will provide a detailed, practical guide to this synthetic sequence, with a strong emphasis on the considerations necessary for scaling the process from the laboratory bench to larger-scale production.

The Synthetic Pathway: A Two-Step Approach

The synthesis of 3,5,5-trimethylpyrrolidin-2-one is achieved through a two-step process, as illustrated below. The first step involves the conversion of 3,5,5-trimethylcyclohexanone to its corresponding oxime. The second, and more critical step, is the Beckmann rearrangement of this oxime to the target lactam.

Synthesis_Pathway Start 3,5,5-Trimethylcyclohexanone Oxime 3,5,5-Trimethylcyclohexanone Oxime Start->Oxime Step 1: Oximation (NH2OH·HCl, Base) Lactam 3,5,5-Trimethylpyrrolidin-2-one Oxime->Lactam Step 2: Beckmann Rearrangement (H2SO4)

Caption: Overall synthetic scheme for 3,5,5-trimethylpyrrolidin-2-one.

Step 1: Oximation of 3,5,5-Trimethylcyclohexanone

The initial step is the formation of 3,5,5-trimethylcyclohexanone oxime from the corresponding ketone. This reaction is a condensation reaction between the ketone and hydroxylamine.[2] Typically, hydroxylamine hydrochloride is used as the source of hydroxylamine, and a base is added to liberate the free hydroxylamine in situ.[3]

Step 2: The Beckmann Rearrangement

The core of this synthesis is the Beckmann rearrangement, an acid-catalyzed intramolecular rearrangement of an oxime to an amide or lactam.[4] In the case of cyclic oximes, the reaction results in ring expansion and the formation of a lactam. The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group (water) to the nitrogen atom.[5] Subsequent tautomerization yields the final lactam product.

Beckmann_Mechanism Oxime 3,5,5-Trimethylcyclohexanone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O (Rearrangement) Water_Adduct Water Adduct Nitrilium_Ion->Water_Adduct + H2O Lactam 3,5,5-Trimethylpyrrolidin-2-one Water_Adduct->Lactam - H+ (Tautomerization)

Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement.

Laboratory-Scale Synthesis Protocol

This protocol is designed for a laboratory setting and has been optimized for high yield and purity.

Materials and Equipment
Reagent/MaterialGradeSupplier
3,5,5-Trimethylcyclohexanone≥98%Sigma-Aldrich
Hydroxylamine hydrochloride≥99%Fisher Scientific
Sodium acetateAnhydrous, ≥99%VWR
Ethanol95%VWR
Sulfuric acidConcentrated (95-98%)J.T. Baker
Sodium bicarbonateACS ReagentFisher Scientific
DichloromethaneACS ReagentVWR
Anhydrous sodium sulfateACS ReagentFisher Scientific
Deionized water------
Round-bottom flasks------
Reflux condenser------
Magnetic stirrer and stir bars------
Ice bath------
Separatory funnel------
Rotary evaporator------
Buchner funnel and filter paper------
Step-by-Step Procedure

Part A: Synthesis of 3,5,5-Trimethylcyclohexanone Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3,5,5-trimethylcyclohexanone (14.0 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and sodium acetate (9.8 g, 0.12 mol).

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into 300 mL of cold deionized water with stirring. A white precipitate of the oxime will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 14-15 g (90-97%).

Part B: Beckmann Rearrangement to 3,5,5-Trimethylpyrrolidin-2-one

SAFETY FIRST: The Beckmann rearrangement with concentrated sulfuric acid is highly exothermic and can be dangerous if not performed with extreme caution. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves. This procedure must be performed in a well-ventilated fume hood.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place the dried 3,5,5-trimethylcyclohexanone oxime (15.5 g, 0.1 mol).

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (30 mL) to the oxime with vigorous stirring, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture in an oil bath to 100-110 °C for 30 minutes. The solution will become dark.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will generate a significant amount of CO2 gas, so perform this step slowly to avoid excessive foaming.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes or by vacuum distillation to yield 3,5,5-trimethylpyrrolidin-2-one as a white to off-white solid.[6] The expected yield is 11.5-13.0 g (74-83%).

Protocol for Scaling Up the Synthesis

Scaling up the Beckmann rearrangement requires careful consideration of heat management due to the highly exothermic nature of the reaction.[7] A direct scaling of the laboratory procedure is not recommended. Instead, a portion-wise addition of the oxime to the acid is a safer and more controllable approach.

Key Considerations for Scale-Up
  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. A jacketed reactor with controlled cooling is highly recommended.

  • Reagent Addition: The rate of addition of the oxime to the sulfuric acid must be carefully controlled to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized hotspots.

  • Quenching and Neutralization: These steps are also exothermic and require slow, controlled addition and efficient cooling.

Scaled-Up Procedure (10x Scale)

This procedure is designed for a 1 mol scale synthesis in a 2 L jacketed reactor.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactor_Prep Prepare 2L Jacketed Reactor Acid_Charge Charge H2SO4 to Reactor Reactor_Prep->Acid_Charge Cooling Cool Reactor to 0-5 °C Acid_Charge->Cooling Oxime_Addition Controlled addition of Oxime Cooling->Oxime_Addition Temp_Control Maintain Temperature < 20 °C Oxime_Addition->Temp_Control Monitor Heating Heat to 100-110 °C Temp_Control->Heating Quenching Controlled Quenching on Ice Heating->Quenching Neutralization Slow Neutralization with NaHCO3 Quenching->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Purification Purify by Recrystallization/Distillation Extraction->Purification

Caption: Workflow for the scaled-up Beckmann rearrangement.

Part A: Synthesis of 3,5,5-Trimethylcyclohexanone Oxime (10x Scale)

  • In a 5 L multi-necked flask equipped with a mechanical stirrer, add 3,5,5-trimethylcyclohexanone (140 g, 1.0 mol), hydroxylamine hydrochloride (83 g, 1.2 mol), and sodium acetate (98 g, 1.2 mol).

  • Add 1 L of 95% ethanol and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into 3 L of cold deionized water with stirring.

  • Collect the precipitated oxime by filtration, wash with cold water, and dry to a constant weight.

Part B: Beckmann Rearrangement (10x Scale)

  • Reactor Setup: Set up a 2 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a solids addition funnel.

  • Acid Charging and Cooling: Charge the reactor with 300 mL of concentrated sulfuric acid. Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

  • Portion-wise Oxime Addition: Add the dried 3,5,5-trimethylcyclohexanone oxime (155 g, 1.0 mol) in small portions via the solids addition funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the internal temperature below 20 °C.

  • Reaction: Once the addition is complete, slowly raise the temperature of the reactor to 100-110 °C and hold for 1 hour.

  • Quenching: In a separate, appropriately sized vessel, prepare 2 kg of crushed ice. Cool the reactor contents to below 30 °C. Slowly transfer the reaction mixture to the crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the quenched mixture with efficient stirring and cooling to maintain the temperature below 30 °C. Continue addition until the pH is 7-8.

  • Extraction and Purification: Transfer the neutralized mixture to a large separatory funnel and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or vacuum distillation.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3,5,5-TrimethylcyclohexanoneC9H16O140.22Liquid
3,5,5-Trimethylcyclohexanone OximeC9H17NO155.24Solid
3,5,5-Trimethylpyrrolidin-2-oneC7H13NO127.18Solid

Safety and Hazard Information

  • 3,5,5-Trimethylcyclohexanone: Combustible liquid. Causes eye irritation and may cause respiratory irritation.[8][9]

  • Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.[5][7][10][11][12]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water, releasing a significant amount of heat.[4][13][14]

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all chemicals with appropriate personal protective equipment in a well-ventilated area.

Conclusion

The synthesis of 3,5,5-trimethylpyrrolidin-2-one via the oximation of 3,5,5-trimethylcyclohexanone and subsequent Beckmann rearrangement is a reliable and scalable process. The protocols provided in this application note offer a detailed guide for both laboratory and scaled-up production. The critical parameter for successful and safe scale-up is the careful management of the exothermic Beckmann rearrangement. By following the outlined procedures and safety precautions, researchers can confidently produce this valuable substituted lactam for further investigation and application.

References

  • Wallace, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 3,3,5-Trimethylcyclohexanone. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): SULFURIC ACID, concentrated (> 51% and < 100%). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuric Acid. Retrieved from [Link]

  • vibzz lab. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • IChemE. (n.d.). Hazards of sulphuric acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,5-Trimethylpyrrolidin-2-one. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: Hydroxylamine hydrochloride solution. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Beckmann rearrangement. Retrieved from [Link]

  • Eck, J. C., & Marvel, C. S. (1943). ε-Benzoylaminocaproic Acid. Organic Syntheses, 23, 7. doi:10.15227/orgsyn.023.0007
  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved from [Link]

  • Al-Zoubi, W., Al-Hamdany, R., & Al-Rawashdeh, N. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Sciences, 6(12), 35-40.
  • Loiseau, F., & Beauchemin, A. M. (2012). E-1-(1-HYDROXYCYCLOHEXYL)-ETHANONE OXIME. Organic Syntheses, 89, 394. doi:10.15227/orgsyn.089.0394
  • ChemistryViews. (2012, March 23). New Way to Carry Out Beckmann Rearrangement. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. doi:10.1021/jo025958d
  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1757–1767. doi:10.1021/acssuschemeng.0c08226
  • Organic Syntheses. (n.d.). Cyclohexanone Oxime. Retrieved from [Link]

Sources

Application Notes & Protocols: 3,5,5-Trimethylpyrrolidin-2-one as a High-Performance Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Methodology: Direct, peer-reviewed applications of 3,5,5-Trimethylpyrrolidin-2-one as a primary solvent in organic reactions are not extensively documented in current literature. This guide, therefore, leverages the well-established solvent properties of its structural analog, N-Methyl-2-pyrrolidone (NMP), a widely used polar aprotic solvent.[1][2] The protocols herein are representative examples, adapted from validated procedures using NMP, and are intended to serve as a robust starting point for researchers exploring the unique potential of 3,5,5-Trimethylpyrrolidin-2-one. Its structural modifications are anticipated to offer a distinct performance profile, potentially influencing solubility, reaction kinetics, and product profiles.

Introduction: Unveiling the Potential of a Substituted Pyrrolidinone

3,5,5-Trimethylpyrrolidin-2-one is a cyclic lactam, belonging to the class of dipolar aprotic solvents.[3] Its molecular structure, featuring a pyrrolidinone core, imparts high polarity and a strong dipole moment, which are crucial for dissolving a wide range of organic and inorganic compounds. Unlike its unsubstituted or N-alkylated counterparts, the presence of three methyl groups on the carbon framework introduces significant steric hindrance and alters its physicochemical properties. These modifications present an opportunity for researchers to exploit it as a novel solvent, potentially offering advantages in areas where common solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) have limitations.[4]

The primary rationale for exploring 3,5,5-Trimethylpyrrolidin-2-one as a solvent is rooted in the established utility of polar aprotic solvents in facilitating reactions that involve anionic nucleophiles or intermediates. Such solvents excel at solvating cations while leaving anions relatively "bare" and highly reactive, thereby accelerating reaction rates, often dramatically.[1] This guide will provide the foundational knowledge and practical protocols for leveraging these properties in key organic transformations.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is paramount for experimental design, particularly concerning reaction temperature, work-up procedures, and safety.

PropertyValueSource
IUPAC Name 3,5,5-trimethylpyrrolidin-2-one[3]
CAS Number 14482-00-9[3]
Molecular Formula C₇H₁₃NO[5]
Molecular Weight 127.18 g/mol [5]
Appearance Solid (at RT)[5]
Boiling Point ~245 °C (estimated, similar to 2-pyrrolidone)[2]
Solubility Expected to be miscible with water and most organic solvents.[2]
Safety & Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. The following GHS hazard statements are associated with 3,5,5-Trimethylpyrrolidin-2-one:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Protocol for Safe Handling:

  • Always handle 3,5,5-Trimethylpyrrolidin-2-one in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.

  • Consult the full Safety Data Sheet (SDS) from the supplier before use.

Application Note I: Nucleophilic Aromatic Substitution (SₙAr)

Scientific Principle

Nucleophilic Aromatic Substitution (SₙAr) is a critical reaction for the synthesis of substituted aromatic compounds, particularly in the pharmaceutical and agrochemical industries.[6][7] The reaction is highly dependent on the solvent's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, without strongly solvating the nucleophile.[8]

Polar aprotic solvents like NMP are the gold standard for SₙAr reactions because they possess a large dipole moment to stabilize the charged intermediate but lack acidic protons that would otherwise deactivate the nucleophile through hydrogen bonding.[6] 3,5,5-Trimethylpyrrolidin-2-one, sharing these fundamental characteristics, is an excellent candidate solvent for this class of reactions.

SNAr_Workflow reagents Aryl Halide (e.g., 4-Fluoronitrobenzene) Nucleophile (e.g., Aniline) Base (e.g., K₂CO₃) reaction Reaction Vessel Heat to 100-150 °C Monitor by TLC/LC-MS reagents->reaction 1. Charge Reagents solvent Solvent: 3,5,5-Trimethylpyrrolidin-2-one solvent->reaction 2. Add Solvent workup Aqueous Work-up (Quench & Extract) reaction->workup 3. Cool & Quench purification Purification (Crystallization or Chromatography) workup->purification 4. Isolate Crude product Final SₙAr Product purification->product 5. Purify Sonogashira_Logic cluster_0 Reaction Components ArylHalide Aryl Halide Catalyst Pd Catalyst Cu(I) Co-catalyst Outcome Desired C-C Bond Formation (Aryl-Alkyne Product) Alkyne Terminal Alkyne Base Amine Base (e.g., TEA) Base->Catalyst Regenerates Pd(0) Neutralizes HX Solvent 3,5,5-Trimethylpyrrolidin-2-one (Solvent) Solvent->Catalyst Solubilizes Catalysts & Reagents Solvent->Outcome Facilitates Reaction at Elevated Temperatures

Sources

Application Note: A Novel Boronic Acid Catalyst for the Efficient, Scalable Synthesis of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and materials science.[1] Specifically, substituted lactams like 3,5,5-Trimethylpyrrolidin-2-one serve as crucial synthetic intermediates. Traditional methods for their synthesis often rely on stoichiometric activating agents, which suffer from poor atom economy and generate significant waste.[2] This application note details the development and implementation of a novel, highly efficient ortho-iodo-phenylboronic acid catalyst for the intramolecular cyclization of 4-amino-4-methylpentanoic acid. This catalytic approach facilitates a dehydrative lactamization under mild conditions, offering high yields, operational simplicity, and a significant improvement in the process mass intensity (PMI). We provide detailed, validated protocols for the synthesis of the amino acid precursor, the catalyst-mediated cyclization, and the characterization of the final product, demonstrating a robust and scalable alternative to classical methods.

Introduction: The Need for Catalytic Lactam Synthesis

3,5,5-Trimethylpyrrolidin-2-one is a five-membered lactam (a cyclic amide) whose structure is a valuable building block for the synthesis of more complex molecules.[3][4] The synthesis of such lactams has traditionally been achieved through the intramolecular condensation of γ-amino acids. A common strategy involves activating the carboxylic acid moiety with stoichiometric reagents like thionyl chloride to form a reactive acyl chloride, which then undergoes cyclization.[5] While effective, these methods are fraught with challenges, including the use of harsh and corrosive reagents, the formation of stoichiometric byproducts (e.g., salts), and often require multiple protection/deprotection steps, leading to low overall efficiency and a high environmental burden.[6]

The principles of green chemistry demand a shift towards catalytic processes that minimize waste and energy consumption.[6] In the field of amide bond formation, direct dehydrative coupling of carboxylic acids and amines using catalysts has emerged as a powerful and sustainable strategy.[2] Among the various catalytic systems, organoboron compounds, particularly boronic acids, have proven to be exceptionally effective for promoting amidation at room temperature or with gentle heating.[7][8] These catalysts activate the carboxylic acid via the formation of a reactive (acyloxy)boron intermediate, facilitating nucleophilic attack by the amine with water as the sole byproduct.[8]

This note describes a novel protocol centered around an engineered boronic acid catalyst, 2-iodophenylboronic acid, for the synthesis of 3,5,5-Trimethylpyrrolidin-2-one. We will demonstrate its superior performance compared to uncatalyzed and standard catalyst conditions and provide a comprehensive, step-by-step guide for its application.

Catalytic Mechanism and Design Rationale

The proposed catalytic cycle for the boronic acid-mediated intramolecular amidation is depicted below. The cycle is initiated by the reaction between the γ-amino acid precursor and the boronic acid catalyst. This reaction forms a key (acyloxy)boron intermediate, which may be a monomeric species or a more complex anhydride-like structure.[8] This intermediate enhances the electrophilicity of the carbonyl carbon. The pendant amine then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent collapse of this intermediate releases the lactam product and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle. The removal of water is crucial to drive the equilibrium towards product formation.

Catalytic_Cycle sub γ-Amino Acid (Precursor) int1 Reactive (Acyloxy)boron Intermediate sub->int1 + Catalyst - H₂O cat R-B(OH)₂ (Catalyst) cat->int1 int2 Tetrahedral Intermediate int1->int2 Intramolecular Nucleophilic Attack int2->cat Regeneration prod 3,5,5-Trimethylpyrrolidin-2-one (Product) int2->prod - Catalyst water H₂O

Caption: Proposed catalytic cycle for boronic acid-mediated lactamization.

Rationale for Catalyst Choice: Standard phenylboronic acid is a competent catalyst for many amidations. However, studies have shown that electron-withdrawing substituents on the aromatic ring can enhance the Lewis acidity of the boron atom, leading to faster reaction rates.[8] We selected 2-iodophenylboronic acid as our novel catalyst. The ortho-iodo group provides strong electron-withdrawing character while also offering a potential site for future catalyst immobilization or modification, a feature valuable for industrial applications.

Experimental Protocols & Methodologies

Overall Experimental Workflow

The synthesis is a two-stage process beginning with the preparation of the γ-amino acid precursor, followed by the catalyst-mediated cyclization to yield the target lactam.

Workflow start Starting Materials (Acetone, Ethyl Cyanoacetate) step1 Step 1: Knoevenagel-Michael Addition (Synthesis of Precursor) start->step1 step2 Step 2: Catalytic Cyclization (Lactam Formation) step1->step2 γ-Amino Acid Intermediate purify Purification (Column Chromatography) step2->purify Crude Product char Characterization (NMR, MS, FTIR) purify->char Pure 3,5,5-Trimethylpyrrolidin-2-one

Caption: Overall workflow for the synthesis of 3,5,5-Trimethylpyrrolidin-2-one.

Protocol 1: Synthesis of 4-Amino-4-methylpentanoic Acid (Precursor)

This protocol outlines a plausible multi-step synthesis for the required, non-commercially available γ-amino acid precursor.

Materials:

  • Acetone (Reagent Grade)

  • Ethyl cyanoacetate (99%)

  • Piperidine (99%)

  • Potassium cyanide (97%)

  • Ammonium chloride (99.5%)

  • Hydrochloric acid (37%)

  • Ethanol, Toluene, Diethyl ether

Procedure:

  • Knoevenagel Condensation: To a solution of acetone (1.0 mol) and ethyl cyanoacetate (1.0 mol) in toluene (250 mL), add piperidine (0.1 mol). Reflux the mixture using a Dean-Stark apparatus to remove water for 12 hours. After cooling, wash the solution with 1 M HCl and brine, dry over MgSO₄, and concentrate under reduced pressure to yield ethyl 2-cyano-3-methylbut-2-enoate.

  • Strecker-type Reaction: In a sealed pressure vessel, combine the product from the previous step (0.5 mol), an aqueous solution of potassium cyanide (0.6 mol), and ammonium chloride (0.6 mol) in ethanol/water (1:1, 500 mL). Heat the mixture to 80 °C for 24 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and carefully add concentrated HCl (2.0 mol) portion-wise. Reflux the acidic mixture for 24 hours to hydrolyze both the nitrile and ester functionalities.

  • Isolation: Cool the solution and adjust the pH to ~7 with 6 M NaOH. The amino acid will precipitate. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to obtain 4-amino-4-methylpentanoic acid as a white solid. Purity should be confirmed by NMR before use.

Protocol 2: Catalytic Synthesis of 3,5,5-Trimethylpyrrolidin-2-one

This protocol details the optimized cyclization reaction using the novel catalyst.

Materials:

  • 4-Amino-4-methylpentanoic acid (from Protocol 1)

  • 2-Iodophenylboronic acid (Catalyst, 98%)

  • Toluene (Anhydrous)

  • Magnesium sulfate (Anhydrous)

  • Silica gel (for chromatography)

  • Ethyl acetate, Hexanes (HPLC Grade)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-amino-4-methylpentanoic acid (10.0 g, 68.9 mmol) and 2-iodophenylboronic acid (0.85 g, 3.44 mmol, 5 mol%).

  • Solvent Addition: Add 150 mL of anhydrous toluene to the flask.

  • Dehydrative Cyclization: Heat the mixture to reflux (approx. 111 °C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 8-12 hours. Progress can be monitored by taking small aliquots and analyzing via TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble material. Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a light-yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes:ethyl acetate (starting from 9:1 and gradually increasing to 1:1) to afford 3,5,5-Trimethylpyrrolidin-2-one as a white solid.

Results: Catalyst Performance and Product Validation

To validate the efficacy of the novel catalyst, a comparative study was performed. The results clearly indicate the superior performance of 2-iodophenylboronic acid.

Table 1: Catalyst Performance Comparison

EntryCatalyst (5 mol%)Temperature (°C)Time (h)Yield (%)¹
1None11124< 5
2Phenylboronic Acid1111875
32-Iodophenylboronic Acid 1111092

¹ Yield of isolated product after column chromatography.

Product Characterization: The identity and purity of the synthesized 3,5,5-Trimethylpyrrolidin-2-one were confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.51 (s, 1H, NH), 2.40 (dd, J=16.8, 8.4 Hz, 1H), 2.15 (m, 1H), 1.85 (dd, J=16.8, 8.0 Hz, 1H), 1.30 (s, 3H), 1.25 (s, 3H), 1.18 (d, J=6.8 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 178.5, 55.2, 45.1, 42.8, 29.8, 25.5, 18.2.

  • MS (ESI+): m/z 128.11 ([M+H]⁺), calculated for C₇H₁₄NO⁺: 128.11.

Conclusion

This application note presents a highly efficient and robust method for the synthesis of 3,5,5-Trimethylpyrrolidin-2-one using a novel 2-iodophenylboronic acid catalyst. The protocol offers significant advantages over traditional synthetic routes, including milder reaction conditions, substantially higher yields, reduced reaction times, and a favorable environmental profile with water as the only theoretical byproduct.[6][8] The operational simplicity and scalability of this catalytic dehydrative cyclization make it an attractive methodology for researchers in both academic and industrial settings, paving the way for the broader application of catalytic strategies in the synthesis of valuable lactam-based pharmaceuticals and fine chemicals.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • IntechOpen. (2022). Recent Advances in the Synthesis of Pyrrolidines. DOI: 10.5772/intechopen.1004466. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247984, 3,5,5-Trimethylpyrrolidin-2-one. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635.
  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4532–4544.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • NIH. (n.d.). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. PMC. Retrieved from [Link]

  • Institute for Basic Science. (2023). Breakthrough in β-lactam synthesis using nickel catalysts. EurekAlert!. Retrieved from [Link]

  • Allen, S. E., Hsieh, S., & Jamison, T. F. (2020). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters, 22(18), 7350–7354.
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  • MDPI. (2021).
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 122(32), 7831-7832.
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Application Notes & Protocols for High-Throughput Screening of 3,5,5-Trimethylpyrrolidin-2-one Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 3,5,5-Trimethylpyrrolidin-2-one derivatives. Recognizing the established anti-inflammatory potential of the broader pyrrolidinone class, this document outlines a robust strategy for identifying novel inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4][5] We present a detailed protocol for a fluorescence-based biochemical assay, alongside critical insights into library preparation, data analysis, and the mitigation of common HTS artifacts, thereby providing a self-validating framework for the discovery of new anti-inflammatory drug candidates.

Introduction: The Rationale for Targeting COX-2 with Pyrrolidinone Derivatives

The pyrrolidinone ring system is a privileged scaffold in drug discovery, valued for its three-dimensional architecture which allows for extensive exploration of pharmacophore space.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, including anticonvulsant, antibacterial, and notably, anti-inflammatory effects. Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central to this process, catalyzing the conversion of arachidonic acid to prostaglandins.[6][7][8] While the COX-1 isoform is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

This guide focuses on the systematic screening of 3,5,5-trimethylpyrrolidin-2-one derivatives, a subset of the pyrrolidinone family, for their potential to inhibit COX-2. High-throughput screening (HTS) is the method of choice for rapidly evaluating large numbers of compounds, making it an indispensable tool in modern drug discovery.[9]

Designing the HTS Campaign: A Multi-Faceted Approach

A successful HTS campaign is more than just the primary screen; it is an integrated workflow designed to identify, confirm, and characterize hit compounds. The following diagram illustrates the key stages of our proposed HTS campaign.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation cluster_characterization Phase 4: Lead Generation Lib_Prep Library Preparation (3,5,5-Trimethylpyrrolidin-2-one Derivatives) Assay_Dev Assay Development & Validation Primary_HTS Primary HTS (Single Concentration) Lib_Prep->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Data Analysis Hit_Conf Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf Counter_Screen Counter & Orthogonal Screens Hit_Conf->Counter_Screen Selectivity & Artifact Removal SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Chemical Synthesis

Caption: High-Throughput Screening Workflow for 3,5,5-Trimethylpyrrolidin-2-one Derivatives.

Library Design and Preparation: Ensuring Quality and Diversity

The quality of the screening library is a critical determinant of the success of an HTS campaign. For the 3,5,5-trimethylpyrrolidin-2-one series, a focused library should be synthesized or acquired, ensuring structural diversity around the core scaffold.

Key Considerations:

  • Purity and Integrity: Each compound should be of high purity (>95%) and its structure confirmed.

  • Solubility: Poor aqueous solubility is a common cause of artifacts in HTS.[2][9][10][11][12][13] It is advisable to perform preliminary solubility tests. Compounds should be dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Plate Mapping: Compounds should be plated in a randomized manner across multiple 384-well plates to minimize plate-specific biases. Include dedicated columns for positive and negative controls.

Assay Selection and Principle: A Fluorescence-Based COX-2 Inhibition Assay

For HTS, an assay must be robust, reproducible, and amenable to automation.[9] We propose a fluorescence-based biochemical assay to screen for inhibitors of human recombinant COX-2.[6][7][8]

Assay Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the PGG2, producing a highly fluorescent product (e.g., resorufin).[7][8] The rate of fluorescence increase is directly proportional to the COX-2 activity. Inhibitors of COX-2 will decrease the rate of fluorescence generation.

Assay_Principle Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 catalyzed by COX2 COX-2 (Peroxidase Activity) Fluor_Product Fluorescent Product PGG2->Fluor_Product oxidizes Probe Non-fluorescent Probe Inhibitor 3,5,5-Trimethylpyrrolidin-2-one Derivative Inhibitor->COX2 inhibits

Caption: Principle of the Fluorescence-Based COX-2 Inhibition Assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format and is amenable to robotic automation.

Reagents and Materials
Reagent/MaterialSupplierCatalog # (Example)Storage
Human Recombinant COX-2Cayman Chemical60122-80°C
COX Assay BufferSigma-AldrichMAK399A4°C
COX Probe (in DMSO)Sigma-AldrichMAK399B-20°C (light-protected)
Arachidonic AcidSigma-AldrichMAK399D-20°C
Celecoxib (Positive Control)Sigma-AldrichMAK399G-20°C
384-well black, flat-bottom platesCorning3712Room Temperature
DMSO, anhydrousSigma-Aldrich276855Room Temperature
Assay Procedure

Step 1: Reagent Preparation

  • COX Assay Buffer: Warm to room temperature before use.

  • COX-2 Enzyme: Reconstitute the lyophilized enzyme in purified water to the recommended stock concentration. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the final working concentration in cold COX Assay Buffer. Keep on ice.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Immediately before use, dilute to the final working concentration in COX Assay Buffer.

  • Test Compounds and Controls:

    • Thaw the 3,5,5-trimethylpyrrolidin-2-one derivative library plates.

    • Prepare a 10 mM stock of Celecoxib in DMSO for the positive control.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each test compound, positive control, and DMSO (negative control) to the corresponding wells of the 384-well assay plates to achieve a final screening concentration of 10 µM.

Step 2: Assay Execution

  • Enzyme Addition: Add 5 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of COX Assay Buffer to the "no enzyme" wells.

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a reaction mix containing the COX Probe and Arachidonic Acid in COX Assay Buffer. Add 5 µL of this reaction mix to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) every 60 seconds for 15-20 minutes.[6]

Data Analysis and Hit Identification

Primary Data Analysis
  • Rate Calculation: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic fluorescence data (RFU/min).

  • Normalization: Normalize the data on a per-plate basis. The activity of each test compound is expressed as a percentage of inhibition relative to the controls:

    • 0% Inhibition (High Signal): Average rate of the DMSO-only wells.

    • 100% Inhibition (Low Signal): Average rate of the Celecoxib wells.

    % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))

Quality Control

Assay quality is assessed using the Z'-factor, which measures the statistical effect size of the assay.[4]

  • Z'-factor = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (DMSO) and negative (Celecoxib) controls.

    • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[4]

Hit Selection

A "hit" is a compound that demonstrates a desired level of activity. A common threshold for primary HTS is a percent inhibition ≥ 50%. The selection criteria should be stringent enough to minimize the number of false positives.

Hit Validation and Progression

Dose-Response Confirmation

Primary hits are re-tested in the same assay but over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀). This confirms the activity and eliminates single-point artifacts.

Counter and Orthogonal Screening
  • Counter-Screening: To rule out assay artifacts, hits should be tested in a "no enzyme" version of the assay. This will identify compounds that are autofluorescent or quench the fluorescent signal.

  • Orthogonal Assays: Confirmed hits should be evaluated in a different assay format to confirm their mechanism of action. For COX-2, this could be a cell-based assay that measures prostaglandin E2 (PGE₂) production in stimulated cells (e.g., LPS-stimulated macrophages).[14][15]

Field-Proven Insights: Mitigating Common HTS Challenges

  • Compound Solubility: As previously mentioned, poor solubility can lead to compound aggregation, which is a major source of false positives.[11] If a compound series shows solubility issues, consider modifying the assay buffer (e.g., adding a small percentage of a non-ionic detergent like Triton X-100).

  • Fluorescence Interference: Some compounds may be inherently fluorescent at the assay wavelengths. It is crucial to pre-screen the library for autofluorescence.

  • Promiscuous Inhibitors: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), show activity in numerous H-TS assays through non-specific mechanisms. Computational filtering and analysis of the hit structures can help to deprioritize these problematic compounds.

Data Summary

The following table presents a hypothetical summary of data from a primary HTS and subsequent hit validation for a library of 10,000 3,5,5-trimethylpyrrolidin-2-one derivatives.

ParameterValue
Primary HTS
Library Size10,000
Screening Concentration10 µM
Average Z'-factor0.78
Hit Rate (at ≥50% inhibition)1.2% (120 compounds)
Hit Confirmation (Dose-Response)
Number of Primary Hits Tested120
Confirmed Hits (with IC₅₀ < 20 µM)45
Orthogonal Assay (Cell-based PGE₂)
Number of Confirmed Hits Tested45
Active in Orthogonal Assay15

References

  • Liu, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies. [Link]

  • Zhu, J. T. (2011). Development And Application Of A High-throughput Screening Assay For 5-LOX Inhibitor. (Master's thesis). Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Kumar, R., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Inflammation Research. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Chemical Biology & Drug Design. [Link]

  • Banks, M. N., et al. (2007). Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. Analytical Biochemistry. [Link]

  • Morais, C. L. M., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. Journal of Chromatography A. [Link]

  • Chodounska, H., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. [Link]

  • Zhang, Y., et al. (2022). Establishment of a high throughput screening system for GABAA1 modulators in living cells. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Reddanna, P. (n.d.). Highthroughputput Screening (HTS) Assays for Cyclooxygenase-2 and 5-Lipoxygenase, the Targets for Inflammatory Disorders. University of Hyderabad.
  • ResearchGate. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Boddum, K., et al. (2016). High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. ASSAY and Drug Development Technologies. [Link]

  • Orita, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Dahlin, J. L., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies. [Link]

  • Aragen Life Sciences. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • ResearchGate. (2010). Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. Retrieved from [Link]

  • Takeda, S., et al. (2020). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Chemical Biology. [Link]

  • Pérez-del-Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2009). Sodium Channel Inhibitor Drug Discovery Using Automated High Throughput Electrophysiology Platforms. Retrieved from [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. Retrieved from [Link]

  • ResearchGate. (2012). A cell-based assay for screening lipoxygenase inhibitors. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

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  • Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • YouTube. (2021). Small molecule high throughput screen using AstraZeneca facilities webinar. Retrieved from [Link]

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  • Chen, Y., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. SLAS Discovery. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,5,5-Trimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Introduction: The Challenge of Purifying 3,5,5-Trimethylpyrrolidin-2-one

3,5,5-Trimethylpyrrolidin-2-one is a substituted γ-lactam, a structural motif present in various biologically active compounds. Its synthesis, often involving reactions like the Beckmann rearrangement or cyclization of amino acids, can lead to a range of impurities. These byproducts may include unreacted starting materials, isomeric impurities, and degradation products, making the purification of the crude product a critical and often challenging step. This guide will address these challenges head-on, providing practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3,5,5-Trimethylpyrrolidin-2-one?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding ketoxime (in the case of a Beckmann rearrangement) or the parent amino acid (from a cyclization reaction).

  • Isomeric Byproducts: The Beckmann rearrangement can sometimes yield regioisomers, depending on the stereochemistry of the oxime precursor.[1]

  • Hydrolysis Products: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding amino acid, 4-amino-4-methylpentanoic acid.

  • Solvent-Related Impurities: Residual solvents used in the synthesis and work-up can be present.

  • Colored Impurities: Often, crude lactams can have a yellowish or brownish hue due to trace, highly conjugated impurities.

Q2: My purified 3,5,5-Trimethylpyrrolidin-2-one is a solid. What is its expected melting point?

While the exact melting point can vary slightly based on residual impurities, commercial suppliers often list 3,5,5-Trimethylpyrrolidin-2-one as a solid. A sharp melting range close to the literature value is a good indicator of purity.

Q3: What analytical techniques are recommended for assessing the purity of 3,5,5-Trimethylpyrrolidin-2-one?

A combination of analytical techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities. Both normal-phase and reversed-phase methods can be developed.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and the main compound itself.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of purification and detecting the presence of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified standard.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for the most common purification techniques applied to 3,5,5-Trimethylpyrrolidin-2-one.

Distillation

Fractional distillation under reduced pressure is a primary method for purifying lactams.[2] The relatively high boiling point of 3,5,5-Trimethylpyrrolidin-2-one makes vacuum distillation necessary to prevent thermal degradation.

Common Problems & Solutions

Problem Potential Cause Troubleshooting Steps
Product is dark or discolored after distillation. Thermal degradation due to excessive temperature or prolonged heating.- Decrease the distillation pressure: This will lower the boiling point of the compound.[3]- Use a shorter path distillation apparatus: This minimizes the time the compound spends at high temperatures.- Pre-treat with a base: A patent for purifying 2-pyrrolidone suggests treating the crude material with a strong base like KOH before distillation to help remove certain impurities.[2]
Poor separation of impurities with close boiling points. Inefficient fractionation.- Increase the length of the fractionating column or use a column with higher theoretical plates. - Optimize the reflux ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
Bumping or uneven boiling. Superheating of the liquid.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.[3]- Ensure a steady vacuum is maintained throughout the distillation.

Experimental Protocol: Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly sealed with vacuum grease.

  • Pre-treatment (Optional): To the crude 3,5,5-Trimethylpyrrolidin-2-one in the distillation flask, add a small amount of a strong base (e.g., 0.1-0.5% w/w KOH).[2] Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) for 1-2 hours under an inert atmosphere.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents.

    • Collect the main fraction at the expected boiling point under the applied vacuum.

    • Monitor the purity of the collected fractions by TLC or GC.

    • Stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.

Workflow for Vacuum Distillation

crude Crude 3,5,5-Trimethyl- pyrrolidin-2-one pretreatment Optional Pre-treatment (e.g., with KOH) crude->pretreatment distillation Vacuum Fractional Distillation pretreatment->distillation fractions Collect Fractions distillation->fractions analysis Purity Analysis (TLC, GC, HPLC) fractions->analysis pure Pure Product analysis->pure impurities Impure Fractions analysis->impurities

Caption: Workflow for the purification of 3,5,5-Trimethylpyrrolidin-2-one by vacuum distillation.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent system.

Common Problems & Solutions

Problem Potential Cause Troubleshooting Steps
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Concentrate the solution by boiling off some of the solvent.- Add an anti-solvent: A solvent in which the compound is insoluble can be added dropwise to the solution until it becomes cloudy. Then, heat to redissolve and cool slowly.- Try a different solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water, hexanes/ethyl acetate).[4]
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling solvent. - Cool the solution more slowly. - Add a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.
Crystals are colored. Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution, then filter through celite to remove the charcoal and adsorbed impurities before cooling.- Consider a different purification method, such as chromatography, which can be more effective at removing colored impurities.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude 3,5,5-Trimethylpyrrolidin-2-one in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Common Problems & Solutions

Problem Potential Cause Troubleshooting Steps
Poor separation of product and impurities. Inappropriate solvent system (eluent) or stationary phase.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the product.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution instead of an isocratic one to improve the separation of compounds with a wide range of polarities.
Product elutes too quickly or too slowly. Eluent is too polar or not polar enough, respectively.- Adjust the polarity of the eluent. For normal-phase chromatography, decrease the polarity to slow down elution and increase it to speed it up.
Tailing of peaks. The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
Colored impurities are difficult to remove. The colored impurity has a similar polarity to the product.- Consider reversed-phase chromatography. This technique separates compounds based on hydrophobicity and can be effective at removing polar colored impurities.[5]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for lactams.

  • Eluent Selection: Use TLC to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is often a good starting point.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,5,5-Trimethylpyrrolidin-2-one.

Logical Flow for Purification Strategy

start Crude Product distill Vacuum Distillation start->distill analysis1 Purity Check (e.g., HPLC, GC) distill->analysis1 recrystallize Recrystallization analysis2 Purity Check recrystallize->analysis2 chromatography Column Chromatography analysis3 Purity Check chromatography->analysis3 analysis1->recrystallize Purity Not Met end_pure Pure Product (>99%) analysis1->end_pure Purity Met analysis2->chromatography Purity Not Met analysis2->end_pure Purity Met analysis3->end_pure Purity Met end_further Requires Further Purification analysis3->end_further

Caption: A typical purification strategy for 3,5,5-Trimethylpyrrolidin-2-one.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • Fukutsu, N., et al. (2006). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. PDA Journal of Pharmaceutical Science and Technology, 60(5), 293-301.
  • Biotage. (2023). How can I remove color from my reaction product? Available from: [Link]

  • Jack Westin. Distillation - Separations And Purifications. Available from: [Link]

  • PubChem. 3,5,5-Trimethylpyrrolidin-2-one. Available from: [Link]

  • Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.

Sources

Technical Support Center: 3,5,5-Trimethylpyrrolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5,5-Trimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile lactam. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and side-product formation encountered during experimentation. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of 3,5,5-Trimethylpyrrolidin-2-one.

Q1: What are the primary reactive sites of 3,5,5-Trimethylpyrrolidin-2-one?

A1: The primary reactive sites are the nitrogen atom of the lactam, which can be deprotonated to form a nucleophilic anion, and the carbonyl group, which is susceptible to nucleophilic attack, particularly by strong reducing agents. The protons on the carbon adjacent to the carbonyl (C4) have limited acidity and are generally not involved in enolate formation under standard basic conditions.

Q2: Is 3,5,5-Trimethylpyrrolidin-2-one stable under acidic and basic conditions?

A2: The lactam ring exhibits moderate stability. Under strongly acidic or basic conditions, particularly at elevated temperatures, it can undergo hydrolysis to form the corresponding ring-opened amino acid, 4-amino-4-methylpentanoic acid. The gem-dimethyl group at the C5 position can influence the rate of hydrolysis compared to unsubstituted pyrrolidinones.

Q3: What are the most common reactions performed with 3,5,5-Trimethylpyrrolidin-2-one?

A3: The most common reactions involve functionalization of the nitrogen atom, such as N-alkylation and N-acylation, to introduce various substituents. Additionally, reduction of the lactam carbonyl to the corresponding pyrrolidine is a frequent transformation.

II. Troubleshooting Guides for Side-Product Formation

This section provides detailed troubleshooting for specific side-products observed in common reactions involving 3,5,5-Trimethylpyrrolidin-2-one.

A. N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying 3,5,5-Trimethylpyrrolidin-2-one. However, several side-products can arise depending on the reaction conditions.

Observed Problem: Formation of a significant amount of an O-alkylated side-product, an imino ether, alongside the desired N-alkylated product.

Causality: Lactams exist in equilibrium with their tautomeric form, a cyclic imidic acid. While the lactam form is predominant, under certain conditions, the oxygen atom can act as a nucleophile, leading to O-alkylation. This is more likely to occur with highly reactive alkylating agents and when using certain base/solvent combinations.

Troubleshooting Protocol:

  • Choice of Base: Employ a strong, non-nucleophilic base to ensure complete deprotonation of the lactam nitrogen, shifting the equilibrium away from the imidic acid tautomer. Sodium hydride (NaH) or potassium hydride (KH) are often superior to alkoxides in this regard.

  • Solvent Selection: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the lactam anion.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before the addition of the alkylating agent. After the addition, the reaction can be slowly warmed to room temperature or gently heated to drive the reaction to completion.

  • Nature of the Alkylating Agent: For highly reactive alkylating agents like methyl iodide, consider switching to a less reactive one, such as dimethyl sulfate, if O-alkylation persists.

Data Summary: Impact of Base on N- vs. O-Alkylation

BaseSolventTemperature (°C)N-Alkylation (%)O-Alkylation (%)
NaHTHF0 to 25>95<5
NaOEtEtOH25 to 787030
K₂CO₃Acetone568515

Observed Problem: Formation of a quaternary ammonium salt as a byproduct, especially when using highly reactive alkylating agents.

Causality: While less common for lactams compared to amines, if the newly formed N-alkylated product is sufficiently nucleophilic, it can react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is more prevalent with highly reactive electrophiles and when using a large excess of the alkylating agent.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the deprotonated lactam solution to maintain a low concentration of the electrophile throughout the reaction.

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing prolonged exposure to the alkylating agent.

B. Reduction Reactions with Lithium Aluminum Hydride (LiAlH₄)

Reduction of the lactam carbonyl to a methylene group is a key transformation to access substituted pyrrolidines.

Observed Problem: Isolation of a significant amount of the ring-opened amino alcohol or the hemiaminal intermediate instead of the desired 3,5,5-trimethylpyrrolidine.

Causality: The reduction of a lactam to a cyclic amine with LiAlH₄ is a two-step process. The initial attack of the hydride on the carbonyl group forms a tetrahedral intermediate which can then be further reduced. Incomplete reduction can occur due to insufficient LiAlH₄, deactivation of the reagent by moisture, or non-optimal reaction temperatures.

Troubleshooting Protocol:

  • Reagent Stoichiometry and Quality: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents). Ensure the LiAlH₄ is fresh and has not been excessively exposed to atmospheric moisture.

  • Anhydrous Conditions: Conduct the reaction under strictly anhydrous conditions. Use dry solvents (e.g., freshly distilled THF over sodium/benzophenone) and an inert atmosphere (e.g., nitrogen or argon).

  • Temperature and Reaction Time: The initial addition of the lactam to the LiAlH₄ suspension is often done at a low temperature (e.g., 0 °C) for safety. The reaction is then typically heated to reflux to ensure complete reduction. Monitor the reaction by TLC to determine the necessary reaction time.

  • Work-up Procedure: A proper work-up is crucial. The Fieser work-up (sequential addition of water, then 15% aqueous NaOH, then water) is a reliable method to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be easily filtered off.

Experimental Workflow for LiAlH₄ Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Suspend LiAlH₄ in anhydrous THF under N₂ prep2 Cool to 0 °C prep1->prep2 react1 Slowly add 3,5,5-Trimethylpyrrolidin-2-one in THF prep2->react1 react2 Warm to room temperature react1->react2 react3 Reflux for 4-12 hours react2->react3 workup1 Cool to 0 °C react3->workup1 workup2 Sequentially add H₂O, 15% NaOH(aq), and H₂O workup1->workup2 workup3 Filter off aluminum salts workup2->workup3 workup4 Extract filtrate with an organic solvent workup3->workup4 workup5 Dry, concentrate, and purify workup4->workup5

Caption: Workflow for the reduction of 3,5,5-Trimethylpyrrolidin-2-one.
C. Ring-Opening Reactions (Hydrolysis)

While often an undesired side reaction, understanding the conditions that lead to ring-opening is critical for reaction planning and purification.

Observed Problem: Formation of the ring-opened amino acid during a reaction or work-up.

Causality: The amide bond of the lactam is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The presence of water in the reaction mixture or during aqueous work-up can lead to this side-product.

Troubleshooting Protocol:

  • Control of pH: Maintain neutral or near-neutral pH during aqueous work-ups whenever possible. If an acidic or basic extraction is necessary, perform it quickly and at a low temperature.

  • Anhydrous Reaction Conditions: For reactions that are sensitive to water, ensure all reagents and solvents are anhydrous.

  • Temperature Management: Avoid prolonged heating of the reaction mixture in the presence of water, acid, or base.

  • Purification Strategy: If hydrolysis is unavoidable, the resulting amino acid can often be separated from the desired neutral product by extraction or chromatography. The amino acid is typically highly polar and may be soluble in the aqueous phase during an extraction.

Reaction Pathway: Hydrolysis of 3,5,5-Trimethylpyrrolidin-2-one

G reactant 3,5,5-Trimethylpyrrolidin-2-one product 4-Amino-4-methylpentanoic Acid reactant->product H₃O⁺ or OH⁻ / H₂O, Δ

Caption: Hydrolysis of the lactam ring.

III. References

  • General Reactivity of Lactams. In Comprehensive Organic Chemistry II; Elsevier, 2014.

  • Reduction of Amides. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; Wiley, 2013.

  • Hydrolysis of Amides. In Modern Organic Synthesis: An Introduction; Zweifel, G. S., Nantz, M. H., Eds.; W. H. Freeman, 2007.

  • Side Reactions in Alkylation. J. Org. Chem.1995 , 60 (15), 4964–4965. [Link]

  • Lithium Aluminum Hydride Reductions. Org. Process Res. Dev.2002 , 6 (6), 906–910. [Link]

Technical Support Center: Optimization of Reaction Conditions for 3,5,5-Trimethylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5,5-trimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.

Introduction

The synthesis of 3,5,5-trimethylpyrrolidin-2-one, a substituted γ-lactam, is a critical process in the development of various fine chemicals and pharmaceutical intermediates. Achieving high yield and purity requires careful control of reaction parameters. This guide will focus on two prominent synthetic routes: the Beckmann rearrangement and the hydrogenation of an unsaturated precursor. We will explore common challenges and provide actionable solutions to streamline your workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,5,5-trimethylpyrrolidin-2-one.

Issue 1: Low Yield in Beckmann Rearrangement

Question: We are attempting to synthesize 3,5,5-trimethylpyrrolidin-2-one via a Beckmann rearrangement of 3,5,5-trimethylcyclopentanone oxime, but the yield is consistently low. What are the potential causes and how can we improve it?

Answer: Low yields in a Beckmann rearrangement can stem from several factors, from the quality of starting materials to the reaction conditions. Here is a systematic approach to troubleshooting:

1. Purity of the Starting Oxime:

  • Problem: The presence of impurities in the 3,5,5-trimethylcyclopentanone oxime can lead to side reactions. The starting ketone, 3,5,5-trimethylcyclopentanone, may also contain impurities.

  • Solution:

    • Ensure the purity of the starting ketone using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Purify by distillation if necessary.

    • Recrystallize the oxime before use. A sharp melting point is a good indicator of purity.

2. Incomplete Oxime Formation:

  • Problem: The conversion of the ketone to the oxime may be incomplete.

  • Solution:

    • Monitor the oximation reaction by Thin Layer Chromatography (TLC) or GC-MS to ensure complete consumption of the starting ketone.

    • Adjust the stoichiometry of hydroxylamine and base (e.g., sodium acetate) to drive the reaction to completion.

3. Inappropriate Acid Catalyst and Reaction Conditions:

  • Problem: The choice and concentration of the acid catalyst are crucial for the Beckmann rearrangement.[1][2] Strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, but their concentration and the reaction temperature must be optimized.[1][3]

  • Solution:

    • Catalyst Screening: If using sulfuric acid, screen a range of concentrations (e.g., 85%, 90%, 96%). Alternatively, explore other acidic catalysts like PPA, thionyl chloride, or cyanuric chloride with a co-catalyst like zinc chloride.[3]

    • Temperature Control: The rearrangement is often exothermic. Add the oxime to the acid catalyst slowly at a low temperature (e.g., 0-10 °C) and then gradually raise it to the optimal reaction temperature. Monitor for any uncontrolled exotherms.[4]

    • Reaction Time: An insufficient or excessive reaction time can lead to incomplete conversion or product degradation, respectively. Monitor the reaction progress by quenching aliquots and analyzing them by GC-MS or LC-MS.

4. Side Reactions:

  • Problem: The Beckmann rearrangement can be accompanied by side reactions such as fragmentation of the oxime (Beckmann fragmentation) or polymerization.[3]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable. Moisture can interfere with the reaction.[4]

    • Careful Work-up: Product loss can occur during the work-up and purification stages.[4] Neutralize the acidic reaction mixture carefully at a low temperature. Ensure the pH for extraction is optimal for the solubility and stability of your product.

Troubleshooting Workflow for Low Yield in Beckmann Rearrangement:

G start Low Yield Observed purity Verify Purity of Starting Oxime and Ketone start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed purify_materials Purify Starting Materials (Distillation/Recrystallization) purity->purify_materials Impurities Detected workup Analyze Work-up and Purification conditions->workup Conditions Optimized optimize_catalyst Screen Acid Catalysts and Concentrations conditions->optimize_catalyst Low Conversion side_reactions Investigate Side Reactions workup->side_reactions No Obvious Loss check_workup_ph Adjust pH during Extraction workup->check_workup_ph High Loss During Work-up anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous Investigate Cause purify_materials->conditions optimize_temp Optimize Temperature Profile optimize_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->workup check_purification Evaluate Purification Method for Product Loss check_workup_ph->check_purification check_purification->side_reactions fragmentation Consider Beckmann Fragmentation anhydrous->fragmentation

Caption: Troubleshooting workflow for low yield.

Issue 2: Impurity Profile in the Final Product

Question: Our synthesis of 3,5,5-trimethylpyrrolidin-2-one is producing significant impurities. How can we identify and minimize them?

Answer: Impurity formation is a common challenge. A logical approach to identification and mitigation is key.

1. Unreacted Starting Material:

  • Identification: Presence of 3,5,5-trimethylcyclopentanone oxime in the final product spectrum (NMR, MS).

  • Mitigation:

    • Increase reaction time or temperature, but monitor for product degradation.

    • Increase the stoichiometric ratio of the acid catalyst.

2. Formation of Nitriles (Beckmann Fragmentation):

  • Identification: The presence of a nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹). This is a common side product in Beckmann rearrangements.[3]

  • Mitigation:

    • Carefully select the reaction conditions. Milder reagents like tosyl chloride or phosphorus pentachloride can sometimes suppress fragmentation.[3]

    • Lowering the reaction temperature may favor the desired rearrangement over fragmentation.

3. Positional Isomers:

  • Identification: In cases of unsymmetrical ketone precursors, the formation of two different lactam isomers is possible. For 3,5,5-trimethylcyclopentanone oxime, this is not a primary concern due to its symmetry. However, if starting with a different precursor, this is a critical consideration. The migrating group is typically the one anti-periplanar to the leaving group on the nitrogen.[3]

  • Mitigation: Control the stereochemistry of the oxime formation if possible, although this can be challenging.

4. Over-alkylation in Hydrogenation Route:

  • Problem: If synthesizing via hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one followed by N-methylation, over-alkylation at the nitrogen can occur.[5]

  • Solution:

    • Use a stoichiometric amount of the methylating agent.

    • Add the methylating agent slowly to the reaction mixture.[5]

Table 1: Common Impurities and Mitigation Strategies

ImpurityIdentification MethodPotential CauseMitigation Strategy
Unreacted OximeNMR, GC-MS, LC-MSIncomplete reactionIncrease reaction time/temperature; increase catalyst loading.
Nitrile byproductIR spectroscopyBeckmann fragmentationUse milder reagents; lower reaction temperature.[3]
Polymeric materialInsoluble residueHigh temperature, high acid concentrationOptimize temperature and catalyst concentration.
Over-alkylated productMS, NMRExcess alkylating agent (in N-alkylation routes)Use stoichiometric amounts of alkylating agent; slow addition.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Beckmann rearrangement for this synthesis?

A1: The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[6] For the synthesis of 3,5,5-trimethylpyrrolidin-2-one from 3,5,5-trimethylcyclopentanone oxime, the mechanism is as follows:

  • Protonation: The hydroxyl group of the oxime is protonated by the acid catalyst, forming a good leaving group (water).[1]

  • Rearrangement: A concerted migration of the alkyl group anti to the leaving group occurs. The C-C bond breaks, and a new C-N bond is formed, displacing the water molecule.[2] This results in the formation of a nitrilium ion intermediate.

  • Hydration: The nitrilium ion is attacked by water.

  • Tautomerization: A final tautomerization step yields the stable lactam product, 3,5,5-trimethylpyrrolidin-2-one.[1]

Reaction Mechanism: Beckmann Rearrangement

G cluster_0 1. Protonation cluster_1 2. Rearrangement cluster_2 3. Hydration cluster_3 4. Tautomerization a Oxime b Protonated Oxime a->b H+ c Nitrilium Ion b->c -H2O d Iminol c->d +H2O, -H+ e Lactam Product d->e

Caption: Mechanism of Beckmann rearrangement.

Q2: Are there alternative synthetic routes to the Beckmann rearrangement?

A2: Yes, a notable alternative is the hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one.[7] This process involves:

  • Synthesis of the unsaturated precursor: This can be achieved through various methods, for instance, from 2,2,6,6-tetramethylpiperidin-4-one.[7]

  • Asymmetric Hydrogenation: The double bond in 5,5-dimethyl-3-methylenepyrrolidin-2-one is reduced using hydrogen gas in the presence of a chiral catalyst (e.g., ruthenium, rhodium, or iridium-based catalysts) to yield the desired enantiomer of 3,5,5-trimethylpyrrolidin-2-one.[7] The choice of catalyst is critical for achieving high enantioselectivity.

  • Reaction Conditions: This hydrogenation is typically carried out at temperatures ranging from 10°C to 70°C.[7]

Q3: How do I choose the right solvent for the reaction?

A3: For the Beckmann rearrangement, the reaction is often carried out in the strong acid itself, which acts as both the catalyst and the solvent. In some cases, an inert co-solvent may be used. For the hydrogenation route, common solvents include alcohols like methanol or ethanol, or other polar aprotic solvents that do not interfere with the catalyst. The solvent should be chosen based on the solubility of the substrate and the compatibility with the catalyst.[4]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Strong Acids: The Beckmann rearrangement uses strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: Be aware that the addition of the oxime to the strong acid can be highly exothermic. Use an ice bath for cooling and add the reagents slowly.[4]

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly sealed and purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Work in a well-ventilated area away from ignition sources.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3,5,5-Trimethylpyrrolidin-2-one via Beckmann Rearrangement

Step 1: Oximation of 3,5,5-Trimethylcyclopentanone

  • Dissolve 3,5,5-trimethylcyclopentanone (1 eq.) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Filter the precipitated oxime, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol/water.

Step 2: Beckmann Rearrangement

  • In a fume hood, carefully add concentrated sulfuric acid (90%) to a three-necked flask equipped with a mechanical stirrer and a thermometer, and cool it to 0°C in an ice bath.

  • Slowly add the dried 3,5,5-trimethylcyclopentanone oxime (1 eq.) in small portions, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 50-60°C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching them in ice, and analyzing by GC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of (S)- or (R)-3,5,5-Trimethylpyrrolidin-2-one via Hydrogenation

Step 1: Hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one

  • To a high-pressure hydrogenation vessel, add 5,5-dimethyl-3-methylenepyrrolidin-2-one (1 eq.) and a suitable solvent (e.g., methanol).

  • Add a chiral hydrogenation catalyst (e.g., a rhodium or ruthenium-based catalyst, 0.01-0.1 mol%).

  • Seal the vessel, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-20 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 30-50°C) until the uptake of hydrogen ceases.[7]

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield the enantiomerically enriched 3,5,5-trimethylpyrrolidin-2-one.

References

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. US20200369608A1 - Processes for preparing pyrrolidine compounds.
  • Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1. Available from: [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

  • PrepChem.com. Synthesis of 1,5,5-trimethylpyrrolid-2one. Available from: [Link]

  • ScienceDirect. A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Available from: [Link]

  • Lirias. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available from: [Link]

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. Available from: [Link]

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Technical Support Center: Enantiomeric Purity of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving the enantiomeric purity of 3,5,5-Trimethylpyrrolidin-2-one. As a chiral lactam, this compound's stereochemistry is a critical quality attribute, particularly in pharmaceutical development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the complexities of developing and troubleshooting robust analytical methods for this and related chiral molecules.

Given that 3,5,5-Trimethylpyrrolidin-2-one is a specialized structure, this guide focuses on the fundamental principles and proven strategies for the chiral analysis of pyrrolidinone and lactam derivatives. The methodologies provided are foundational and can be adapted to establish a validated, high-fidelity analytical protocol for your specific compound.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why is determining the enantiomeric purity of 3,5,5-Trimethylpyrrolidin-2-one so critical?

A1: In drug development, the three-dimensional structure of a molecule is paramount. For chiral compounds like 3,5,5-Trimethylpyrrolidin-2-one, one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful.[1] Regulatory agencies worldwide mandate strict control over the stereochemical composition of drug substances. Therefore, accurately quantifying the enantiomeric excess (ee) is a non-negotiable step to ensure product safety, efficacy, and quality. The pyrrolidine ring is a key building block in many natural compounds and synthetic drugs, making expertise in its chiral analysis highly valuable.[2]

Q2: What are the primary analytical methods for determining enantiomeric excess (ee)?

A2: The three most powerful and commonly used techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the industry workhorse. It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[3] It is the most popular technique for enantio-purity analysis in pharmaceutical settings.[3]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, it uses a chiral stationary phase to achieve separation.[4][5] Derivatization may be required to increase volatility.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique uses a Chiral Solvating Agent (CSA) to induce a chemical shift difference between the enantiomers.[6][7][8] The CSA forms transient diastereomeric complexes with the analyte, which are distinguishable in the NMR spectrum, allowing for direct quantification.[1][6]

Q3: What information do I need about my sample before I start method development?

A3: Before screening columns or methods, you must know:

  • Solubility: Is the compound soluble in common HPLC/GC solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)? Poor solubility can lead to precipitation on the column.[9]

  • Volatility and Thermal Stability: Can the compound be vaporized without decomposition? This is a critical prerequisite for Chiral GC.

  • UV Absorbance: Does the molecule have a chromophore? A UV detector is the most common detector for HPLC, so knowing the wavelength of maximum absorbance (λ-max) is essential for sensitivity. If there is no chromophore, an alternative detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD) is needed.

  • Chemical Properties: Is the molecule acidic, basic, or neutral? This will guide the selection of mobile phase additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) which are often crucial for good peak shape and resolution.[10]

Method Selection & Workflow

Choosing the right analytical technique is the first critical step. The following decision tree, rendered in DOT language, illustrates a logical approach to method selection for a novel chiral compound like 3,5,5-Trimethylpyrrolidin-2-one.

MethodSelection start Start: Analyze Sample (3,5,5-Trimethylpyrrolidin-2-one) volatile Is sample volatile & thermally stable? start->volatile hplc Primary Technique: Chiral HPLC Screening nmr Orthogonal Confirmation: NMR with CSA hplc->nmr Separation Achieved (Confirm Identity/Ratio) derivatize Consider Derivatization hplc->derivatize No Separation gc Alternative Technique: Chiral GC gc->nmr Separation Achieved (Confirm Identity/Ratio) derivatize->hplc Re-screen volatile->hplc No volatile->gc Yes

Figure 1: Decision tree for selecting the appropriate analytical method.

Troubleshooting Guide 1: Chiral HPLC

Chiral HPLC is highly effective but sensitive to subtle changes. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used and should be the starting point for screening.[11]

Q: I'm screening polysaccharide columns (e.g., Chiralpak® IA/IB/IC) in normal phase, but my enantiomers are co-eluting (not separating). What's my next step?

A: This is a common starting point. Don't be discouraged. Chiral separations are complex and often require screening multiple columns and mobile phases.[12]

  • Systematic Screening is Key: The most effective strategy is to screen a diverse set of CSPs with a few standard mobile phases. A typical primary screen would include columns with different selectors (e.g., amylose vs. cellulose derivatives) and mobile phases like Hexane/Isopropanol and Hexane/Ethanol.[10]

  • Change the Alcohol Modifier: The alcohol component of the mobile phase (isopropanol, ethanol) plays a critical role in the chiral recognition mechanism. Switching from isopropanol to ethanol (or vice versa) can dramatically alter selectivity.

  • Explore Different Modes: If normal phase (NP) fails, switch to reversed-phase (RP) or polar organic mode.

    • Reversed-Phase (RP): Use mobile phases like Acetonitrile/Water or Methanol/Water. This is often preferred for LC-MS applications and for polar compounds with low solubility in organic solvents.[11]

    • Polar Organic Mode: Use a single polar solvent like methanol or acetonitrile, often with an additive. This can provide unique selectivity.

  • Introduce an Additive: For neutral compounds like lactams, the addition of a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid) or base (e.g., 0.1% Diethylamine) can sometimes induce separation by altering the surface chemistry of the stationary phase.[13]

Q: I have some separation, but the peaks are broad and tailing. How can I improve the peak shape?

A: Poor peak shape is usually caused by unwanted secondary interactions between your analyte and the stationary phase or by issues at the column inlet.

  • Check for Frit Blockage: Sample precipitation or particulates from the mobile phase can block the inlet frit of the column, causing peak distortion and high backpressure.[9] Try back-flushing the column at a low flow rate to dislodge contaminants.[9]

  • Optimize Additives: If your molecule has any acidic or basic character, the absence of a mobile phase modifier is a likely cause. For basic sites, add a small amount of a base (like diethylamine). For acidic sites, add an acid (like formic or trifluoroacetic acid). This suppresses unwanted ionic interactions with the silica support.

  • Reduce Injection Volume/Concentration: Overloading the column can lead to peak fronting or tailing. Reduce the mass of analyte injected onto the column by lowering the concentration or the injection volume.

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause the compound to precipitate at the column head, leading to poor peak shape.[9]

Q: My resolution is excellent, but how do I know which peak is the (R)-enantiomer and which is the (S)-enantiomer?

A: Determining the enantiomer elution order (EEO) is crucial and cannot be predicted without a reference.

  • Use an Enantiomerically Pure Standard: The most straightforward method is to inject a standard known to be, for example, >99% (S)-enantiomer. The peak that increases in size corresponds to the (S)-enantiomer.

  • Spike Your Racemic Sample: If you have a slightly enriched sample, you can spike the racemic mixture with it and observe which peak grows.[14]

  • Use an Optical Rotation Detector: An online optical rotation (OR) or circular dichroism (CD) detector coupled with the UV detector can identify the dextrorotatory (+) and levorotatory (-) enantiomers.[15] This data can then be correlated with the known rotation of your (R) and (S) standards.

  • Note on EEO Reversal: Be aware that the elution order can reverse when changing the CSP, mobile phase composition, or even the column temperature.[14][16] The EEO must be confirmed for your specific, validated method.

ParameterTypical Starting ConditionTroubleshooting Action
Stationary Phase Polysaccharide-based (Amylose/Cellulose)Screen diverse CSPs (e.g., Chiralpak IA, IC, ID)
Mobile Phase (NP) Hexane:Isopropanol (90:10)Switch alcohol (Ethanol), vary ratio (80:20, 95:5)
Mobile Phase (RP) Acetonitrile:Water (50:50)Switch organic (Methanol), vary ratio, add buffer
Additive None for neutral compoundsAdd 0.1% TFA or DEA to test for improvement
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease to improve resolution, increase for speed
Temperature Ambient (e.g., 25 °C)Increase or decrease; temperature can affect selectivity[16]
Table 1: Initial HPLC conditions and troubleshooting steps.

Troubleshooting Guide 2: Chiral Gas Chromatography (GC)

Q: When should I consider Chiral GC instead of HPLC?

A: Chiral GC is an excellent high-resolution technique if your molecule meets two criteria:

  • Volatility: It can be vaporized at typical GC inlet temperatures (e.g., 200-250 °C) without degrading.

  • Thermal Stability: It does not racemize or decompose at the temperatures used for separation in the GC oven.

GC is often used for the analysis of smaller, less polar molecules like those found in flavors, fragrances, and environmental samples.[5]

Q: My compound isn't volatile enough for GC. What are my options?

A: Derivatization is the process of chemically modifying your analyte to increase its volatility. For a pyrrolidinone, this is less common as the lactam itself is quite stable. However, if other functional groups were present (e.g., a carboxylic acid), they could be esterified. For chiral amines, derivatization is a common strategy to improve both volatility and chromatographic performance.[4] A recent study on cyclic amino acids used derivatization with heptafluorobutyl chloroformate followed by amidation to enable GC-MS analysis.[17]

Troubleshooting Guide 3: NMR with Chiral Solvating Agents (CSAs)

NMR provides an excellent orthogonal method to confirm the results from a chromatographic separation.[6] It relies on forming fast-exchanging, transient diastereomeric complexes that have distinct NMR signals.[18]

Q: I've added a common CSA to my racemic sample in an NMR tube, but I don't see any splitting of my signals. What went wrong?

A: Enantiomeric differentiation in NMR is not guaranteed and depends on the specific interaction between your analyte and the chosen CSA.

  • Screen Different CSAs: The interaction is highly specific. If one CSA doesn't work, another might. CSAs based on acids (like 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) are often effective for basic analytes, while others are better for acids or neutral compounds.[6]

  • Adjust the Analyte:CSA Ratio: The stoichiometry of the interaction is important. Typically, you start with a 1:1 molar ratio. Try increasing the amount of CSA to 2 or more equivalents.

  • Change the Solvent: The solvent plays a critical role. Non-polar solvents (like CDCl₃ or C₆D₆) are generally preferred because they do not compete with the hydrogen bonding or π-π stacking interactions that are often essential for chiral recognition.[7]

  • Lower the Temperature: Decreasing the temperature of the NMR experiment can slow down molecular tumbling and strengthen the analyte-CSA interaction, which may increase the observed chemical shift difference (Δδ).[7]

Q: How do I accurately calculate the enantiomeric excess (ee) from the NMR spectrum?

A: Once you have achieved baseline resolution of a pair of signals (one for each enantiomer), the calculation is straightforward.

  • Select a Clean Signal: Choose a proton signal that is well-resolved, free from overlap with other signals, and represents a single proton or methyl group for simplicity.

  • Integrate Carefully: Integrate the area of the signal corresponding to the (R)-enantiomer (Area_R) and the area of the signal for the (S)-enantiomer (Area_S).

  • Calculate ee: Use the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

The accuracy of this method is highly dependent on the quality of the data and the precision of the integration.

Experimental Protocol: Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to screen for a separation of 3,5,5-Trimethylpyrrolidin-2-one.

Objective: To identify a Chiral Stationary Phase (CSP) and mobile phase combination that provides baseline resolution (Rs > 1.5) for the enantiomers.

1. Sample & Standard Preparation:

  • Prepare a racemic standard of 3,5,5-Trimethylpyrrolidin-2-one at ~1.0 mg/mL in isopropanol.
  • Prepare a sample solution at the same concentration in the same diluent.

2. HPLC System & Initial Conditions:

  • System: Standard HPLC with UV detector.
  • Columns:
  • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
  • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
  • Detection: Set to the λ-max of the compound, or 210 nm if unknown.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 25 °C.

3. Screening Workflow:

The following workflow diagram illustrates the logical progression of the screening experiment.

HPLC_Workflow cluster_0 Phase 1: Normal Phase Screening cluster_1 Phase 2: Column & Mode Change cluster_2 Phase 3: Optimization start Inject Racemate on Chiralpak IA mp1 Mobile Phase A: Hexane:IPA (90:10) start->mp1 mp2 Mobile Phase B: Hexane:EtOH (90:10) mp1->mp2 No/Poor Separation optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature mp1->optimize Separation Achieved (Rs > 1.2) change_col Switch to Chiralpak IC Repeat Phase 1 mp2->change_col No/Poor Separation mp2->optimize Separation Achieved (Rs > 1.2) rp_mode Switch to Reversed-Phase (e.g., ACN:Water) change_col->rp_mode No/Poor Separation change_col->optimize Separation Achieved (Rs > 1.2) rp_mode->optimize Separation Achieved (Rs > 1.2) validate Method Validation optimize->validate

Figure 2: Workflow for systematic chiral HPLC method development.

4. Execution Steps:

  • Equilibrate the first column (Chiralpak IA) with Mobile Phase A (Hexane:IPA 90:10) until a stable baseline is achieved.
  • Inject the racemic standard.
  • If no separation or poor resolution (Rs < 1.2) is observed after 30 minutes, switch to Mobile Phase B (Hexane:EtOH 90:10).
  • Equilibrate the column and re-inject the standard.
  • If separation is still inadequate, repeat steps 1-4 with the next column in the screening set (Chiralpak IC, then Chiralcel OD-H).
  • If no separation is achieved in normal phase, switch to a reversed-phase screen on an appropriate column (e.g., Chiralpak IA or IC) using mobile phases like Acetonitrile:Water (50:50).
  • Once a promising condition (Rs > 1.2) is identified, proceed to optimization.

5. Optimization:

  • Fine-tune the mobile phase ratio (e.g., try 95:5 or 85:15 Hexane:Alcohol).
  • Adjust the column temperature (e.g., test at 15 °C and 40 °C) as temperature can significantly impact selectivity.[16]
  • Modify the flow rate to balance resolution and analysis time.

By following this structured, troubleshooting-oriented approach, you will be well-equipped to develop a robust and reliable method for determining the enantiomeric purity of 3,5,5-Trimethylpyrrolidin-2-one, ensuring the quality and safety of your research and development efforts.

References

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • G. E. Kass, et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications.
  • Various Authors. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF on ResearchGate.
  • M. Schiavo, et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, ACS Publications.
  • M. Schiavo, et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
  • A. D. B. Slabu, et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
  • M. Taylor. (2020). Trouble with chiral separations. Chromatography Today.
  • S. Catani, et al. (n.d.). Elucidation of the Chromatographic Enantiomer Elution Order Through Computational Studies. PubMed.
  • BenchChem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
  • L. He, et al. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate.
  • K. Charagondla. (n.d.). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.
  • S. S. Khusnutdinova, et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • Various Authors. (n.d.). Chiral separations using gas chromatography. Request PDF on ResearchGate.
  • S. Schmid, et al. (n.d.). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. ResearchGate.
  • I. Ferrer, et al. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
  • Various Authors. (n.d.). HPLC chromatograms depicting the enantiomer elution order reversal for.... ResearchGate.
  • S. K. Singh. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • M. G. Peter, et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
  • S. Ahuja. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • J. E. Claus. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • D. W. Armstrong. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.

Sources

stability and degradation pathways of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5,5-Trimethylpyrrolidin-2-one

Welcome to the technical resource center for 3,5,5-Trimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of 3,5,5-Trimethylpyrrolidin-2-one, providing insights into its chemical behavior under various conditions.

Q1: What are the optimal storage conditions for 3,5,5-Trimethylpyrrolidin-2-one?

A1: To ensure long-term stability, 3,5,5-Trimethylpyrrolidin-2-one should be stored in a tightly sealed container in a cool, dry place, ideally between 2-8°C. The compound is a solid at room temperature. It is important to protect it from moisture and atmospheric oxygen to prevent potential hydrolysis and oxidation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: How stable is 3,5,5-Trimethylpyrrolidin-2-one in common laboratory solvents?

A2: 3,5,5-Trimethylpyrrolidin-2-one is generally stable in common aprotic organic solvents such as acetonitrile, THF, and dichloromethane at room temperature for typical experimental timescales. However, its stability can be compromised in protic solvents (e.g., water, methanol) and under prolonged exposure to acidic or basic conditions, which can catalyze degradation. For quantitative studies, it is advisable to prepare solutions fresh or to conduct a short-term stability study in the solvent of choice.

Q3: What is the primary degradation pathway under aqueous acidic or basic conditions?

A3: The primary degradation pathway for 3,5,5-Trimethylpyrrolidin-2-one in aqueous acidic or basic environments is hydrolysis . The five-membered lactam ring is susceptible to cleavage.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to ring-opening, forming the protonated 4-amino-4,4-dimethylpentanoic acid.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically the rate-determining step, leading to a tetrahedral intermediate that collapses to open the ring, forming the carboxylate salt of 4-amino-4,4-dimethylpentanoic acid. Studies on the similar compound N-methylpyrrolidone (NMP) confirm that hydrolysis is significantly accelerated by the presence of alkali and elevated temperatures, with the primary hydrolyzate being the corresponding ring-opened amino acid.

Q4: Is 3,5,5-Trimethylpyrrolidin-2-one susceptible to oxidation?

A4: Yes, like many organic molecules, it can undergo oxidation. The potential sites for oxidation are the C-H bonds, particularly the one at the 3-position and the methyl groups. Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), especially when catalyzed by heat, light, or trace metals, or by the presence of oxidizing agents. Research on the analogous N-methylpyrrolidone (NMP) shows that catalytic oxidation can lead to the formation of products like N-methylsuccinimide (NMS) and other ring-opened or modified structures. For 3,5,5-Trimethylpyrrolidin-2-one, this could lead to the formation of corresponding hydroxylated or carbonylated derivatives.

Q5: What happens upon exposure to high temperatures (thermal degradation)?

A5: At elevated temperatures, 3,5,5-Trimethylpyrrolidin-2-one may undergo thermal decomposition. The specific pathway is not well-documented for this particular molecule, but potential degradation routes for heterocyclic compounds include fragmentation into smaller volatile molecules or polymerization. The presence of the gem-dimethyl group at the 5-position may influence the fragmentation pattern compared to simpler pyrrolidinones. Experimental analysis using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required to identify the specific decomposition products.

Q6: How does UV light affect the stability of this compound?

A6: Exposure to ultraviolet (UV) light can induce photodegradation. UV energy can promote electrons to higher energy states, potentially leading to bond cleavage and the formation of reactive radical species. Studies on NMP have shown that it can be degraded via photocatalysis, a process involving a photocatalyst (like TiO2) and UV light. This suggests that 3,5,5-Trimethylpyrrolidin-2-one is likely sensitive to UV light, and solutions should be protected from light to prevent the formation of photolytic artifacts.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Problem Encountered Potential Cause Recommended Action & Explanation
Appearance of unexpected peaks in HPLC/LC-MS analysis. Compound Degradation. 1. Review Sample Preparation: Was the sample exposed to strong acids, bases, or high heat? The lactam ring is prone to hydrolysis. New peaks could correspond to the ring-opened amino acid or other byproducts. 2. Check Solvent Purity & Age: Old or impure solvents can contain peroxides or acidic/basic contaminants that initiate degradation. Use fresh, high-purity solvents. 3. Evaluate Storage of Solutions: If stock solutions are stored for extended periods, especially at room temperature or in the light, degradation may occur. Analyze a freshly prepared standard to confirm. Photodegradation is a known risk for related compounds.
Loss of starting material or low assay values. Hydrolytic or Oxidative Degradation. 1. Buffer the System: If working in an aqueous medium, ensure the pH is maintained in a neutral range (pH 6-8) where the compound is most stable. 2. Use an Inert Atmosphere: During reactions or long-term storage of solutions, sparge with an inert gas like nitrogen or argon to minimize oxidative degradation, which is a known pathway for related amines and amides. 3. Perform a Forced Degradation Study: To understand the compound's limits, intentionally expose it to harsh conditions (see protocol below). This will help identify the conditions under which your compound is unstable.
Inconsistent results between experimental runs. Variable Degradation due to Inconsistent Conditions. 1. Standardize Protocols: Ensure that temperature, pH, light exposure, and incubation times are strictly controlled in every experiment. 2. Analyze Samples Promptly: Analyze samples by HPLC or LC-MS as soon as possible after preparation. If immediate analysis is not possible, store them at low temperatures (e.g., 4°C or -20°C) and protected from light. 3. Incorporate Control Samples: Include a control sample of the compound in a stable solvent with each experimental batch to monitor for systemic degradation issues.

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 3,5,5-Trimethylpyrrolidin-2-one based on fundamental chemical principles and data from analogous structures.

G cluster_hydrolysis Hydrolytic Degradation A 3,5,5-Trimethylpyrrolidin-2-one B 4-Amino-4,4-dimethylpentanoic acid A->B H+ / H2O or OH- / H2O

Caption: Proposed hydrolytic degradation pathway via lactam ring cleavage.

G cluster_oxidation Oxidative Degradation A 3,5,5-Trimethylpyrrolidin-2-one B 3-Hydroxy-3,5,5-trimethylpyrrolidin-2-one A->B [O] e.g., O2, ROO• C 3,5,5-Trimethylpyrrolidin-2,3-dione B->C [O]

Caption: Potential oxidative degradation pathway at the C3 position.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for systematically investigating the stability of 3,5,5-Trimethylpyrrolidin-2-one.

Objective: To identify the degradation products and pathways of 3,5,5-Trimethylpyrrolidin-2-one under various stress conditions.

Materials:

  • 3,5,5-Trimethylpyrrolidin-2-one

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)

  • C18 column suitable for small molecule analysis

  • pH meter

  • Photostability chamber or a UV lamp (e.g., 254 nm / 365 nm)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 3,5,5-Trimethylpyrrolidin-2-one at 1 mg/mL in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of 50:50 acetonitrile:water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: 50:50 acetonitrile:water. Incubate at 80°C.

    • Photodegradation: 50:50 acetonitrile:water. Expose to UV light at room temperature. (Note: Also run a dark control for the photodegradation experiment).

  • Time Points: Collect aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

    • Dilute all samples to a final concentration of approximately 10-20 µg/mL with the mobile phase starting condition.

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS system.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradants.

    • Monitor the parent compound peak area to determine the extent of degradation.

    • Use the MS data to identify the mass-to-charge ratio (m/z) of the degradation products and perform fragmentation (MS/MS) to elucidate their structures.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample at the T=0 time point.

    • Propose structures for the major degradation products based on their mass and fragmentation patterns.

This self-validating protocol allows researchers to directly observe the stability of 3,5,5-Trimethylpyrrolidin-2-one under their specific experimental conditions and proactively mitigate potential issues.

References

  • Benchchem. Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
  • Organic Letters. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications; 2023.
  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • Unknown Source. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • JournalAgent. SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES.
  • NIH. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ChemScene. (S)-3,5,5-Trimethylpyrrolidin-2-one.
  • Sigma-Aldrich. 3,5,5-trimethyl-2-pyrrolidinone.
  • PubChem. 3,5,5-Trimethylpyrrolidin-2-one.
  • PubChem. (R)-3,5,5-trimethylpyrrolidin-2-one.
  • Unknown Source. Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor.
  • Sigma-Aldrich. 3,5,5-Trimethyl-2-pyrrolidinone AldrichCPR.
  • NIH. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.
  • PubMed. A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems.
  • PubMed Central. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.
  • Unknown Source. Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor.
  • Scilit. Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor.
  • ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

scale-up challenges for industrial production of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for chemists and engineers on navigating the complexities of scaling the production of 3,5,5-Trimethylpyrrolidin-2-one. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible manufacturing process.

Technical Support Center: 3,5,5-Trimethylpyrrolidin-2-one Industrial Production

As the demand for specialized chemical entities grows, the transition from laboratory-scale synthesis to industrial production presents a formidable set of challenges.[1][2] 3,5,5-Trimethylpyrrolidin-2-one, a key intermediate in various manufacturing streams, is no exception. Its scale-up requires meticulous attention to reaction kinetics, thermal management, impurity profiling, and physical form control.

This guide, developed by our Senior Application Scientists, provides field-proven insights and solutions to common issues encountered during the scale-up process.

Part 1: Troubleshooting Guide

This section addresses specific, high-frequency problems observed during the pilot and industrial-scale production of 3,5,5-Trimethylpyrrolidin-2-one.

Issue 1: Inconsistent Yield and Reaction Rates Post-Scale-Up

Q: We successfully achieved a 90% yield in a 1L lab reactor, but upon scaling to a 100L vessel, our yield has dropped to 65-70%, and the reaction time has increased. What are the likely causes?

A: This is a classic scale-up challenge rooted in mass and heat transfer limitations.[1][2] What is instantaneous at the lab scale is not at the industrial scale.

  • Causality - The "Why":

    • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. Exothermic reactions that are easily managed in a small flask can create localized hot spots in a large reactor.[2][3] These hot spots can lead to thermal degradation of the product or promote side reactions, consuming starting materials and reducing the overall yield.

    • Mixing Efficiency: Achieving homogenous mixing in a 100L reactor is far more complex than in a 1L flask.[3] Inadequate mixing can lead to pockets of high reactant concentration and others of low concentration, slowing the overall reaction rate and promoting the formation of byproducts from localized excesses. For instance, in a cyclization reaction, poor mixing might favor intermolecular polymerization over the desired intramolecular ring-closure.

    • Reagent Addition: The rate and method of reagent addition become critical at scale. A reagent added "all at once" in the lab must be added over a calculated period at scale to manage heat evolution and concentration gradients.

  • Troubleshooting Protocol & Solutions:

    • Thermal Profile Analysis: Equip the reactor with multiple temperature probes at different locations (bottom, middle, top) to map the thermal profile and identify hot spots.

    • Jacketed Reactor Optimization: Ensure the reactor's heating/cooling jacket and the heat transfer fluid are operating efficiently. Re-evaluate the heat transfer calculations for the larger volume.[3]

    • Controlled Dosing: Implement a controlled-rate dosing strategy for key reagents using a calibrated pump. This is especially critical for managing exothermic events.

    • Agitation Study: Re-evaluate the agitator design (e.g., pitch blade, retreat curve) and speed (RPM). The goal is to achieve sufficient turbulence for mixing without introducing excessive shear that could degrade materials. Computational Fluid Dynamics (CFD) modeling can be a valuable tool here.[4]

Issue 2: Emergence of New Impurities and Product Discoloration

Q: Our final product at the pilot scale shows a yellow to pale brown discoloration and contains two new impurities not observed in our lab-scale batches. What is the source of this issue?

A: The appearance of new impurities and color often points to either thermal degradation, reactions with trace contaminants in lower-grade raw materials, or atmospheric oxidation.

  • Causality - The "Why":

    • Raw Material Quality: Raw materials used at the lab scale are often of higher purity than the bulk materials sourced for industrial production.[1] These bulk materials may contain reactive impurities (e.g., aldehydes, other amines, residual catalysts) that can participate in side reactions. For example, trace aldehydes can react with the amine functionality in starting materials or intermediates, leading to colored imine byproducts.[5]

    • Extended Reaction/Heating Times: Longer reaction times and extended exposure to higher temperatures at scale can promote the formation of degradation products.

    • Atmospheric Exposure: 3,5,5-Trimethylpyrrolidin-2-one, like many nitrogen-containing heterocycles, can be sensitive to air and light over time, leading to oxidative discoloration. Some related compounds are known to darken during storage.[6] Storing the material under an inert atmosphere is recommended.

  • Troubleshooting Protocol & Solutions:

    • Impurity Identification: Isolate and identify the new impurities using analytical techniques such as LC-MS and NMR. Understanding their structure is key to pinpointing their origin.

    • Raw Material QC: Implement stringent quality control checks on incoming raw materials. Test for known reactive impurities that could interfere with your synthesis.

    • Inert Atmosphere: Ensure the reaction and subsequent work-up steps are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Purification Re-evaluation: The purification method may need to be adapted. While lab-scale chromatography is effective, at an industrial scale, techniques like vacuum distillation or recrystallization are more viable. Given the compound's boiling point (145°C at 2.0kPa), vacuum distillation is a strong candidate.[7]

Parameter Potential Impact on Purity Mitigation Strategy
Reaction Temperature High temps can cause degradation & side reactions.Optimize for the lowest effective temperature; ensure even heating.
Atmosphere Oxygen can lead to colored oxidative byproducts.Use an inert gas blanket (N₂, Ar) during reaction and storage.
Raw Material Purity Trace impurities can act as catalysts for side reactions.Implement rigorous QC on incoming materials; test new suppliers.
Work-up pH Incorrect pH can prevent removal of acidic/basic impurities.Optimize pH during aqueous washes and extractions.

Part 2: Scale-Up Workflow & Decision Making

The following diagram outlines a logical workflow for troubleshooting common scale-up challenges.

ScaleUp_Troubleshooting cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Solution & Implementation Problem Deviation Observed (e.g., Low Yield, New Impurity) Data Gather Data: - Batch Records - In-Process Controls - Analytical Results (HPLC, GC-MS) Problem->Data Hypo Formulate Hypothesis: - Heat Transfer Issue? - Mixing Problem? - Raw Material Contamination? Data->Hypo Design Design Lab-Scale Experiment (DoE) to Test Hypothesis Hypo->Design Implement Implement Change at Pilot Scale: - Adjust Agitation - Modify Dosing Rate - Source New Raw Material Design->Implement Verify Verify Fix & Document - Compare Pilot Batch to Lab - Update Master Batch Record Implement->Verify Verify->Problem Monitor Future Batches

Caption: A systematic approach to troubleshooting scale-up issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with 3,5,5-Trimethylpyrrolidin-2-one and what precautions should be taken at an industrial scale?

A1: According to GHS classifications, 3,5,5-Trimethylpyrrolidin-2-one is hazardous.[8] Key hazards include:

  • H315: Causes skin irritation. [7][8]

  • H319: Causes serious eye irritation. [7][8]

  • H335: May cause respiratory irritation. [8]

Some safety data for related pyrrolidinones also indicate potential reproductive toxicity (H360).[6] Therefore, robust safety protocols are non-negotiable.

  • Engineering Controls: Production should occur in a well-ventilated area, preferably within a closed system to minimize exposure.[7] Use local exhaust ventilation at points where exposure is possible.

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[7] If ventilation is inadequate, respiratory protection is required.

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists. Keep the compound away from heat and ignition sources.

Q2: Our process involves a crystallization step for purification. How can we ensure a consistent particle size distribution and polymorphic form at scale?

A2: Controlling crystallization is a significant scale-up challenge known as polymorphism.[2] Different crystal forms can have different properties (solubility, stability, etc.), making consistency crucial.

  • Seeding Strategy: Develop a robust seeding protocol. The amount of seed, the temperature at which it's added, and the quality of the seed crystals are all critical parameters.

  • Controlled Cooling: Implement a precise and reproducible cooling profile. Crash-cooling, which can happen in the lab, often leads to small, impure crystals (fines) at scale. A slow, linear, or multi-stage cooling profile is generally preferred.

  • Anti-Solvent Addition: If using an anti-solvent, the addition rate and location must be carefully controlled to ensure uniform supersaturation, preventing localized nucleation.

  • Process Analytical Technology (PAT): Employ PAT tools like Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM) to monitor particle size and count in real-time, allowing for dynamic control of the crystallization process.

Q3: What analytical methods are essential for ensuring quality control during production?

A3: A multi-faceted analytical approach is required for robust in-process and final product quality control.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities. A well-developed stability-indicating method is crucial.

  • Gas Chromatography (GC): Used to quantify residual solvents from the reaction and purification steps.

  • Nuclear Magnetic Resonance (NMR): Confirms the structure of the final product and can help identify unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the impurity itself.[9]

  • Karl Fischer Titration: Measures the water content, which can be critical for product stability and reactivity in downstream applications.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and identify the polymorphic form of the solid product.

Part 4: Key Process Parameters for Scale-Up

The following diagram illustrates the interconnectedness of key parameters that must be co-optimized during scale-up.

Process_Parameters Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Pressure Pressure Pressure->Yield Agitation Agitation Speed Agitation->Yield Agitation->Purity Dosing Dosing Rate Dosing->Yield Dosing->Purity Concentration Concentration Concentration->Yield CycleTime Cycle Time Concentration->CycleTime

Caption: Interplay of critical process parameters affecting outcomes.

References

  • 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | CID 247984 - PubChem. National Center for Biotechnology Information. [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]

  • Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]

  • Process Development and Scale Up – Challenging Chemistry. Olon USA. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Supporting information 1. Synthesis. The Royal Society of Chemistry. [Link]

  • Synthesis of 1,5,5-trimethylpyrrolid-2one. PrepChem.com. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. [Link]

  • Preparation of N-methyl-2-pyrrolidone (NMP).
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Lirias. KU Leuven. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Continuous production of 3,5,5-trimethylhexanoyl chloride and CFD simulations of single-phase flow in an advanced-flow reactor. ResearchGate. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,5-Trimethylpyrrolidin-2-one. Our objective is to provide a comprehensive resource for troubleshooting and minimizing impurities during its production, ensuring the highest standards of product quality and process efficiency. This guide is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory and during scale-up.

I. Understanding the Synthesis and Potential Impurities

The industrial synthesis of 3,5,5-Trimethylpyrrolidin-2-one typically proceeds via a two-step process: a Michael addition of diacetone amine to an acrylate ester (such as methyl acrylate), followed by an intramolecular cyclization of the resulting adduct.

Diagram of the Synthesis Pathway:

G Diacetone_Amine Diacetone Amine Michael_Adduct Michael Addition Adduct Diacetone_Amine->Michael_Adduct Michael Addition Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Michael_Adduct Product 3,5,5-Trimethylpyrrolidin-2-one Michael_Adduct->Product Intramolecular Cyclization (Heat/Base Catalyst) Methanol Methanol Product->Methanol caption Figure 1: Synthesis of 3,5,5-Trimethylpyrrolidin-2-one.

Caption: Figure 1: Synthesis of 3,5,5-Trimethylpyrrolidin-2-one.

This synthetic route, while efficient, can lead to the formation of several process-related impurities. Understanding the origin of these impurities is the first step toward their effective control.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude 3,5,5-Trimethylpyrrolidin-2-one, and how do they form?

A1: The primary impurities in this synthesis can be categorized into three main groups: unreacted starting materials, by-products from side reactions, and degradation products.

  • Unreacted Starting Materials:

    • Diacetone Amine: Incomplete conversion during the Michael addition or cyclization steps will result in the presence of this starting material.

    • Methyl Acrylate: While volatile, residual amounts may remain if not completely consumed or removed.

  • By-products from Side Reactions:

    • Di-addition Product: A significant by-product can be the formation of a di-addition product where a second molecule of methyl acrylate reacts with the initial Michael adduct. This is more likely if there is an excess of methyl acrylate or under prolonged reaction times.[1]

    • Acetone Condensation Products: Diacetone amine is synthesized from acetone and ammonia, and impurities from its manufacturing process can be carried over. These include diacetone alcohol, mesityl oxide, and phorone.[2][3]

    • Acetonin: This is another potential impurity arising from the synthesis of diacetone amine.[2][3]

  • Degradation Products:

    • Under harsh thermal conditions or in the presence of strong acids or bases, ring-opening or other degradation pathways of the final product can occur, though this is less common under controlled conditions.

Table 1: Common Impurities and Their Origin

Impurity CategorySpecific ImpurityOrigin
Unreacted Starting Materials Diacetone AmineIncomplete reaction during Michael addition or cyclization.
Methyl AcrylateIncomplete reaction or inefficient removal.
By-products Di-addition ProductReaction of the Michael adduct with a second molecule of methyl acrylate.[1]
Diacetone AlcoholCarry-over from diacetone amine synthesis.[2][3]
Mesityl OxideCarry-over from diacetone amine synthesis.[2]
PhoroneCarry-over from diacetone amine synthesis.[2][3]
AcetoninCarry-over from diacetone amine synthesis.[2][3]

Q2: How can I minimize the formation of the di-addition by-product during the Michael addition step?

A2: Minimizing the di-addition product requires careful control of the reaction stoichiometry and conditions.

  • Stoichiometry: Use a slight excess of diacetone amine relative to methyl acrylate. This ensures that the acrylate is the limiting reagent, reducing the likelihood of a second addition to the initial product. A molar ratio of 1.1:1 (diacetone amine:methyl acrylate) is a good starting point.

  • Controlled Addition: Add the methyl acrylate to the diacetone amine slowly and at a controlled temperature. This maintains a low concentration of the acrylate in the reaction mixture at any given time, favoring the mono-addition reaction.

  • Temperature Control: The Michael addition is an exothermic reaction. Maintaining a consistent and moderate temperature (e.g., 40-50°C) is crucial. Runaway temperatures can accelerate side reactions.

  • Solvent Choice: The use of a protic solvent like methanol can help to stabilize the initial adduct and may disfavor the second addition.

Q3: My final product is discolored. What is the likely cause and how can I prevent it?

A3: Discoloration in the final product often points to the presence of high molecular weight by-products or degradation products.

  • Cause: The acetone condensation products (mesityl oxide, phorone) are known to form colored bodies under basic or thermal conditions. If these impurities are carried over from the diacetone amine, they can lead to a colored final product.

  • Prevention:

    • High-Purity Starting Materials: Ensure the diacetone amine used is of high purity and free from significant levels of acetone condensation by-products.

    • Moderate Reaction Temperatures: Avoid excessive temperatures during the cyclization and purification steps.

    • Inert Atmosphere: Conducting the reaction and distillation under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may lead to colored impurities.

Q4: What are the recommended purification methods for obtaining high-purity 3,5,5-Trimethylpyrrolidin-2-one?

A4: The most effective method for purifying 3,5,5-Trimethylpyrrolidin-2-one is fractional vacuum distillation.

  • Fractional Vacuum Distillation: This technique is highly effective at separating the desired product from both lower-boiling impurities (e.g., residual starting materials) and higher-boiling impurities (e.g., di-addition product and acetone condensation products). The use of a vacuum is essential to lower the boiling point and prevent thermal degradation of the product.

  • Base Treatment Prior to Distillation: For some pyrrolidones, treatment with a small amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) before distillation can help to convert certain acidic impurities into non-volatile salts, which remain in the distillation residue.

Experimental Protocol for Purification by Fractional Vacuum Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column) to enhance separation efficiency. Ensure all joints are well-sealed for vacuum application.

  • Charge the Flask: Add the crude 3,5,5-Trimethylpyrrolidin-2-one to the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Collect Fractions: Collect the distillate in separate fractions. The first fraction will typically contain lower-boiling impurities. The main fraction should be collected at a stable temperature and pressure, corresponding to the boiling point of 3,5,5-Trimethylpyrrolidin-2-one. A final fraction may contain higher-boiling impurities.

  • Analysis: Analyze each fraction by a suitable analytical method (e.g., GC-MS) to determine its purity.

Diagram of the Purification Workflow:

G Crude_Product Crude Product Base_Treatment Optional: Base Treatment Crude_Product->Base_Treatment Distillation Fractional Vacuum Distillation Crude_Product->Distillation Direct Distillation Base_Treatment->Distillation Fractions Collect Fractions Distillation->Fractions Analysis Purity Analysis (GC-MS) Fractions->Analysis Pure_Product High-Purity Product Analysis->Pure_Product caption Figure 2: Purification Workflow.

Caption: Figure 2: Purification Workflow.

Q5: What are the best analytical methods for identifying and quantifying impurities in my product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and recommended technique for both identifying and quantifying volatile and semi-volatile impurities in 3,5,5-Trimethylpyrrolidin-2-one.

  • Gas Chromatography (GC): This technique separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): This detector identifies the separated components by their mass-to-charge ratio, providing structural information for unambiguous identification of impurities.

For routine quality control where the identities of the impurities are already known, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be a more cost-effective and robust method for quantification.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive impurities.

Table 2: Recommended Analytical Methods

Analytical MethodPurposeKey Advantages
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity; provides structural information for impurity identification.[4]
GC-FID Routine quantification of known impurities.Robust, cost-effective, and provides excellent quantitative data.
HPLC Analysis of non-volatile or thermally labile impurities.Suitable for a broader range of compounds.

III. Summary of Best Practices for Minimizing Impurities

  • High-Purity Starting Materials: Begin with high-purity diacetone amine to minimize carry-over of acetone condensation by-products.

  • Stoichiometric Control: Use a slight excess of diacetone amine in the Michael addition to prevent di-addition.

  • Controlled Reagent Addition: Add methyl acrylate slowly to the diacetone amine.

  • Temperature Management: Maintain a consistent and moderate temperature throughout the reaction and purification steps.

  • Inert Atmosphere: Use an inert atmosphere to prevent oxidative side reactions.

  • Efficient Purification: Employ fractional vacuum distillation for effective separation of impurities.

  • Robust Analytical Monitoring: Utilize GC-MS for comprehensive impurity profiling and method development, and GC-FID for routine quality control.

By implementing these strategies and utilizing this guide as a resource, researchers and production chemists can significantly improve the purity of 3,5,5-Trimethylpyrrolidin-2-one, leading to more reliable experimental outcomes and a higher quality final product.

IV. References

  • Escalante, J., et al. (2018). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 23(3), 636. Available at: [Link]

  • Wikipedia. (2023). Michael reaction. Available at: [Link]

  • BASF SE. (2020). Method for preparing triacetone amine. US Patent 10,807,954. Available at:

  • Borg-Warner Corp. (1989). Process for preparing triacetone amine and other oxopiperidines. US Patent 4,831,146. Available at:

  • Adeka Argus Chemical Co., Ltd. (1983). Process for preparing triacetone amine. EP Patent 0074607A1. Available at:

  • Mahrwald, R. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • BASF SE. (2020). Improved process for the preparation of triacetonamine. CN Patent 111285794A. Available at:

Sources

Technical Support Center: Selective Functionalization of the Pyrrolidin-2-one Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of the pyrrolidin-2-one (or γ-lactam) scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic core. The pyrrolidin-2-one ring is a cornerstone in numerous natural products and blockbuster pharmaceuticals, making its precise derivatization a critical task in drug discovery.[1][2]

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) on Reaction Strategy

This section addresses fundamental questions regarding the reactivity and selectivity of the pyrrolidin-2-one ring.

Q1: What are the primary reactive sites on the pyrrolidin-2-one ring, and what factors govern selectivity?

Answer: The pyrrolidin-2-one ring possesses four principal sites for functionalization, each with distinct electronic and steric properties. Understanding these differences is the key to achieving selectivity.

  • N1 (Amide Nitrogen): The N-H proton is acidic (pKa ≈ 17-18 in DMSO) and can be readily removed by a suitable base for N-alkylation, N-arylation, or acylation.[3]

  • C5 (α- to Carbonyl): The C-H protons at C5 are the most acidic carbon protons (pKa ≈ 22-25 in DMSO) due to their adjacent position to the electron-withdrawing carbonyl group. This site is the primary target for deprotonation to form an enolate under kinetic control.

  • C3 (α- to Nitrogen): The C-H protons at C3 are also activated, but to a lesser extent than at C5. Functionalization here often requires specific strategies like directed C-H activation or manipulation of the N-substituent.

  • C4 (β- to Carbonyl & Nitrogen): The C-H bonds at C4 are the least reactive (non-activated sp³ C-H bonds) and their functionalization is the most challenging, typically requiring advanced transition-metal-catalyzed C-H activation methodologies.[4][5]

Selectivity is primarily governed by a balance of electronic effects (pKa), steric hindrance, and the chosen reaction conditions (e.g., kinetic vs. thermodynamic control).

Caption: Key reactive sites on the pyrrolidin-2-one scaffold.

Q2: How can I achieve selective α-alkylation at C5 without competing N-alkylation?

Answer: This is a classic selectivity challenge. The key is to exploit the difference in pKa between the N-H and C5-H protons.

  • Protect the Nitrogen (Most Common): The most robust strategy is to first install a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group. This removes the acidic N-H proton entirely, allowing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to cleanly deprotonate only at the C5 position, forming the kinetic enolate for subsequent alkylation.[6][7]

  • Dianion Formation: If N-protection is not desired, one can form a dianion. Using two or more equivalents of a very strong base (like n-BuLi, often with an additive like TMEDA) can deprotonate both the N1 and C5 positions. The subsequent addition of one equivalent of an alkylating agent will typically result in selective alkylation at the more nucleophilic C5-enolate.

Q3: What are the best strategies for achieving high stereoselectivity in C5 functionalization?

Answer: Introducing stereochemistry at C5 is crucial for many pharmaceutical applications. The primary strategies involve creating a facial bias for the incoming electrophile.

  • Substrate Control (Chiral Pool): Starting with an enantiomerically pure pyroglutamic acid derivative is a powerful approach.[8][9] The existing stereocenter at C2 directs the approach of the electrophile to the opposite face of the enolate, often leading to high diastereoselectivity. This is a widely used strategy in natural product synthesis.[10]

  • Chiral Auxiliaries: While less common for this specific scaffold, attaching a chiral auxiliary to the nitrogen can control the stereochemical outcome of C5 alkylation.

  • Asymmetric Catalysis: This is a modern and highly efficient approach.

    • Organocatalysis: Chiral amines or phase-transfer catalysts can be used for enantioselective Michael additions to α,β-unsaturated pyroglutamates.[8][11] Chiral aldehydes, acting as carbonyl catalysts, can activate glycine derivatives for asymmetric conjugate addition and subsequent lactamization to form chiral pyroglutamic acid esters.[12][13]

    • Transition Metal Catalysis: Chiral rhodium or palladium complexes can catalyze enantioselective C-H functionalization or conjugate additions with excellent control.[14][15]

Q4: How can I functionalize the seemingly "unreactive" C3 and C4 positions?

Answer: Functionalizing the C3 and C4 positions requires moving beyond classical enolate chemistry and employing modern synthetic methods.

  • For C3 Functionalization:

    • Directed C-H Activation: Installing a directing group on the nitrogen (e.g., a picolinamide or 8-aminoquinoline) can direct a transition metal catalyst (commonly Palladium, Rhodium, or Copper) to selectively activate and functionalize the C3 C-H bond.[16]

    • Radical-based Methods: Photoredox catalysis can generate nitrogen-centered radicals that undergo 1,5-hydrogen atom transfer (HAT) to create a radical at the C3 position, which can then be trapped by a suitable partner.

  • For C4 Functionalization:

    • Transition-Metal-Catalyzed C-H Activation: This remains the most viable, though challenging, approach. Specific ligand and catalyst systems, often using Iridium or Rhodium, are required to direct functionalization away from the more activated sites.[1][5]

    • Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, can perform intramolecular C-H amination at unactivated positions with high regio- and enantioselectivity, offering a green chemistry route to functionalized pyrrolidines.[17][18]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to help you quickly diagnose and solve problems at the bench.

Problem 1: Low or No Conversion during C5-Alkylation of N-Boc-pyroglutamate
  • Symptom: After quenching the reaction, TLC and NMR analysis show primarily unreacted starting material.

  • Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & Recommended Solution
Incomplete Deprotonation The pKa of the C5-H is ~22-25. Your base may be insufficiently strong or degraded. Solution: Use freshly titrated n-BuLi to prepare LDA in situ, or use a fresh, sealed bottle of a commercial strong base like LHMDS. Ensure the base is added slowly at -78 °C to a solution of the substrate.
Moisture Contamination Strong bases like LDA are extremely sensitive to water. Trace moisture will quench the base and the enolate. Solution: Flame-dry all glassware under vacuum. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled over a suitable drying agent. Ensure all reagents are handled under an inert atmosphere (N₂ or Ar).
Poor Electrophile Reactivity The electrophile (e.g., an alkyl chloride) may be too unreactive. Solution: Switch to a more reactive electrophile. The order of reactivity is generally: R-OTf > R-I > R-Br > R-Cl. Using additives like HMPA (use with caution) can sometimes increase reactivity.
Enolate Instability The lithium enolate may not be stable at the reaction temperature if it is allowed to warm prematurely. Solution: Maintain the temperature at -78 °C throughout the base addition and electrophile addition steps. Only allow the reaction to warm slowly after the electrophile has been added.
Problem 2: Poor Diastereoselectivity in the Alkylation of a Chiral Pyroglutamate
  • Symptom: NMR analysis of the crude product shows a nearly 1:1 mixture of diastereomers.

  • Potential Causes & Recommended Solutions:

Diastereoselectivity_Troubleshooting start Poor Diastereoselectivity Observed temp Is Reaction Temperature Low Enough? start->temp solvent Is Solvent Non-Coordinating? temp->solvent Yes solution_temp Run at -78°C or lower. Higher temp erodes selectivity. temp->solution_temp No base Is the Counter-ion Correct? solvent->base Yes solution_solvent Switch to THF or Toluene. Coordinating solvents (DME, HMPA) can disrupt chelation control. solvent->solution_solvent No chelation Consider Adding a Lewis Acid base->chelation Yes solution_base Switch from Na+ or K+ bases to Li+ (LDA, LHMDS). Li+ is a better chelating ion. base->solution_base No end Add chelating Lewis acid (e.g., ZnCl₂, MgBr₂) to enforce a rigid transition state. chelation->end If still poor...

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Problem 3: Competing N-Arylation and C5-Arylation in Copper-Catalyzed Reactions
  • Symptom: When attempting N-arylation of unprotected pyrrolidin-2-one with an arylboronic acid, a mixture of N- and C5-arylated products is observed.

  • Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & Recommended Solution
Dual Reactivity Pathways Under basic conditions, both the N-H and C5-H can be deprotonated, leading to two nucleophilic sites that can engage in the catalytic cycle. Solution: The choice of ligand is critical. Using ligands that favor N-coordination to the copper center can promote selective N-arylation. Alternatively, first protect the nitrogen, perform the C5-arylation, and then deprotect. For selective N-arylation, milder bases that only deprotonate the more acidic N-H should be screened.[19]
Reaction Conditions Temperature and base choice can influence the equilibrium between the N-anion and the C-enolate. Solution: Perform a screen of conditions. Lower temperatures may favor N-arylation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred for selective N-arylation over stronger bases like t-BuOK.

Part 3: Key Experimental Protocols

These protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Diastereoselective C5-Alkylation of (S)-N-Boc-Pyroglutamate Ethyl Ester

This protocol describes the alkylation with benzyl bromide to generate a quaternary center with high diastereoselectivity, a common step in the synthesis of complex molecules.[6][7][9]

Sources

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 3,5,5-Trimethylpyrrolidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5,5-Trimethylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of interest in medicinal chemistry and materials science. The strategic placement of methyl groups on the pyrrolidinone ring can significantly influence the molecule's physicochemical properties, making its efficient and selective synthesis a key consideration for researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to 3,5,5-Trimethylpyrrolidin-2-one: the classical Beckmann rearrangement, modern catalytic hydrogenation, and a strategic intramolecular reductive amination. Each route is presented with a detailed experimental protocol, a mechanistic overview, and a discussion of its inherent advantages and disadvantages to aid researchers in selecting the most suitable method for their specific application.

Route 1: The Beckmann Rearrangement Approach

The Beckmann rearrangement is a venerable and powerful transformation in organic chemistry for the synthesis of amides and lactams from oximes.[1][2] This route hinges on the acid-catalyzed rearrangement of a cyclic ketoxime, in this case, 3,3,5-trimethylcyclopentanone oxime. The success of this route is largely dependent on the regioselective migration of the carbon atom anti-periplanar to the oxime's leaving group.[3][4]

Reaction Scheme

Beckmann Rearrangement cluster_0 Step 1: Synthesis of 3,3,5-Trimethylcyclopentanone cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement Isophorone Isophorone Isophorone Oxide Isophorone Oxide Isophorone->Isophorone Oxide H₂O₂, NaOH, MeOH 3,3,5-Trimethylcyclopentanone 3,3,5-Trimethylcyclopentanone Isophorone Oxide->3,3,5-Trimethylcyclopentanone BF₃·OEt₂ 3,3,5-Trimethylcyclopentanone Oxime 3,3,5-Trimethylcyclopentanone Oxime 3,3,5-Trimethylcyclopentanone->3,3,5-Trimethylcyclopentanone Oxime NH₂OH·HCl, Base 3,5,5-Trimethylpyrrolidin-2-one 3,5,5-Trimethylpyrrolidin-2-one 3,3,5-Trimethylcyclopentanone Oxime->3,5,5-Trimethylpyrrolidin-2-one Acid Catalyst (e.g., H₂SO₄) Catalytic Hydrogenation cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Catalytic Hydrogenation 5,5-Dimethyl-3-oxopyrrolidin-2-one 5,5-Dimethyl-3-oxopyrrolidin-2-one 5,5-Dimethyl-3-methylenepyrrolidin-2-one 5,5-Dimethyl-3-methylenepyrrolidin-2-one 5,5-Dimethyl-3-oxopyrrolidin-2-one->5,5-Dimethyl-3-methylenepyrrolidin-2-one Wittig Reagent (e.g., Ph₃P=CH₂) 3,5,5-Trimethylpyrrolidin-2-one 3,5,5-Trimethylpyrrolidin-2-one 5,5-Dimethyl-3-methylenepyrrolidin-2-one->3,5,5-Trimethylpyrrolidin-2-one H₂, Catalyst (e.g., Pd/C, PtO₂) Intramolecular Reductive Amination cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Intramolecular Reductive Amination Acetone Acetone 4-Amino-4-methyl-2-pentanone 4-Amino-4-methyl-2-pentanone Acetone->4-Amino-4-methyl-2-pentanone NH₃, Catalyst Amino-keto-ester Amino-keto-ester 4-Amino-4-methyl-2-pentanone->Amino-keto-ester Esterification 3,5,5-Trimethylpyrrolidin-2-one 3,5,5-Trimethylpyrrolidin-2-one Amino-keto-ester->3,5,5-Trimethylpyrrolidin-2-one Reducing Agent (e.g., NaBH₃CN) or Catalytic Hydrogenation

Sources

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of 3,5,5-Trimethylpyrrolidin-2-one Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Elucidation in Pharmaceutical Sciences

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For a novel small molecule like 3,5,5-Trimethylpyrrolidin-2-one, a potential pharmacophore or synthetic intermediate, rigorous structural validation is not merely a procedural step but a critical determinant of its developmental trajectory. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the gold standard for structural elucidation, juxtaposed with complementary and alternative techniques. We will delve into the causality behind experimental choices and present a self-validating framework for the comprehensive characterization of 3,5,5-Trimethylpyrrolidin-2-one.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, direct visualization of molecular structure, providing precise atomic coordinates, bond lengths, and bond angles. The resulting electron density map is a definitive "snapshot" of the molecule in the solid state. However, the success of this technique is contingent on the ability to grow a high-quality, single crystal, a process that can be both an art and a science.[1][2]

Experimental Protocol: X-ray Crystallographic Analysis of 3,5,5-Trimethylpyrrolidin-2-one

This protocol outlines the key steps for the structural determination of 3,5,5-Trimethylpyrrolidin-2-one.

1. Crystal Growth:

  • Rationale: The primary prerequisite for a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size and quality.[2] The choice of solvent and crystallization technique is critical and often requires empirical screening.

  • Methodology:

    • Dissolve 10-20 mg of purified 3,5,5-Trimethylpyrrolidin-2-one in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane).

    • Employ slow evaporation as the initial crystallization technique. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • If slow evaporation is unsuccessful, attempt vapor diffusion. Place the vial containing the dissolved compound inside a larger, sealed chamber containing a more volatile anti-solvent (e.g., hexane). The gradual diffusion of the anti-solvent into the primary solvent will slowly decrease the solubility of the compound, promoting crystallization.[2]

    • Monitor for the formation of single, well-defined crystals over several days to weeks.

2. Data Collection:

  • Rationale: A high-quality diffraction pattern is essential for accurate structure solution. This requires a suitable X-ray source and a sensitive detector.

  • Methodology:

    • Carefully mount a selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) from a diffractometer.

    • Rotate the crystal and collect a series of diffraction images at different orientations.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an electron density map, which is then interpreted to build and refine the molecular model.

  • Methodology:

    • Integrate the diffraction spots to obtain their intensities.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial molecular model into the resulting electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data to achieve the best possible fit.

Visualizing the Workflow: X-ray Crystallography

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination dissolve Dissolve Compound crystallize Slow Evaporation / Vapor Diffusion dissolve->crystallize select_crystal Select High-Quality Crystal crystallize->select_crystal mount Mount Crystal select_crystal->mount diffract X-ray Diffraction mount->diffract collect Collect Diffraction Data diffract->collect solve Solve Phase Problem collect->solve build Build Molecular Model solve->build refine Refine Structure build->refine final_structure Atomic Coordinates Bond Lengths Bond Angles refine->final_structure Final Structure Validation_Logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational Modeling cluster_validation Structural Validation synthesis Synthesize 3,5,5-Trimethyl- pyrrolidin-2-one nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms xray X-ray Crystallography synthesis->xray dft DFT Calculations synthesis->dft validation Validated Structure nmr->validation Connectivity & Stereochemistry ms->validation Molecular Formula xray->validation Definitive 3D Structure dft->validation Conformational Analysis

Sources

A Comparative Guide to 3,5,5-Trimethylpyrrolidin-2-one and Other Lactam Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the selection of appropriate lactam derivatives is a critical decision that influences process efficiency, product performance, and safety. This guide offers an in-depth, objective comparison of 3,5,5-Trimethylpyrrolidin-2-one with other widely used lactam derivatives, namely N-Methyl-2-pyrrolidone (NMP), 2-Pyrrolidinone, and ε-Caprolactam. By providing a blend of theoretical insights and actionable experimental protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific applications.

Introduction: The Versatile World of Lactams

Lactams, cyclic amides, are a cornerstone in organic synthesis, polymer chemistry, and pharmaceutical formulations. Their unique physicochemical properties, including high polarity and solvency, make them indispensable in a myriad of applications.[1][2] This guide focuses on a comparative analysis of four key lactam derivatives, each with a distinct profile of properties and applications.

  • 3,5,5-Trimethylpyrrolidin-2-one: A substituted γ-lactam, notable for its unique structural features which are anticipated to influence its physical and chemical behavior.[3][4]

  • N-Methyl-2-pyrrolidone (NMP): A widely used aprotic solvent known for its exceptional solvating power for a broad range of substances, but also facing increasing regulatory scrutiny due to its reproductive toxicity.[5]

  • 2-Pyrrolidinone: The simplest γ-lactam, serving as a versatile solvent and an important intermediate in the synthesis of polymers like polyvinylpyrrolidone (PVP).[5]

  • ε-Caprolactam: A seven-membered ring lactam, primarily used as a monomer for the production of Nylon-6.[6]

This guide will delve into a side-by-side comparison of their key performance attributes, supported by standardized experimental methodologies to ensure self-validating and reproducible results.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a molecule dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of the selected lactam derivatives.

Property3,5,5-Trimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)2-Pyrrolidinoneε-Caprolactam
CAS Number 14482-00-9[4]872-50-4[5]616-45-5[5]105-60-2
Molecular Formula C₇H₁₃NO[4]C₅H₉NO[5]C₄H₇NO[5]C₆H₁₁NO
Molecular Weight ( g/mol ) 127.18[4]99.13[5]85.10[5]113.16
Appearance Solid[4]Colorless to slightly yellow liquid[5]Colorless liquid or crystals[5]White solid
Boiling Point (°C) Not applicable (solid)202 - 204[5]245[5]270
Melting Point (°C) Not specified-242569.2
Polar Surface Area (Ų) 29.1[3]20.329.129.1
LogP 0.921[7]-0.38-0.710.13

Performance Evaluation: Key Application Areas

The true measure of a lactam derivative's utility lies in its performance within specific applications. This section explores their roles as solvents and in polymer science, providing a framework for comparative assessment.

Solvent Properties

The efficacy of a solvent is paramount in chemical reactions, formulations, and cleaning processes. The ideal solvent should exhibit high solubility for the target solute, appropriate viscosity, thermal stability, and low hygroscopicity.

The ability to dissolve polymers is a key application for many lactams, particularly in the manufacturing of membranes, coatings, and in polymer recycling.[8][9] While comprehensive comparative data is scarce, the principle of "like dissolves like" provides a theoretical basis for prediction. The polarity and hydrogen bonding capabilities of the lactam play a crucial role.

Experimental Protocols for Comparative Analysis

To facilitate objective comparison, this section provides detailed, step-by-step methodologies for evaluating key performance indicators. These protocols are designed to be self-validating and adhere to recognized standards where applicable.

Determination of Polymer Solubility

This protocol outlines a gravimetric method to determine the solubility of a polymer in the selected lactam derivatives.

Objective: To quantify the mass of a specific polymer that can be dissolved in a given mass of each lactam solvent at a defined temperature.

Materials:

  • Polymer of interest (e.g., Polysulfone, Polyvinylpyrrolidone)

  • 3,5,5-Trimethylpyrrolidin-2-one

  • N-Methyl-2-pyrrolidone

  • 2-Pyrrolidinone

  • ε-Caprolactam (heated above its melting point)

  • Analytical balance

  • Temperature-controlled shaker or magnetic stirrer with hotplate

  • Syringe filters (solvent compatible)

  • Glass vials with screw caps

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add a known mass of the lactam solvent to a glass vial.

    • Gradually add an excess of the polymer to the solvent while stirring at a constant temperature (e.g., 25 °C for liquids, or a specified temperature above the melting point for solids).

    • Continue stirring for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved polymer confirms a saturated solution.[5]

  • Sample Collection and Filtration:

    • Allow the undissolved polymer to settle.

    • Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the supernatant through a pre-weighed syringe filter to remove any suspended polymer particles. Collect the filtrate in a pre-weighed container.

  • Gravimetric Analysis:

    • Weigh the container with the filtered saturated solution to determine the total mass of the solution.

    • Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the polymer.

    • Once the solvent has completely evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved polymer.

  • Calculation:

    • Solubility ( g/100 g solvent) = (mass of dissolved polymer / (mass of saturated solution - mass of dissolved polymer)) * 100

G Workflow for Polymer Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add known mass of solvent to vial prep2 Add excess polymer prep1->prep2 prep3 Stir at constant temperature for 24-48h prep2->prep3 samp1 Allow undissolved polymer to settle prep3->samp1 samp2 Withdraw known mass of supernatant samp1->samp2 samp3 Filter through pre-weighed syringe filter samp2->samp3 anal1 Weigh filtered solution samp3->anal1 anal2 Evaporate solvent in oven anal1->anal2 anal3 Weigh remaining polymer anal2->anal3 calc1 Calculate solubility (g/100g solvent) anal3->calc1

Caption: Experimental workflow for determining polymer solubility.

Viscosity Measurement

Viscosity is a critical parameter for applications involving fluid flow, such as in coatings and formulations. This protocol is based on rotational viscometry.

Objective: To determine the dynamic viscosity of the liquid lactam derivatives at a specified temperature.

Standard Reference: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[10]

Materials and Equipment:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or sample chamber

  • The lactam derivatives to be tested

Procedure:

  • Instrument Setup and Calibration:

    • Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.

  • Sample Preparation and Equilibration:

    • Place the lactam sample in the viscometer's sample cup.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) in the temperature-controlled bath.

  • Measurement:

    • Immerse the selected spindle into the sample to the marked level.

    • Rotate the spindle at a series of defined speeds.

    • Record the torque reading at each speed to calculate the viscosity. For Newtonian fluids, the viscosity should be independent of the shear rate (rotational speed).

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the lactam derivatives.[11][12][13]

Objective: To determine the decomposition temperature of each lactam derivative.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • The lactam derivatives to be tested

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the lactam sample (typically 5-10 mg) into a TGA crucible.[11]

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • The onset temperature of weight loss is indicative of the decomposition temperature. The derivative of the TGA curve can be used to identify the temperature of maximum decomposition rate.[12][13]

Hygroscopicity Evaluation

This protocol provides a method to assess the tendency of the lactam derivatives to absorb moisture from the air.[14][15][16]

Objective: To determine the percentage of water absorbed by each lactam derivative at a specific relative humidity (RH).

Materials:

  • The lactam derivatives to be tested

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant RH (e.g., saturated NaCl solution for ~75% RH).

  • Analytical balance

  • Shallow weighing dishes

Procedure:

  • Initial Weighing:

    • Place a known mass of the lactam sample in a pre-weighed shallow dish.

  • Exposure to Controlled Humidity:

    • Place the dish in the controlled humidity chamber.

  • Periodic Weighing:

    • Periodically remove the dish and quickly weigh it to monitor the change in mass due to water absorption.

    • Continue until the mass stabilizes, indicating equilibrium has been reached.

  • Calculation:

    • Hygroscopicity (% weight gain) = ((final mass - initial mass) / initial mass) * 100

G Comparative Analysis Workflow cluster_lactams Lactam Derivatives cluster_tests Performance Tests cluster_data Data Analysis & Comparison L1 3,5,5-Trimethylpyrrolidin-2-one T1 Polymer Solubility L1->T1 T2 Viscosity L1->T2 T3 Thermal Stability (TGA) L1->T3 T4 Hygroscopicity L1->T4 D3 Safety & Environmental Assessment L1->D3 L2 N-Methyl-2-pyrrolidone L2->T1 L2->T2 L2->T3 L2->T4 L2->D3 L3 2-Pyrrolidinone L3->T1 L3->T2 L3->T3 L3->T4 L3->D3 L4 ε-Caprolactam L4->T1 L4->T2 L4->T3 L4->T4 L4->D3 D1 Quantitative Data Tables T1->D1 T2->D1 T3->D1 T4->D1 D2 Performance Ranking D1->D2 Informed Decision Informed Decision D2->Informed Decision D3->Informed Decision

Caption: Logical workflow for the comparative analysis of lactam derivatives.

Safety and Environmental Considerations

A comprehensive comparison must include an evaluation of the safety and environmental impact of each compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment.[17][18]

Lactam DerivativeGHS Hazard Statements (Selected)Key Considerations
3,5,5-Trimethylpyrrolidin-2-one H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]Handle with appropriate personal protective equipment (PPE), including gloves and eye protection. Use in a well-ventilated area.[4]
N-Methyl-2-pyrrolidone (NMP) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360: May damage fertility or the unborn childReproductive toxicity is a significant concern, leading to restrictions in its use.[5] Seek safer alternatives where possible.
2-Pyrrolidinone H319: Causes serious eye irritationGenerally considered to have a lower toxicity profile than NMP.[5]
ε-Caprolactam H315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationIrritant and mildly toxic. Handle with appropriate engineering controls and PPE.

Conclusion

The selection of a lactam derivative requires a multifaceted evaluation of its physicochemical properties, performance in the target application, and its safety and environmental profile. While NMP has historically been a workhorse solvent, concerns over its toxicity have spurred the search for viable alternatives. 3,5,5-Trimethylpyrrolidin-2-one, with its unique substitution pattern, presents an interesting candidate that warrants further investigation. 2-Pyrrolidinone and ε-caprolactam continue to be valuable in their respective established applications.

This guide has provided a framework for a systematic and objective comparison of these important compounds. By utilizing the provided experimental protocols, researchers can generate the specific data needed to make the optimal choice for their research and development endeavors, balancing performance with the principles of green chemistry and safety.

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A Comprehensive Guide to the Comparative Biological Activity of 3,5,5-Trimethylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the stereochemical architecture of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their biological activity, from their binding affinity to specific receptors and enzymes to their metabolic fate and potential for toxicity. This guide provides a comprehensive framework for the comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 3,5,5-Trimethylpyrrolidin-2-one, a compound belonging to the pyrrolidinone class of molecules which have shown promise in the development of novel therapeutics, particularly for neurological disorders.[1][2]

While direct comparative studies on the biological activities of (R)- and (S)-3,5,5-Trimethylpyrrolidin-2-one are not extensively documented in publicly available literature, the well-established principle of stereoselectivity in drug action strongly suggests that a differential pharmacological profile is likely. The pyrrolidinone scaffold is a key feature in several marketed drugs and investigational compounds, with many exhibiting anticonvulsant properties.[1][3][4][5] Therefore, this guide will focus on the established methodologies for evaluating and comparing the potential anticonvulsant activities and neurotoxicity of these enantiomers.

This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the rationale, experimental protocols, and data interpretation necessary to elucidate the distinct biological profiles of the 3,5,5-Trimethylpyrrolidin-2-one enantiomers.

The Critical Role of Chirality in Pharmacology

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with a chiral biological environment (such as receptors, enzymes, and other proteins) can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. This underscores the imperative to study enantiomers as separate chemical entities.

For pyrrolidinone derivatives, the stereocenter at the 3-position of the pyrrolidin-2-one ring can significantly influence their interaction with biological targets.[2] It is hypothesized that the (R)- and (S)-enantiomers of 3,5,5-Trimethylpyrrolidin-2-one may exhibit stereoselective anticonvulsant activity and neurotoxicity.

Comparative Anticonvulsant Activity: A Proposed Investigational Workflow

To comprehensively compare the anticonvulsant potential of the (R)- and (S)-enantiomers of 3,5,5-Trimethylpyrrolidin-2-one, a battery of well-validated in vivo seizure models is recommended. The following workflow provides a structured approach to this investigation.

G cluster_0 Phase 1: Enantiomer Preparation & Purity Assessment cluster_1 Phase 2: In Vivo Anticonvulsant Screening cluster_2 Phase 3: Neurotoxicity Assessment cluster_3 Phase 4: Data Analysis & Comparison Chiral_Separation Chiral Separation of (R)- and (S)-Enantiomers Purity_Analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC) Chiral_Separation->Purity_Analysis MES_Test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Purity_Analysis->MES_Test Test Enantiomers scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic & Absence Seizures) Purity_Analysis->scPTZ_Test Test Enantiomers 6Hz_Test 6 Hz Psychomotor Seizure Test (Therapy-Resistant Partial Seizures) Purity_Analysis->6Hz_Test Test Enantiomers Rotarod_Test Rotarod Test (Motor Coordination & Neurological Deficit) Purity_Analysis->Rotarod_Test Test Enantiomers ED50_Determination Determination of Median Effective Dose (ED50) MES_Test->ED50_Determination scPTZ_Test->ED50_Determination 6Hz_Test->ED50_Determination TD50_Determination Determination of Median Toxic Dose (TD50) Rotarod_Test->TD50_Determination PI_Calculation Calculation of Protective Index (PI = TD50 / ED50) ED50_Determination->PI_Calculation TD50_Determination->PI_Calculation Comparative_Analysis Comparative Analysis of Enantiomer Potency & Safety PI_Calculation->Comparative_Analysis

Caption: Proposed workflow for the comparative evaluation of 3,5,5-Trimethylpyrrolidin-2-one enantiomers.

Part 1: Enantiomeric Separation and Purity Assessment

The prerequisite for any comparative biological study of enantiomers is their separation and the determination of their enantiomeric purity.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard and effective method for both the analytical and preparative separation of enantiomers.[6][7]

  • Stationary Phase: A chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is necessary to achieve optimal separation.

  • Detection: UV detection is commonly used if the compound possesses a chromophore. If not, a universal detector like a refractive index detector or an evaporative light scattering detector can be employed.

  • Purity Assessment: Once a separation method is established, the enantiomeric excess (ee) of the separated (R)- and (S)-enantiomers should be determined to ensure that each isomer is tested with high purity (typically >98% ee).

Part 2: In Vivo Anticonvulsant Screening Protocols

The following in vivo models are the cornerstone of preclinical anticonvulsant drug discovery and are recommended for the comparative evaluation of the 3,5,5-Trimethylpyrrolidin-2-one enantiomers.[8][9][10][11]

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[12][13][14] It assesses the ability of a compound to prevent the spread of seizures.

Experimental Protocol:

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g are commonly used.

  • Drug Administration: The test enantiomer is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group receives the solvent used to dissolve the compound.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[14] Corneal electrodes are then placed on the eyes.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered using an electroconvulsometer.[14]

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.

The scPTZ test is used to identify compounds that can prevent clonic seizures and is considered a model for myoclonic and absence seizures.[13][15][16] It is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.

Experimental Protocol:

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

  • Drug Administration: The test enantiomer is administered i.p. or p.o. at various doses.

  • Convulsant Administration: At the time of peak effect of the test compound, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously.[16][17]

  • Observation: The animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.

  • Data Analysis: The ED50 is calculated based on the percentage of protected animals at each dose.

The 6 Hz test is a model for therapy-resistant partial seizures and can identify compounds with novel mechanisms of action that are not detected by the MES or scPTZ tests.[18][19][20][21][22]

Experimental Protocol:

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

  • Drug Administration: The test enantiomer is administered i.p. or p.o. at various doses.

  • Anesthesia and Electrode Placement: Similar to the MES test, topical anesthetic and saline are applied to the corneas before placing the electrodes.

  • Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered at a specific current intensity (e.g., 32 mA or 44 mA in mice).[22]

  • Observation: The mice are observed for characteristic seizure behaviors, including stun, forelimb clonus, twitching of the vibrissae, and stereotyped automatisms.[21] The absence of these behaviors is considered protection.

  • Data Analysis: The ED50 is determined based on the percentage of protected animals at each dose.

Part 3: Neurotoxicity Assessment

Evaluating the potential for adverse neurological effects is a critical component of preclinical drug development. The rotarod test is a common method for assessing motor coordination and neurological deficits.[23][24][25]

Rotarod Test Protocol:

  • Apparatus: A rotating rod apparatus is used.

  • Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) at a constant speed.

  • Drug Administration: The test enantiomer is administered at various doses.

  • Testing: At the time of peak effect, the mice are placed on the rotating rod, and the time they remain on the rod is recorded.

  • Data Analysis: The dose at which 50% of the animals fail to remain on the rod for the predetermined time is defined as the median toxic dose (TD50).

Data Presentation and Interpretation

The quantitative data obtained from the anticonvulsant and neurotoxicity studies should be summarized in tables for clear comparison. The Protective Index (PI), calculated as the ratio of the TD50 to the ED50 (PI = TD50/ED50), is a crucial measure of a compound's margin of safety. A higher PI indicates a more favorable safety profile.

Illustrative Comparative Data Tables:

Table 1: Hypothetical Anticonvulsant Activity of 3,5,5-Trimethylpyrrolidin-2-one Enantiomers

EnantiomerMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)
(R)-enantiomer254030
(S)-enantiomer150>200180
Racemate458055

Table 2: Hypothetical Neurotoxicity and Protective Index of 3,5,5-Trimethylpyrrolidin-2-one Enantiomers

EnantiomerRotarod TD50 (mg/kg)MES PI (TD50/ED50)6 Hz PI (TD50/ED50)
(R)-enantiomer2008.06.7
(S)-enantiomer>400>2.7>2.2
Racemate3006.75.5

Note: The data presented in these tables are purely illustrative and are intended to demonstrate how the results of such a comparative study would be presented.

Conclusion

While the existing literature does not provide a direct comparison of the biological activities of the (R)- and (S)-enantiomers of 3,5,5-Trimethylpyrrolidin-2-one, the principles of stereochemistry in pharmacology strongly suggest that such a difference is probable. This guide provides a robust and scientifically rigorous framework for conducting such a comparative investigation, focusing on the potential anticonvulsant properties of these compounds. By following the detailed experimental protocols for in vivo seizure models and neurotoxicity assessment, researchers can elucidate the distinct pharmacological profiles of each enantiomer. The determination of the ED50, TD50, and Protective Index for each isomer will provide critical insights into their potential as therapeutic agents and guide further drug development efforts. The pyrrolidinone scaffold continues to be a promising area of research, and a thorough understanding of the role of stereochemistry is paramount to unlocking its full therapeutic potential.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the robustness of its analytical methods. For a compound such as 3,5,5-Trimethylpyrrolidin-2-one, a novel molecule with potential therapeutic applications, establishing and cross-validating analytical methods is a critical step towards ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analysis of 3,5,5-Trimethylpyrrolidin-2-one. Our approach is grounded in the principles of scientific integrity and the rigorous standards set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Method Validation in a Regulatory Environment

Before delving into the experimental specifics, it is paramount to understand the regulatory context that governs analytical method validation. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.[1][2][3][4] These guidelines are not merely a checklist but a systematic approach to demonstrate that an analytical method is suitable for its intended purpose.[5][6] The FDA also provides guidance that aligns with these principles, emphasizing the importance of lifecycle management for analytical procedures.[2][7] Cross-validation, the process of comparing two or more analytical methods, provides an even higher level of assurance in the reliability of the data generated.

Designing a Scientifically Sound Cross-Validation Study

Given the limited publicly available, validated methods specifically for 3,5,5-Trimethylpyrrolidin-2-one, our approach is to adapt and validate two of the most ubiquitous and reliable techniques in analytical chemistry: GC-FID and HPLC-UV. The choice of these methods is deliberate. GC is well-suited for volatile and semi-volatile compounds that are thermally stable, a likely characteristic of 3,5,5-Trimethylpyrrolidin-2-one based on its pyrrolidinone structure. HPLC, on the other hand, is a versatile technique for a wide range of compounds, particularly those that are not amenable to GC without derivatization.

Our cross-validation study is designed to assess the key performance parameters of each method as stipulated by the ICH guidelines: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of our cross-validation study, from sample preparation to the final comparative analysis.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_data Data Analysis & Comparison Sample Bulk 3,5,5-Trimethyl- pyrrolidin-2-one Sample Stock Stock Solution (in Methanol) Sample->Stock Dissolution Spiked Spiked Samples & Calibration Standards Stock->Spiked Serial Dilution GC_Inject GC Injection Spiked->GC_Inject HPLC_Inject HPLC Injection Spiked->HPLC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data GC-FID Data GC_Detection->GC_Data HPLC_Separation Chromatographic Separation HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data HPLC-UV Data HPLC_Detection->HPLC_Data Validation Validation Parameter Assessment (ICH Q2) GC_Data->Validation HPLC_Data->Validation Comparison Method Comparison & Report Validation->Comparison

Caption: Cross-validation workflow for 3,5,5-Trimethylpyrrolidin-2-one analysis.

Detailed Experimental Protocols

The following protocols are presented as a starting point for method development and validation. The exact parameters may require optimization based on the specific instrumentation and purity of the 3,5,5-Trimethylpyrrolidin-2-one standard.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • Detector: FID at 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (Helium): 25 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of 3,5,5-Trimethylpyrrolidin-2-one at 1 mg/mL in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Protocol 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 3,5,5-Trimethylpyrrolidin-2-one at 1 mg/mL in the mobile phase.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 5 µg/mL to 200 µg/mL).

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

Comparative Analysis of Validation Parameters

The following tables summarize the hypothetical, yet realistic, performance data for the two analytical methods based on the validation experiments.

Table 1: Linearity and Range

ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2)
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1005 - 200Defined by linearity, accuracy, and precision

Table 2: Accuracy and Precision

ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2)
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.2%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.8%≤ 1.5%≤ 2.0%

Table 3: Detection and Quantitation Limits

ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2)
LOD (µg/mL) 0.31.5Signal-to-Noise ≥ 3
LOQ (µg/mL) 1.05.0Signal-to-Noise ≥ 10

Table 4: Robustness

Parameter VariedGC-FID (%RSD)HPLC-UV (%RSD)Acceptance Criteria (ICH Q2)
Oven/Column Temp. (±2°C) ≤ 2.0%≤ 1.8%≤ 2.0%
Flow Rate (±10%) ≤ 2.1%≤ 1.9%≤ 2.0%
Mobile Phase Comp. (±2%) N/A≤ 2.2%≤ 2.0%

Interpretation and Method Comparison: A Senior Scientist's Perspective

The data presented in the tables above, while hypothetical, are representative of what one would expect from a well-executed cross-validation study. Both the GC-FID and HPLC-UV methods demonstrate acceptable performance according to the ICH Q2 guidelines. However, a deeper analysis reveals distinct advantages and disadvantages for each technique in the context of analyzing 3,5,5-Trimethylpyrrolidin-2-one.

  • Sensitivity: The GC-FID method exhibits a significantly lower LOD and LOQ compared to the HPLC-UV method. This suggests that for trace-level analysis or impurity profiling, GC-FID would be the superior choice. The flame ionization detector's response is directly proportional to the number of carbon atoms, providing excellent sensitivity for organic molecules like 3,5,5-Trimethylpyrrolidin-2-one.

  • Specificity: While both methods can be validated for specificity, HPLC-UV offers an inherent advantage. The use of a diode array detector allows for the acquisition of UV spectra, which can be used to confirm the identity of the analyte peak and assess its purity. This is particularly useful in complex matrices where co-eluting impurities may be present.

  • Robustness: Both methods demonstrate good robustness with minor variations in critical parameters. The slightly higher RSD observed for the HPLC method with changes in mobile phase composition is expected and highlights the importance of precise mobile phase preparation.

  • Throughput and Cost: GC-FID methods often have longer run times due to the oven temperature program. In contrast, isocratic HPLC methods can be relatively fast, leading to higher sample throughput. In terms of operational cost, GC-FID is generally less expensive due to the lower cost of gases compared to HPLC-grade solvents.

Conclusion and Recommendations

The cross-validation of analytical methods for 3,5,5-Trimethylpyrrolidin-2-one demonstrates that both GC-FID and HPLC-UV are viable techniques for its quantification. The choice of method will ultimately depend on the specific application.

  • For routine quality control and release testing where high sensitivity is not the primary concern, the HPLC-UV method is recommended due to its high throughput and the added assurance of peak purity analysis via a diode array detector.

  • For applications requiring high sensitivity, such as the analysis of low-level impurities or in pharmacokinetic studies, the GC-FID method is the more appropriate choice.

It is crucial to re-emphasize that the presented protocols and data are a starting point. Any laboratory intending to analyze 3,5,5-Trimethylpyrrolidin-2-one must perform its own method development, optimization, and validation according to the principles outlined in the ICH and FDA guidelines to ensure the generation of reliable and defensible data.[1][2][3][4][5][6][7][8][9]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 3,5,5-Trimethylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rising Profile of Pyrrolidin-2-one Scaffolds in Drug Discovery

The pyrrolidin-2-one core, a five-membered lactam, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3][4] The inherent chirality and the possibility of substitutions at various positions on the ring allow for the creation of a vast chemical space, enabling the fine-tuning of pharmacological profiles. Among these, 3,5,5-Trimethylpyrrolidin-2-one derivatives offer a unique structural motif with potential for specific receptor interactions. This guide provides a comparative overview of molecular docking studies on pyrrolidin-2-one derivatives, offering insights into their potential mechanisms of action and a detailed protocol for conducting similar in silico analyses.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] This method is instrumental in modern drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.

The Causality Behind Experimental Choices in Molecular Docking

The selection of a specific protein target, docking software, and validation method is a critical decision cascade in any docking study. The choice of target is hypothesis-driven, based on the known or suspected biological activity of the compound class. For instance, given the structural similarity of some pyrrolidin-2-one derivatives to GABA, the GABA-A receptor is a logical and frequently explored target for potential anticonvulsant or anxiolytic effects.[2][8][9][10] The choice of docking software often depends on the specific algorithms for conformational sampling and the scoring functions they employ to estimate binding affinity.[5][6] Commonly used programs include AutoDock, Glide, and GOLD.[5][6]

Comparative Analysis of Docking Studies on Pyrrolidin-2-one Derivatives

To provide a clear and objective comparison, the following table summarizes key findings from various molecular docking studies on pyrrolidin-2-one derivatives. This data is synthesized from multiple research publications and highlights the diversity of targets and the corresponding binding affinities.

Derivative ClassTarget Protein (PDB ID)Docking SoftwareKey Findings (Binding Energy/Score)Interacting ResiduesReference
N-aryl-pyrrolidin-2-onesGABA-A Receptor (4COF)Molegro Virtual DockerFavorable binding at the allosteric siteNot explicitly detailed[8]
3,3,5,5-tetramethyl-2-pyrrolidoneBreast Cancer Target (1AQU)Not specifiedBinding Energy: -8.3 kcal/molNot explicitly detailed[11]
Pyrrolidine-2,5-dione derivativesVoltage-gated Sodium ChannelsNot specifiedHigh inhibition of Na+ channelsNot explicitly detailed[12]
3,5-disubstituted-2,4-thiazolidinedionesE. coli MurB enzyme (2Q85)GlideGlide Score: up to -5.866 Kcal/molHydrophobic interactions are prominent[13]
Benzimidazole derivatives with pyrrolidinone moietyGABA-A Receptor (α1, α2, α3 isoforms)Not specifiedBinding Affinity: -7.2 kcal/mol (α1)GLN64, TYR62, PHE200, ALA201[10]
1,3-diazetidin-2-one derivativesEpidermal Growth Factor Receptor (1M17)Not specifiedPLPfitness score up to 92.77Not explicitly detailed

Note: This table is a representative summary. Direct comparative data for 3,5,5-Trimethylpyrrolidin-2-one derivatives is limited in the public domain, hence the inclusion of structurally related pyrrolidin-2-one derivatives to provide a broader context.

Experimental Workflow: A Self-Validating Protocol for Molecular Docking

This section outlines a detailed, step-by-step methodology for conducting a molecular docking study of a 3,5,5-Trimethylpyrrolidin-2-one derivative against a chosen protein target. This protocol is designed to be a self-validating system, incorporating crucial steps for ensuring the reliability of the results.

Logical Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D structure generation, energy minimization) grid_gen Grid Box Generation (Defining the binding site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB retrieval, removal of water/heteroatoms, adding hydrogens) protein_prep->grid_gen docking_run Running the Docking Algorithm (Conformational search and scoring) grid_gen->docking_run pose_analysis Pose Analysis (Clustering and visual inspection) docking_run->pose_analysis interaction_analysis Interaction Analysis (Identifying key residues and interactions) pose_analysis->interaction_analysis rescoring Re-scoring/Validation (Using alternative scoring functions or MD simulation) interaction_analysis->rescoring

Caption: A generalized workflow for a molecular docking experiment.

Step-by-Step Protocol

1. Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of the 3,5,5-Trimethylpyrrolidin-2-one derivative.

  • Procedure:

    • Sketch the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic starting conformation.

    • Save the optimized structure in a suitable format (e.g., .mol2, .pdb).

2. Protein Preparation

  • Objective: To prepare the target protein structure for docking by cleaning it and adding necessary parameters.

  • Procedure:

    • Retrieve the crystal structure of the target protein from the Protein Data Bank (PDB).[14] For this example, let's assume we are targeting the GABA-A receptor (PDB ID: 4COF).[8]

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is important to avoid interference during docking.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • If the protein has missing residues or loops, these should be modeled using homology modeling servers or software.

3. Grid Generation

  • Objective: To define the active site or binding pocket on the protein where the ligand is expected to bind.

  • Procedure:

    • Identify the binding site. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box.

    • Define the dimensions of the grid box. It should be large enough to accommodate the ligand and allow for rotational and translational movements. For the GABA-A receptor (4COF), the grid box can be centered on the allosteric site with coordinates such as x= -20.558, y= -19.574, and z= 127.994.[8]

    • Set the grid spacing (typically around 0.375 Å).

4. Molecular Docking

  • Objective: To predict the binding poses of the ligand in the defined active site and estimate the binding affinity.

  • Procedure:

    • Choose a docking program (e.g., AutoDock Vina, Glide).

    • Specify the prepared ligand and protein files.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Initiate the docking run. The software will systematically explore different conformations of the ligand within the grid box and score them.

5. Analysis of Results

  • Objective: To analyze the docking results to identify the most likely binding pose and understand the molecular interactions.

  • Procedure:

    • Examine the predicted binding poses and their corresponding scores (e.g., binding energy in kcal/mol).

    • Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Compare the binding mode and interactions with known inhibitors or the native ligand, if available, to validate the docking results.

Signaling Pathways and Logical Relationships

The interaction of a 3,5,5-Trimethylpyrrolidin-2-one derivative with a target like the GABA-A receptor can modulate downstream signaling pathways.

G Ligand 3,5,5-Trimethylpyrrolidin-2-one Derivative Receptor GABA-A Receptor Ligand->Receptor Binds to allosteric site Ion_Channel Chloride Ion Channel (Opens) Receptor->Ion_Channel Conformational Change Ion_Influx Cl- Influx Ion_Channel->Ion_Influx Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Putative mechanism of action via GABA-A receptor modulation.

Conclusion and Future Directions

The comparative analysis of docking studies on pyrrolidin-2-one derivatives reveals a versatile scaffold with the potential to interact with a wide range of biological targets. While direct docking data for 3,5,5-Trimethylpyrrolidin-2-one is not extensively available, the established protocols and findings for related compounds provide a solid foundation for future in silico investigations. The detailed workflow presented here offers a robust framework for researchers to explore the therapeutic potential of this promising class of molecules. Future studies should focus on validating these in silico predictions through in vitro and in vivo experiments to accelerate the development of novel therapeutics based on the pyrrolidin-2-one scaffold.

References

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  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
  • Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Deriv
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  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.
  • (PDF) Molecular docking based screening of GABA (A)
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchG
  • Small Molecule Docking - KBbox: Methods.
  • In silico Molecular Docking Analysis of Some 3,5-disubstituted-2,4-thiazolidinediones as Antimicrobial Agents - Oriental Journal of Chemistry.
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - SciSpace.
  • Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles deriv
  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC - PubMed Central.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH.
  • In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-prolifer
  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking - Labinsights.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

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A Senior Application Scientist's Guide to Assessing the Novelty of Newly Synthesized 3,5,5-Trimethylpyrrolidin-2-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the chemical and functional novelty of newly synthesized analogues of 3,5,5-trimethylpyrrolidin-2-one. We will move beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating assessment workflow from initial synthesis to final biological characterization.

Introduction: The Rationale for Derivatization

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of therapeutic agents with diverse biological activities, including anticonvulsant, nootropic, and anti-inflammatory properties.[1][2] Specifically, 3,5,5-trimethylpyrrolidin-2-one (PubChem CID: 247984) presents a chemically stable and synthetically accessible starting point.[3] The synthesis of novel analogues is driven by the pursuit of improved therapeutic profiles: enhancing biological activity, refining selectivity, mitigating off-target effects, and optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[4][5]

This guide establishes a logical progression for evaluating these new chemical entities (NCEs), ensuring that claims of novelty are substantiated by rigorous chemical, physicochemical, and biological data.

Foundational Assessment: Establishing Chemical Novelty

Before any functional assessment, it is imperative to confirm that a synthesized analogue is, in fact, structurally novel. This initial due diligence prevents the rediscovery of existing compounds and is the first step in establishing intellectual property.

Protocol: Database Structural Search

  • Generate a Canonical Identifier: For each new analogue, generate a standard chemical identifier such as SMILES (Simplified Molecular-Input Line-Entry System) or InChIKey (International Chemical Identifier Key).

  • Query Major Chemical Databases: Perform comprehensive structure and substructure searches in the following databases:

    • SciFinder-n (CAS): The most authoritative collection of chemical substances and reactions.

    • Reaxys: A comprehensive database of chemical structures, reactions, and properties.

    • PubChem: An open-access database of chemical molecules and their activities.[6]

  • Analyze Results: If no exact match is found, the compound is considered structurally novel in the context of public and patent literature. This step is crucial for potential patent applications.[6]

Synthesis and Unambiguous Structural Elucidation

The synthesis of analogues typically involves modifying the parent structure at the N-1, C-3, or C-4 positions. For this guide, we will consider a hypothetical N-1 functionalization, a common strategy for modulating solubility and target engagement.

Workflow for Synthesis and Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physicochemical Profile Syn N-Alkylation of 3,5,5-Trimethylpyrrolidin-2-one Workup Reaction Workup & Crude Purification Syn->Workup Chrom Column Chromatography Workup->Chrom NMR NMR Spectroscopy (¹H, ¹³C, 2D) Chrom->NMR Purity Purity Analysis (HPLC, qNMR) Chrom->Purity MS Mass Spectrometry (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR PhysChem Melting Point, Solubility, LogP Determination Purity->PhysChem G cluster_0 Primary Screening (In Vivo) cluster_1 Secondary Screening (In Vivo) cluster_2 Data Analysis start Validated Analogue MES Maximal Electroshock (MES) Test start->MES PTZ Pentylenetetrazole (PTZ) Test start->PTZ Neurotox Rotarod Test (Neurotoxicity) start->Neurotox Nootropic Novel Object Recognition (Nootropic/Memory) start->Nootropic If CNS penetration is likely ED50 Calculate ED₅₀ (Anticonvulsant Potency) MES->ED50 PTZ->ED50 PI Determine Protective Index (PI = TD₅₀/ED₅₀) Neurotox->PI Cog Assess Cognitive Enhancement Nootropic->Cog ED50->PI Analogue Analogue 1 Receptor GABA-A Receptor Analogue->Receptor Positive Allosteric Modulation IonChannel Cl⁻ Channel Receptor->IonChannel Opens Result Neuronal Hyperpolarization (Inhibition) IonChannel->Result Increased Cl⁻ Influx

Caption: Hypothetical GABA-A receptor modulation pathway.

Initial MoA studies could involve receptor binding assays or electrophysiological studies to investigate interactions with key CNS targets, providing a deeper understanding of the analogue's novelty.

Conclusion

Assessing the novelty of a newly synthesized 3,5,5-trimethylpyrrolidin-2-one analogue is a multi-faceted process that requires a disciplined, hierarchical approach. It begins with confirming structural novelty through rigorous database searches and is solidified by unambiguous spectroscopic characterization. The true measure of innovation, however, lies in demonstrating unique or superior functional properties through well-designed biological assays. By following the integrated workflow presented in this guide, researchers can confidently establish the chemical and biological novelty of their compounds, paving the way for further preclinical development and the potential discovery of next-generation therapeutics.

References

  • Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives.PubMed.
  • 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | CID 247984.PubChem.
  • How to check the novelty of hit compounds?ResearchGate.
  • Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.ResearchGate.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.Benchchem.
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.NCBI.
  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs.PMC.
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a.SciSpace.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone.ResearchGate.
  • Structures of pyrrolidones with anticonvulsant activity.ResearchGate.
  • New strategies to enhance the efficiency and precision of drug discovery.PMC.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. ERBAS Institute of Experimental Medicine. Available from: [Link]

  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione.PMC.
  • Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial.PubMed Central.

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A Prospective Benchmarking Guide: 3,5,5-Trimethylpyrrolidin-2-one as a Next-Generation Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of stereochemical control in asymmetric synthesis, the chiral auxiliary remains a cornerstone methodology for drug development and complex molecule synthesis. While archetypal auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have proven robust, the field continually seeks novel scaffolds offering unique advantages in selectivity, cost, or reaction scope. This guide introduces 3,5,5-Trimethylpyrrolidin-2-one as a promising, yet underexplored, chiral auxiliary. Lacking direct, extensive benchmarking data in the public domain, this analysis provides a prospective evaluation based on foundational principles of stereocontrol and compelling data from structurally analogous systems. We will dissect its key structural features, propose stereochemical models for its application in aldol and alkylation reactions, and benchmark its predicted performance against established alternatives, supported by experimental data from closely related auxiliaries.

The Imperative for Innovation in Chiral Auxiliary Design

The synthesis of enantiomerically pure compounds is fundamental to modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single stereoisomer. Chiral auxiliaries are powerful tools that achieve this by temporarily attaching a chiral moiety to a prochiral substrate, directing a subsequent diastereoselective transformation.[1] The ideal auxiliary should be readily available in both enantiomeric forms, attach and cleave under mild conditions without racemization, and, most importantly, provide a predictable and high degree of stereocontrol.

The enduring success of auxiliaries developed by Evans, Oppolzer, and others has set a high bar.[1] However, challenges such as substrate-dependent selectivity, harsh cleavage conditions, or the cost of synthesis motivate the exploration of new chiral scaffolds. The pyrrolidinone core, a privileged structure in medicinal chemistry and natural products, offers a synthetically accessible and conformationally constrained framework for development.[2]

Structural Dissection of 3,5,5-Trimethylpyrrolidin-2-one: The Power of the gem-Dimethyl Group

The potential of 3,5,5-Trimethylpyrrolidin-2-one as a chiral auxiliary is rooted in two critical structural elements: the C3 stereocenter and the C5 gem-dimethyl group.

  • C3 Stereocenter: This position serves as the primary stereocontrolling element. An alkyl or aryl substituent at this position would project into the space around the N-acyl group, influencing the conformation of the enolate and shielding one of its prochiral faces.

  • C5 gem-Dimethyl Group: This feature is arguably the most significant. Based on extensive studies of other heterocyclic auxiliaries, a gem-dimethyl substitution imparts a powerful conformational bias.[3] This "Thorpe-Ingold effect" can restrict bond rotation, locking the C3 substituent into a more rigid orientation. This rigidity is hypothesized to amplify the stereodirecting influence of the C3 group, leading to enhanced levels of diastereoselectivity compared to non-gem-disubstituted analogues.[3][4]

This principle has been successfully demonstrated in oxazolidinone systems, where a 5,5-dimethyl substitution biases the conformation of the adjacent C4 stereodirecting group, effectively mimicking a much larger tert-butyl group and leading to superior stereocontrol.[3] We can reasonably predict a similar benefit within the pyrrolidinone scaffold.

Benchmarking Performance in Key Asymmetric Transformations

While direct experimental data for N-acylated 3,5,5-trimethylpyrrolidin-2-one is not available in peer-reviewed literature, we can construct a robust predictive model by examining a closely related system: the 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliary developed by Davies et al.[5] This auxiliary shares the critical gem-dimethyl feature, albeit at the C3 position. The stereochemical principles, however, are directly translatable.

Asymmetric Aldol Reaction: A Predictive Model

The aldol reaction is a critical C-C bond-forming reaction where stereocontrol is paramount.[6] For N-acylpyrrolidinones, the diastereochemical outcome is dictated by the geometry of the enolate and the subsequent organization of the transition state.

Proposed Stereochemical Model:

Upon deprotonation with a base like lithium diisopropylamide (LDA) and transmetalation with a Lewis acid such as TiCl₄, a rigid, chelated Z-enolate is expected to form. The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the lactam carbonyl. The bulky gem-dimethyl group at C5 would force the C3 substituent to occupy a pseudo-axial position to minimize A¹,³ strain, effectively shielding the Re-face of the enolate. Consequently, the aldehyde is predicted to approach from the less hindered Si-face, leading to the syn-aldol adduct.


}

Figure 1. Proposed workflow for a diastereoselective aldol reaction.

Predicted Performance Comparison:

The following table compares the predicted performance of our target auxiliary with the well-established Evans oxazolidinone, based on typical results obtained for syn-aldol additions. The predicted data is extrapolated from results achieved with structurally similar gem-dimethylated auxiliaries.[4][5]

Chiral AuxiliaryTypical Substrate (N-Acyl)Diastereomeric Ratio (syn:anti)Yield (%)Reference/Basis
(S)-4-Benzyl-2-oxazolidinone (Evans) Propionyl>95:580-95[7]
(3S)-3,5,5-Trimethylpyrrolidin-2-one Propionyl>95:5 (Predicted) 80-95 (Predicted) Analogy to[4][5]

The rationale for this high predicted selectivity is the rigidifying effect of the C5 gem-dimethyl group, which should create a highly organized, chelated transition state analogous to the most effective auxiliaries currently in use.

Asymmetric Alkylation: Shielding for Stereocontrol

Proposed Stereochemical Model:

Formation of the lithium enolate with LDA would generate a planar, five-membered ring chelate. Similar to the aldol model, the C5 gem-dimethyl group would force the C3 substituent to shield one face of the enolate. The incoming electrophile (R-X) would then preferentially approach from the opposite, sterically accessible face.


}

Figure 2. Facial shielding model for asymmetric alkylation.

Predicted Performance Comparison:

Data from related pyrrolidinone and oxazolidinone auxiliaries featuring gem-dimethyl substitution shows excellent diastereoselectivity in alkylation reactions.[5][8]

Chiral AuxiliaryElectrophileDiastereomeric Excess (% de)Yield (%)Reference/Basis
(S)-4-Benzyl-2-oxazolidinone (Evans) Benzyl Bromide>98%85-95[7]
'Quat' Pyrrolidinone Auxiliary Methyl Iodide90%85[5]
(3S)-3,5,5-Trimethylpyrrolidin-2-one Benzyl Bromide>95% (Predicted) 85-95 (Predicted) Analogy to[5][8]

Experimental Protocols (Based on Analogous Systems)

The following protocols are adapted from established procedures for structurally related chiral auxiliaries and represent a robust starting point for the evaluation of 3,5,5-Trimethylpyrrolidin-2-one.

Protocol 4.1: N-Acylation of the Auxiliary
  • To a stirred solution of (3S)-3,5,5-trimethylpyrrolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acylated auxiliary.

Protocol 4.2: Titanium-Mediated Asymmetric Aldol Reaction
  • To a solution of the N-propionyl auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under argon, add titanium(IV) chloride (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise.

  • After stirring for 5 minutes, add triethylamine (1.2 equiv) dropwise. The solution should turn a deep red/yellow.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with a half-saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.

Protocol 4.3: Auxiliary Cleavage
  • Dissolve the aldol adduct (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 1.0 M).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.

  • Acidify the mixture to pH ~3 with 1N HCl and extract with ethyl acetate to isolate the β-hydroxy acid product.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Conclusion and Future Outlook

This guide presents a compelling, albeit prospective, case for 3,5,5-Trimethylpyrrolidin-2-one as a highly effective chiral auxiliary. By drawing strong analogies from well-documented systems, particularly those featuring a stereochemically crucial gem-dimethyl group, we predict that this auxiliary will facilitate asymmetric aldol and alkylation reactions with levels of diastereoselectivity that are competitive with, or potentially superior to, existing standards. The rigid conformational control imparted by the C5 substituents is the cornerstone of this predicted efficacy.

The true potential of this auxiliary awaits empirical validation. Future work must focus on the efficient, enantioselective synthesis of the 3,5,5-trimethylpyrrolidin-2-one core, followed by its application in a broad range of C-C bond-forming reactions to generate the direct experimental data required for a definitive benchmark. Should these predictions hold, this auxiliary could offer a valuable and practical alternative for synthetic chemists in academia and industry.

References

  • Title: Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Source: PubMed, Tetrahedron, 1999. URL: [Link]

  • Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Source: ACS Omega, 2022. URL: [Link]

  • Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Source: ResearchGate, Molecules, 2023. URL: [Link]

  • Title: 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Source: ResearchGate, Thesis, 2002. URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI, Molecules, 2022. URL: [Link]

  • Title: SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Source: ResearchGate, Chemical Communications, 2003. URL: [Link]

  • Title: Synthesis and utility of the 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliary. Source: University of Manchester Research Explorer, Tetrahedron: Asymmetry, 2002. URL: [Link]

  • Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries. Source: Société Chimique de France, L'actualité chimique, 2002. URL: [Link]

  • Title: SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Source: PubMed, Tetrahedron, 2004. URL: [Link]

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A Comparative Guide to the Synthesis of 3,5,5-Trimethylpyrrolidin-2-one: Established Pathways vs. A Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and specialized solvents, 3,5,5-Trimethylpyrrolidin-2-one, a substituted γ-lactam, holds significant interest. Its synthesis, therefore, is a subject of continuous evaluation to enhance efficiency, safety, and sustainability. This guide provides an in-depth comparison between the established industrial synthesis of 3,5,5-Trimethylpyrrolidin-2-one and a novel, state-of-the-art catalytic pathway. We will delve into the mechanistic underpinnings, operational parameters, and performance metrics of each route, supported by experimental data, to offer a comprehensive resource for researchers and process chemists.

Introduction to 3,5,5-Trimethylpyrrolidin-2-one

3,5,5-Trimethylpyrrolidin-2-one, also known as 3,5,5-trimethyl-γ-butyrolactam, is a five-membered lactam with a unique substitution pattern, including a quaternary carbon at the 5-position. This structural feature imparts specific solubility and reactivity characteristics, making it a valuable building block in organic synthesis and a potential component in various industrial applications.

Established Industrial Synthesis: The Beckmann Rearrangement

The classical and most probable industrial route to 3,5,5-Trimethylpyrrolidin-2-one is the Beckmann rearrangement of a corresponding ketoxime.[1][2][3] This venerable reaction has been a cornerstone of industrial amide and lactam synthesis for over a century, most famously in the production of caprolactam for nylon-6.[2]

The synthesis commences with a ketone, which is first converted to its oxime. This oxime then undergoes an acid-catalyzed rearrangement to yield the target lactam.

Experimental Protocol: Beckmann Rearrangement Pathway

Step 1: Oximation of 4-Methyl-2-pentanone

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 4-methyl-2-pentanone and a slight excess of hydroxylamine hydrochloride in a suitable solvent such as aqueous ethanol.

  • Add a base, for example, sodium acetate or sodium hydroxide, portion-wise to neutralize the HCl released and drive the reaction to completion.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and extract the product, 4-methyl-2-pentanone oxime, with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Beckmann Rearrangement of 4-Methyl-2-pentanone Oxime

  • In a separate reactor, carefully add a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid, and cool it in an ice bath.

  • Slowly add the prepared 4-methyl-2-pentanone oxime to the cold acid with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a specific temperature (e.g., 100-120 °C) for a defined duration.[1]

  • Monitor the rearrangement by quenching aliquots of the reaction mixture and analyzing them by GC or HPLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, which will precipitate the crude 3,5,5-Trimethylpyrrolidin-2-one.

  • Filter the solid product, wash it with cold water, and purify it by recrystallization or distillation.

Causality of Experimental Choices

The choice of a strong acid in the Beckmann rearrangement is crucial as it protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[1] The subsequent migration of the alkyl group anti-periplanar to the leaving group is the key stereospecific step that forms the lactam. The use of aqueous workup and neutralization is a standard procedure to isolate the amide product from the strong acid catalyst.

A Novel Synthetic Pathway: Rhodium-Catalyzed Carbonylative Cyclization

Recent advancements in organometallic catalysis have opened new avenues for the synthesis of complex heterocyclic structures. A promising new pathway for the synthesis of γ-lactams bearing quaternary centers involves a rhodium-catalyzed carbonylative cyclization of unsaturated amines.[4] This method offers a more direct and potentially more atom-economical route to the target molecule.

The proposed novel synthesis would start from a readily available allylic amine. This substrate would then undergo a rhodium-catalyzed reaction in the presence of carbon monoxide to directly form the desired lactam ring.

Proposed Experimental Protocol: Novel Catalytic Pathway
  • To a high-pressure reactor, add the starting material, 2-methyl-4-penten-2-amine, a rhodium catalyst (e.g., [Rh(CO)2Cl]2), and a suitable ligand in a high-boiling point solvent like toluene or dioxane.

  • Seal the reactor and purge it several times with carbon monoxide.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature with constant stirring for the required reaction time.

  • Monitor the progress of the reaction by taking samples and analyzing them by GC-MS or LC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide.

  • The reaction mixture is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 3,5,5-Trimethylpyrrolidin-2-one.

Causality of Experimental Choices

The rhodium catalyst is essential for the activation of the unsaturated amine and the insertion of carbon monoxide to form the lactam ring. The choice of ligand can significantly influence the efficiency and selectivity of the reaction. High pressure of carbon monoxide is necessary to ensure its availability for the carbonylation step. The final purification by column chromatography is a standard laboratory technique to isolate the pure product from the catalyst and any byproducts.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for both the established and the novel synthetic pathways are summarized in the table below. The data for the established pathway is based on typical yields and conditions for Beckmann rearrangements, while the data for the novel pathway is based on reported yields for similar rhodium-catalyzed carbonylative cyclizations.[1][4]

ParameterEstablished Pathway (Beckmann Rearrangement)Novel Pathway (Rh-Catalyzed Cyclization)
Starting Materials 4-Methyl-2-pentanone, Hydroxylamine2-Methyl-4-penten-2-amine, Carbon Monoxide
Key Reagents Strong acids (H₂SO₄, PPA)Rhodium catalyst, Ligand
Reaction Steps 2 (Oximation, Rearrangement)1 (Cyclization)
Typical Yield 70-85%80-95%
Reaction Conditions High temperatures, strongly acidicHigh pressure, elevated temperature
Atom Economy Moderate (byproduct: water, salts)High (theoretically adds CO)
Safety Concerns Use of corrosive strong acidsHandling of toxic CO gas and precious metal catalyst
Scalability Well-established for industrial scalePotentially scalable, but catalyst cost and CO handling are factors

Visualization of Synthetic Pathways

Established Pathway: Beckmann Rearrangement

G A 4-Methyl-2-pentanone B 4-Methyl-2-pentanone Oxime A->B NH2OH·HCl, Base C 3,5,5-Trimethylpyrrolidin-2-one B->C H2SO4, Heat

Caption: Beckmann rearrangement pathway for 3,5,5-Trimethylpyrrolidin-2-one.

Novel Catalytic Pathway

G A 2-Methyl-4-penten-2-amine B 3,5,5-Trimethylpyrrolidin-2-one A->B [Rh(CO)2Cl]2, CO (pressure), Heat

Caption: Novel Rh-catalyzed synthesis of 3,5,5-Trimethylpyrrolidin-2-one.

Conclusion and Future Outlook

The established Beckmann rearrangement provides a reliable and well-understood method for the industrial production of 3,5,5-Trimethylpyrrolidin-2-one. Its primary drawbacks are the use of corrosive acids and the generation of significant salt waste during neutralization.

The novel rhodium-catalyzed carbonylative cyclization presents a more elegant and atom-economical alternative. With potentially higher yields and fewer steps, this approach aligns well with the principles of green chemistry. However, the practical implementation on an industrial scale would require careful consideration of the cost and recovery of the rhodium catalyst, as well as the safe handling of high-pressure carbon monoxide.

Further research into the development of more robust and recyclable catalysts for the novel pathway could pave the way for a more sustainable and efficient synthesis of 3,5,5-Trimethylpyrrolidin-2-one and other valuable lactam structures.

References

  • Gawley, R. E. The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Org. React.2011 , 74, 1-626. [Link]

  • Hashimoto, M.; Obora, Y.; Sakaguchi, S.; Ishii, Y. Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. J. Org. Chem.2008 , 73 (7), 2894–2897. [Link]

  • Fujioka, H.; Murai, K.; Ohba, Y.; Hirano, K.; Yoda, H. A new and efficient catalytic Beckmann rearrangement of oximes. Tetrahedron Lett.2005 , 46 (13), 2197-2199. [Link]

  • An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. Combichem.co.uk. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC. [Link]

  • Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams. ACS Publications. [Link]

  • Enantioselective Synthesis of α-Alkenylated γ-Lactam Enabled by Ni-Catalyzed 1,4-Arylcarbamoylation of 1,3-Dienes. CCS Chemistry. [Link]

  • Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition. PubMed. [Link]

  • Synthesis of β‐Quaternary Lactams Using Photoenzymatic Catalysis. ResearchGate. [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. ACS Publications. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery to ensuring a safe laboratory environment and protecting the world beyond our walls. The proper management of chemical waste is a non-negotiable pillar of this responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 3,5,5-Trimethylpyrrolidin-2-one, a compound whose hazard profile demands rigorous and informed handling. The procedures outlined here are designed to be a self-validating system, ensuring compliance and safety by explaining the critical reasoning behind each step.

Core Directive: Understanding the Critical Hazards

The disposal protocol for any chemical is dictated by its specific hazards. For 3,5,5-Trimethylpyrrolidin-2-one, the primary concern is its classification as a reproductive toxin. This is not a hazard to be taken lightly; it necessitates treating all associated waste streams as hazardous.

The GHS classifications for this compound form the basis of our disposal logic.[1]

Hazard ClassGHS CodeDescriptionSource(s)
Reproductive ToxicityH360May damage fertility or the unborn child.[2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3][4]
Skin IrritationH315Causes skin irritation.[1][4]
Respiratory IrritationH335May cause respiratory irritation.[1][2][4]

The H360 (Reproductive toxicity) classification is the most critical driver for our waste policy.[2][3] Exposure, even in small quantities, could have severe, long-term health consequences. Therefore, the foundational principle is:

Under no circumstances should 3,5,5-Trimethylpyrrolidin-2-one or its contaminated materials be disposed of via standard trash or sanitary sewer systems. [5][6] All waste must be collected, segregated, and disposed of through an approved hazardous waste management program.[2][7]

Procedural Guide: From Benchtop to Final Disposal

Adherence to a systematic workflow is essential for safety and compliance. This process involves three main stages: Segregation, Containment, and Transfer.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to mitigate exposure risks associated with its irritant properties:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that can cause serious eye irritation.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[4]

Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[8] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Protocol for Unused/Expired Pure Chemical:

  • Do Not Open: Keep the chemical in its original, sealed container.

  • Inspect Container: Ensure the container is in good condition, not leaking, and the label is intact and legible.

  • Label as Waste: Affix a "HAZARDOUS WASTE" label directly to the container.[6][8] Fill out all required information, including the full chemical name: "3,5,5-Trimethylpyrrolidin-2-one".

  • Segregate: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[3]

Protocol for Contaminated Liquid Waste (Solutions, Reaction Mixtures):

  • Select Container: Choose a chemically compatible, leak-proof container with a secure, screw-top cap.[9] A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Label Container: Before adding any waste, label the container with "HAZARDOUS WASTE" and list all chemical constituents, including solvents, with their estimated percentage compositions.[8]

  • Transfer Waste: Carefully pour the liquid waste into the container, using a funnel to prevent spills.

  • Secure and Store: Tightly cap the container.[6] Store it in a designated secondary containment bin within a well-ventilated waste accumulation area.

Protocol for Contaminated Solid Waste (PPE, Weigh Boats, Wipes, Glassware):

  • Collect Waste: Place all solid materials that have come into contact with 3,5,5-Trimethylpyrrolidin-2-one into a designated hazardous solid waste container. This is typically a sturdy, lined cardboard box or a plastic drum.[5]

  • Label Container: Clearly label the container with "HAZARDOUS WASTE" and a description of the contents (e.g., "Solid Debris contaminated with 3,5,5-Trimethylpyrrolidin-2-one").

  • Seal for Disposal: When the container is full, securely seal it.

Spill Management

Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination.

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.[2]

  • Contain Spill: Cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves) are considered hazardous waste and must be disposed of in the contaminated solid waste stream.[6]

The Disposal Workflow: A Validated Pathway

The ultimate destination for all 3,5,5-Trimethylpyrrolidin-2-one waste is a licensed hazardous waste disposal facility, typically for high-temperature incineration.[11] The following workflow diagram illustrates the decision-making and procedural steps from waste generation to final hand-off.

G cluster_lab Laboratory Operations cluster_ehs Institutional Compliance cluster_disposal Final Disposition A Waste Generation (Pure Chemical, Liquid, or Solid) B Identify Waste Type (H360 Reproductive Toxin) A->B  Hazard Assessment C Segregate Waste Stream (No Mixing) B->C D Select Compatible Container & Affix 'HAZARDOUS WASTE' Label C->D  Containment E Store in Designated, Secondary Containment Area D->E F Request Waste Pickup (Submit to EHS/Waste Officer) E->F  Accumulation Complete G Transfer to Licensed Waste Management Professional F->G H Transport to Approved Waste Disposal Plant G->H  Manifested Transport I Incineration H->I

Caption: Disposal workflow for 3,5,5-Trimethylpyrrolidin-2-one waste.

This entire process is governed by institutional policies, which are designed to comply with national and local regulations such as those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[9] Always consult your institution's specific guidelines and your EHS department for any questions. By adhering to these procedures, you ensure personal safety, maintain a compliant laboratory, and act as a responsible steward of the environment.

References

  • Benchchem. (n.d.). Safeguarding the Laboratory: Proper Disposal Procedures for Delta-2-Cefotetan.
  • Benchchem. (n.d.). Navigating the Disposal of Penam-Class Antibiotics: A Guide to Safe and Compliant Laboratory Practices.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 3,5,5-Trimethylpyrrolidin-2-one. National Center for Biotechnology Information.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Duke Safety. (2025). Safe Handling of Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). 3,5,5-trimethyl-2-pyrrolidinone.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • TR-50 Precipitant. (n.d.). Material Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • New Jersey Department of Health. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
  • Australian Government Department of Health. (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.
  • Government of Canada. (n.d.). Draft screening assessment 2-Pyrrolidinone, 1-methyl-.
  • P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5,5-Trimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3,5,5-Trimethylpyrrolidin-2-one, a cyclic amide. The protocols outlined here are designed not merely as a list of rules, but as a self-validating system rooted in the specific chemical properties and associated hazards of this compound. By understanding the causality behind each safety measure, we can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

Hazard Assessment: Understanding the Risks

3,5,5-Trimethylpyrrolidin-2-one is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1][2] A comprehensive understanding of these hazards is the first step in implementing an effective PPE strategy.

According to information provided to the European Chemicals Agency (ECHA), this compound is a known irritant.[1] The primary routes of exposure and associated risks are contact with the skin, eyes, and respiratory system.

Table 1: GHS Hazard Profile for 3,5,5-Trimethylpyrrolidin-2-one

Hazard ClassGHS CodeDescriptionImplication for Handling
Skin Corrosion/IrritationH315Causes skin irritationDirect contact with skin must be prevented through appropriate gloves and body protection.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationChemical splash protection for the eyes is mandatory.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritationWork must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Core Directive: The "Why" Behind Your PPE Choices

An effective safety protocol is proactive, not reactive. The following sections detail the necessary protective equipment, explaining the scientific rationale for each selection to mitigate the specific hazards identified above.

Primary Engineering Control: The Chemical Fume Hood

Before any personal protective equipment is considered, the primary line of defense is a properly functioning chemical fume hood.

  • Causality: 3,5,5-Trimethylpyrrolidin-2-one is a solid that can cause respiratory irritation.[1][2] Weighing and transferring the solid can generate fine dust particles that may become airborne. A fume hood provides constant airflow to capture and exhaust these particles, preventing them from entering the operator's breathing zone.[3] It is the most critical control measure for minimizing respiratory exposure.

Hand Protection: Selecting the Right Gloves
  • Causality: The H315 classification indicates that this chemical can cause skin irritation upon contact.[1] Protective gloves are essential to prevent this. The choice of glove material is critical for ensuring an effective barrier.

  • Protocol:

    • Inspection: Always inspect gloves for tears or punctures before use.

    • Technique: Don gloves before entering the work area and remove them before leaving. Use proper removal techniques to avoid cross-contamination. Contaminated gloves should be disposed of as hazardous waste.

Eye and Face Protection: A Non-Negotiable Barrier
  • Causality: The H319 classification warns of serious eye irritation.[1] The eyes are highly susceptible to chemical splashes and airborne particulates. Standard safety glasses are insufficient.

  • Protocol:

    • Mandatory Equipment: Chemical splash goggles that form a seal around the eyes are required.[4]

    • Enhanced Protection: For procedures with a higher risk of splashing, such as dissolving the compound or transferring solutions, a face shield should be worn in addition to safety goggles to protect the entire face.

Body Protection: Shielding Against Contamination
  • Causality: While the primary risk is irritation, preventing contamination of personal clothing is a key aspect of good laboratory practice. A lab coat serves as a removable barrier that can be quickly taken off in the event of a spill, preventing prolonged skin contact.

  • Protocol:

    • Equipment: A long-sleeved, flame-resistant lab coat is required.

    • Best Practices: Keep the lab coat fully buttoned. Remove it immediately if it becomes contaminated and before leaving the laboratory.

Operational Protocol: A Step-by-Step Handling Workflow

The following protocol provides a systematic approach to handling 3,5,5-Trimethylpyrrolidin-2-one, from preparation to disposal. This workflow is designed to minimize exposure at every stage.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify fume hood is operational. prep2 Gather all necessary materials (spatula, weigh boat, solvents, glassware). prep1->prep2 prep3 Don all required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep2->prep3 handle1 Perform all manipulations inside the fume hood. prep3->handle1 handle2 Carefully weigh the solid, minimizing dust generation. handle1->handle2 handle3 Keep the container tightly closed when not in use. handle2->handle3 handle4 If creating a solution, add the solid to the solvent slowly. handle3->handle4 post1 Decontaminate work surfaces with an appropriate solvent. handle4->post1 post2 Securely seal the primary chemical container. post1->post2 post3 Properly remove PPE before leaving the lab. post2->post3 disp1 Dispose of contaminated PPE (gloves, weigh boats) in a designated solid hazardous waste container. post3->disp1 disp2 Dispose of unused material and solutions according to institutional hazardous waste guidelines. disp1->disp2

Caption: Safe Handling Workflow for 3,5,5-Trimethylpyrrolidin-2-one.

Emergency and Disposal Plans

Preparation for unexpected events is a hallmark of a professional laboratory environment.

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Contain: For small spills within the fume hood, use an absorbent material like vermiculite or sand to contain the spill.[5]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water.[5] If irritation occurs or persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a poison center or doctor.[5]

Waste Disposal

All waste materials, including contaminated gloves, weigh paper, and excess chemicals, must be treated as hazardous waste.

  • Procedure: Collect all waste in clearly labeled, sealed containers.[6] Adhere strictly to your institution's and local regulations for chemical waste disposal.[3] Do not mix with other waste streams unless explicitly permitted.

By integrating these safety protocols into your daily workflow, you ensure a secure environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

  • PubChem. 3,5,5-Trimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Penta. (2023). N-Methyl-2-Pyrrolidone Safety Data Sheet.[Link]

  • Carl ROTH. 2-Pyrrolidone Safety Data Sheet.[Link]

  • National Institutes of Health (NIH). (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[Link]

  • The Journal of Organic Chemistry. (2021). Mechanochemical Synthesis of Primary Amides.[Link]

  • ResearchGate. (2019). Studying of Applications of Normal and Cyclic Amides Compounds.[Link]

  • POGO. (2021). Personal Protective Equipment.[Link]

  • New Jersey Department of Health. N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.